(5-Bromopyrimidin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBRKZCXZVOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680985 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240783-02-1 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromopyrimidin-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (5-Bromopyrimidin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
(5-Bromopyrimidin-2-yl)methanamine and its hydrochloride salt are key intermediates in medicinal chemistry, valued for the versatile reactivity of the pyrimidine core and the strategic placement of the bromo and aminomethyl functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors.
Core Chemical Attributes
This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at the 5-position and an aminomethyl group at the 2-position[1]. This strategic arrangement of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[1][2]. The compound is typically handled as its hydrochloride salt to improve stability and solubility.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₅H₆BrN₃ | - |
| Molecular Weight | 187.04 g/mol | - |
| Appearance | Off-white to yellow solid | General Observation |
| Melting Point | Not definitively reported | - |
| Boiling Point | Not extensively documented | [2] |
| Solubility | Soluble in polar organic solvents like methanol and water. | [2] |
| pKa | Estimated to be basic due to the primary amine. | - |
| CAS Number | 1240783-02-1 (Free base) | [3] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₇BrClN₃ | [4][5] |
| Molecular Weight | 224.49 g/mol | [4][6] |
| Appearance | Solid | General Observation |
| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [6] |
| CAS Number | 1240594-62-0 | [4][5] |
Table 2: Physicochemical Properties of this compound Hydrochloride
Synthesis and Spectroscopic Characterization
The most common and efficient synthesis of this compound involves the reduction of the corresponding nitrile, 5-bromopyrimidine-2-carbonitrile.
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1240783-02-1|this compound|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. CAS 1240594-62-0 | this compound hydrochloride - Synblock [synblock.com]
- 6. 1240594-62-0|this compound Hydrochloride|this compound Hydrochloride|-范德生物科技公司 [bio-fount.com]
An In-Depth Technical Guide to the Structure Elucidation of (5-Bromopyrimidin-2-yl)methanamine
Abstract
(5-Bromopyrimidin-2-yl)methanamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for synthesizing more complex molecules.[1] Accurate and unambiguous determination of its molecular structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring the integrity of downstream applications. This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will detail a logical workflow, moving from foundational spectroscopic analysis to the definitive confirmation by X-ray crystallography. Each section explains not only the experimental protocol but also the causal reasoning behind the choice of techniques and the interpretation of the resulting data, establishing a self-validating analytical system.
Introduction: The Rationale for Rigorous Elucidation
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule dictates its function. For a key intermediate like this compound, any ambiguity in its structure—be it connectivity, isomerism, or conformation—can lead to failed syntheses, inactive final compounds, or unforeseen toxicity. Therefore, a robust, orthogonal approach to structure elucidation is not merely an academic exercise but a critical component of quality control and rational drug design.
This guide presents a synergistic workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. By integrating the data from these distinct physical measurements, we can construct a complete and validated structural model of the target molecule.
Part 1: Spectroscopic Characterization – The Foundational Blueprint
Spectroscopic methods provide the initial, yet highly detailed, blueprint of the molecular structure by probing the electronic and vibrational states of its atoms and functional groups.
Mass Spectrometry (MS): The Indisputable Mass
Expertise & Causality: The first step in identifying any compound is to confirm its molecular weight. Mass spectrometry is the tool of choice. For this compound (C₅H₆BrN₃), the presence of a bromine atom provides a unique and powerful validation feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[2] This results in a characteristic isotopic pattern in the mass spectrum.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard calibrant. Set the instrument to positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation & Trustworthiness: The key validation is the observation of two peaks of nearly equal intensity, separated by 2 m/z units.[2][3][4][5] This is the signature "M" and "M+2" pattern for a monobrominated compound.
| Ion Species | Calculated m/z (C₅H₆⁷⁹BrN₃ + H)⁺ | Calculated m/z (C₅H₆⁸¹BrN₃ + H)⁺ | Expected Ratio |
| [M+H]⁺ | 187.98 | 189.98 | ~1:1 |
The presence of this 1:1 doublet is a self-validating piece of evidence for the incorporation of a single bromine atom, providing high confidence in the elemental composition.[3][4]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid technique for identifying the functional groups present in a molecule. For our target, we are looking for definitive evidence of the primary amine (-NH₂) group and the brominated pyrimidine ring.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean, empty ATR crystal and subtract it from the sample spectrum.
Data Interpretation & Trustworthiness: The presence of a primary amine is confirmed by several characteristic peaks.[6][7][8]
| Vibration Type | Expected Wavenumber (cm⁻¹) | Structural Assignment |
| N-H Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | -NH₂ group[7] |
| N-H Scissoring (Bend) | 1650-1580 | -NH₂ group[7] |
| Aromatic C=N/C=C Stretch | 1600-1450 | Pyrimidine ring |
| C-N Stretch | 1335-1250 | Aromatic amine[7] |
| N-H Wag | 910-665 (broad) | Primary amine[7] |
| C-Br Stretch | < 800 | Bromine substituent |
Observing two distinct bands in the 3300-3400 cm⁻¹ region is a classic indicator of a primary amine (R-NH₂), distinguishing it from a secondary amine (R₂-NH), which would only show one band.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Expertise & Causality: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all protons and carbons and confirms their connectivity.
Protocol: High-Field NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, allowing them to be observed more clearly.
-
1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish correlations.[10][11][12][13]
Data Interpretation & Trustworthiness:
¹H NMR:
-
Pyrimidine Ring Protons (H4, H6): Two signals are expected in the aromatic region (~8.5-9.0 ppm). Due to the symmetrical substitution at C2 and C5, these protons are chemically equivalent and should appear as a single sharp singlet.
-
Methylene Protons (-CH₂-): A singlet is expected around 4.0-4.5 ppm. The downfield shift is due to the adjacent electron-withdrawing pyrimidine ring and the amine group.
-
Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary (typically 1.5-3.5 ppm) depending on concentration and solvent.[14] This peak will disappear upon D₂O exchange, confirming its assignment.
¹³C NMR:
-
Pyrimidine Ring Carbons: Four distinct signals are expected.
-
C2: Highly deshielded (~165-170 ppm) due to being bonded to two nitrogen atoms and the aminomethyl group.
-
C4, C6: Deshielded (~158-160 ppm) due to the adjacent ring nitrogens.
-
C5: Attached to bromine; its chemical shift will be lower (~115-120 ppm).
-
-
Methylene Carbon (-CH₂-): A signal is expected around 45-50 ppm.
| ¹H NMR Expected Data (in DMSO-d₆) | ¹³C NMR Expected Data (in DMSO-d₆) |
| Position | δ (ppm) |
| H4, H6 | ~8.9 |
| -CH₂- | ~4.2 |
| -NH₂ | ~2.5 |
2D NMR - The Self-Validating Connectivity Web:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to.[10][12] It will show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and the pyrimidine proton signal to the C4/C6 carbon signal. This validates the assignments from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure.[10][12] It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation to observe is between the methylene (-CH₂) protons and the C2 carbon of the pyrimidine ring. This single cross-peak unambiguously proves that the aminomethyl group is attached at the C2 position.
Workflow for Spectroscopic Data Integration
The following diagram illustrates the logical flow for integrating multi-spectroscopic data to build a confident structural hypothesis.
Caption: Workflow for the structure elucidation of this compound.
Part 2: Single-Crystal X-ray Diffraction – The Ultimate Proof
Expertise & Causality: While the combination of NMR and MS provides a highly confident structural hypothesis, single-crystal X-ray diffraction offers the definitive, unambiguous proof of molecular structure in the solid state.[15][16][17][18] It provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions.[15][18] This technique is considered the "gold standard" for structure determination.[16][18]
Protocol: Crystal Growth and Data Collection
-
Crystallization: The primary challenge is often growing diffraction-quality single crystals. Slow evaporation is a common and effective method.
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).
-
Place the solution in a vial, cover it loosely (e.g., with perforated parafilm), and allow the solvent to evaporate slowly over several days at room temperature.
-
Alternative methods include vapor diffusion or slow cooling of a saturated solution.
-
-
Crystal Mounting: Select a suitable single crystal (ideally >20 µm in all dimensions) under a microscope and mount it on a goniometer head.[19]
-
Data Collection:
-
Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu) and a detector.[19]
-
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and improve data quality.
-
Collect a series of diffraction images as the crystal is rotated.
-
Data Interpretation & Trustworthiness: The diffraction pattern is processed to generate an electron density map of the unit cell. A structural model is then built into this map and refined. The final output is a complete 3D model of the molecule. This provides incontrovertible evidence of:
-
Atom Connectivity: Confirms the pyrimidine ring structure and the attachment of the bromine atom at C5 and the aminomethyl group at C2.
-
Molecular Geometry: Provides precise bond lengths (e.g., C-Br, C-N, C-C) and bond angles.
-
Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice, highlighting potential hydrogen bonding involving the amine group.
The successful refinement of the X-ray data provides the highest level of trustworthiness and serves as the final, authoritative validation of the structure deduced from spectroscopic methods.
Conclusion
References
- Groom, C. R., & Allen, F. H. (2014). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
- Excillum. (n.d.). Small molecule crystallography.
- Clark, J. (2015). mass spectra - the M+2 peak. Chemguide. [Link]
- Northwestern University. (n.d.).
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance.
- Schaller, C. P. (n.d.). ms isotopes: Br and Cl. Chemistry LibreTexts. [Link]
- Wiley-VCH. (2007).
- LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. [Link]
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]
- Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Illinois State University. (2015). Infrared Spectroscopy. [Link]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
- The Chemist. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
- EPFL. (n.d.). 2D NMR. [Link]
- ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??[Link]
- Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. [Link]
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ms isotopes: Br and Cl [employees.csbsju.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rigaku.com [rigaku.com]
- 16. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. excillum.com [excillum.com]
- 18. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
An In-depth Technical Guide to (5-Bromopyrimidin-2-yl)methanamine (CAS Number: 1240783-02-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromopyrimidin-2-yl)methanamine is a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive bromine atom on an electron-deficient pyrimidine ring and a primary aminomethyl group, offers dual functionality for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic approach, and its application in key cross-coupling reactions that are fundamental to drug discovery. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction and Molecular Overview
This compound, registered under CAS number 1240783-02-1, belongs to the class of substituted pyrimidine derivatives.[1] The pyrimidine core is a privileged scaffold in pharmaceutical development, mimicking endogenous nucleic acid bases and often imparting favorable pharmacokinetic properties.[1] The strategic placement of a bromine atom at the 5-position and an aminomethyl group at the 2-position makes this compound a highly valuable and versatile intermediate.[1]
The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties. The primary amine provides a nucleophilic site for further functionalization, including amide bond formation, reductive amination, and the construction of more complex side chains. This dual reactivity is instrumental in the synthesis of novel compounds targeting a wide range of biological pathways, including kinase and enzyme inhibition.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1240783-02-1 | [2] |
| Molecular Formula | C₅H₆BrN₃ | [2] |
| Molecular Weight | 188.03 g/mol | [2] |
| Chemical Class | Substituted Pyrimidine, Heterocyclic Amine | [1] |
| Synonyms | 2-Aminomethyl-5-bromopyrimidine | N/A |
| Predicted XlogP | -0.2 | [3] |
Synthesis Pathway: From Nitrile to Amine
The most direct and reliable synthetic route to this compound is the chemical reduction of its nitrile precursor, 5-bromopyrimidine-2-carbonitrile. This transformation is a cornerstone of amine synthesis, and while several reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is particularly effective for the robust conversion of heteroaromatic nitriles to their corresponding primary amines.[4][5]
The causality behind this choice lies in the high reactivity of LiAlH₄. Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for nitrile reduction, LiAlH₄ provides a potent source of hydride ions (H⁻) capable of attacking the electrophilic carbon of the nitrile group.[6][7] The reaction proceeds through an intermediate imine which is further reduced to the primary amine.
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. 1240783-02-1|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to (5-Bromopyrimidin-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(5-Bromopyrimidin-2-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a pyrimidine core functionalized with a reactive bromine atom and a primary aminomethyl group, this compound offers chemists versatile handles for orthogonal synthesis. Its precise molecular weight and distinct physicochemical properties make it a valuable starting material for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its chemical identity, a summary of its core properties, representative synthetic strategies, and a discussion of its application in the development of targeted therapeutics, such as kinase inhibitors and receptor antagonists. The content herein is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their discovery programs.
Chemical Identification and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The molecular weight, derived from its atomic composition, is a critical parameter for all stoichiometric calculations in synthesis.
Compound Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 2-(Aminomethyl)-5-bromopyrimidine |
| CAS Number | 1240783-02-1[1] |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Canonical SMILES | C1=C(C=NC(=N1)CN)Br |
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data is not always published, the following table summarizes key known and predicted values.
| Property | Value |
| Appearance | Off-white to yellow solid (Typical) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in DMSO, Methanol |
| pKa (Predicted) | ~7.5 (most basic amine) |
Strategic Importance in Medicinal Chemistry
The utility of this compound stems from the distinct reactivity of its two primary functional groups. The bromine atom at the C5 position and the aminomethyl group at the C2 position allow for selective, sequential chemical modifications—a cornerstone of diversity-oriented synthesis.
-
C5-Bromine Atom : This site is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the structure-activity relationship (SAR) in this region of the molecule.
-
C2-Aminomethyl Group : The primary amine is a versatile nucleophile. It can be readily acylated, alkylated, or used in reductive amination to link the pyrimidine core to other fragments, side chains, or solubilizing groups.
This orthogonal reactivity makes the scaffold highly valuable for building libraries of compounds for high-throughput screening and lead optimization.
Caption: Orthogonal reactive sites on the this compound scaffold.
Synthesis and Elaboration
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available pyrimidine precursors. A common strategy involves the reduction of a corresponding nitrile.
Representative Synthetic Pathway
A plausible and efficient synthesis begins with 2-amino-5-bromopyrimidine, which is converted to 5-bromo-2-cyanopyrimidine. The final key step is the reduction of the nitrile group to the primary amine.
Caption: A representative workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Nitrile Reduction
This protocol is a representative example for the reduction of 5-bromo-2-cyanopyrimidine. Caution: This reaction should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling : Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition : Dissolve 5-bromo-2-cyanopyrimidine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching : Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Workup : Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Isolation : Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by column chromatography on silica gel to afford pure this compound.
Applications in Drug Development
The 5-bromopyrimidine motif is a "privileged substructure" in medicinal chemistry, appearing in numerous biologically active agents.[2] this compound serves as a key intermediate for introducing this valuable scaffold.
Its derivatives have been investigated for a range of therapeutic targets. For instance, the aminopyrimidine core is central to the design of many potent and selective kinase inhibitors, which are crucial in oncology.[3] The specific substitution pattern of this compound is particularly relevant to the development of drugs targeting enzymes and receptors where precise vectoral orientation of substituents is required.
A prominent example highlighting the utility of the 5-bromopyrimidine scaffold is in the structure of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[4][5] While not containing the exact aminomethyl linker, Macitentan features a (5-bromo-2-pyrimidinyl)oxy group, demonstrating the clinical and commercial relevance of this core structure in approved therapeutics.[4][6]
Caption: Role as a core scaffold for developing diverse therapeutic agents.
Handling and Safety
This compound is a research chemical and should be handled with care. Users should consult the full Safety Data Sheet (SDS) from their supplier before use. General safety precautions include:
-
Engineering Controls : Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards : Likely to be harmful if swallowed, and may cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound, with a molecular weight of 188.03 g/mol , is more than a simple chemical; it is a strategic tool for drug discovery. Its value lies in its dual-functional nature, which permits controlled, stepwise elaboration into complex molecular architectures. For research teams aiming to develop novel therapeutics, particularly in the areas of oncology and cardiovascular disease, this compound represents a validated and highly effective starting point for building potent and selective drug candidates.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. J Med Chem. 2012 Sep 13;55(17):7849-61.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
Sources
- 1. 1240783-02-1|this compound|BLD Pharm [bldpharm.com]
- 2. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of (5-Bromopyrimidin-2-yl)methanamine
This guide provides a comprehensive technical overview of the solubility of (5-Bromopyrimidin-2-yl)methanamine, a crucial parameter for its application in research and development, particularly in the pharmaceutical industry. As a key building block in the synthesis of various bioactive molecules, understanding its solubility is paramount for successful experimental design, formulation, and bioavailability assessment. This document will delve into the theoretical and practical aspects of determining the solubility of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted pyrimidine derivative featuring a bromine atom at the 5-position and a methanamine group at the 2-position. The pyrimidine core is a fundamental heterocycle in numerous biologically significant molecules, including nucleobases, vitamins, and synthetic drugs. The presence of the bromine atom and the amino group imparts specific chemical properties that influence its reactivity, and importantly, its solubility in various solvent systems. A thorough understanding of its solubility is critical for its use as an intermediate in organic synthesis and for the development of novel pharmaceutical agents.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its physicochemical properties. While specific experimentally determined data for this compound is not extensively available in public literature, we can infer its likely characteristics based on its structure and the properties of related pyrimidine derivatives.
Table 1: Key Physicochemical Properties of this compound
| Property | Predicted/Estimated Value | Significance for Solubility |
| Molecular Formula | C₅H₆BrN₃ | Provides the basis for molecular weight calculation. |
| Molecular Weight | 187.04 g/mol | Influences the mass-to-volume ratio in solution. |
| pKa | Estimated ~6-7 | The amino group is basic and will be protonated at acidic pH, significantly increasing aqueous solubility. The pyrimidine nitrogens are weakly basic.[1] |
| XlogP | -0.2 | A low predicted logP value suggests a higher affinity for the aqueous phase over the lipid phase, indicating good potential for aqueous solubility. |
| Melting Point | Not available | A higher melting point can correlate with lower solubility due to stronger crystal lattice energy that must be overcome by solvent interactions. |
The Role of pKa in Aqueous Solubility
The pKa is a critical determinant of a compound's solubility in aqueous media at different pH values. For this compound, the primary basic center is the exocyclic amino group. At a pH below its pKa, this group will be protonated, forming a positively charged species. This ionization dramatically increases the compound's interaction with polar water molecules, thereby enhancing its aqueous solubility. Conversely, at a pH above the pKa, the compound will exist predominantly in its neutral, less soluble form. The pyrimidine ring nitrogens are significantly less basic than the exocyclic amine.[2]
The Impact of logP on Solubility
The partition coefficient (logP) is a measure of a compound's lipophilicity. A negative or low positive logP value, as predicted for this compound, suggests that the compound is relatively hydrophilic.[3] This hydrophilicity is attributed to the presence of the polar amine and the nitrogen atoms in the pyrimidine ring, which can act as hydrogen bond acceptors. This characteristic indicates a preference for polar solvents, such as water and alcohols, over non-polar organic solvents.
Experimental Determination of Solubility
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.
Shake-Flask Method for Solubility Determination
This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then quantified.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). A significant excess ensures that saturation is achieved.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining microscopic particles.
-
-
Quantification of Dissolved Compound:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solvent is truly saturated with the compound, leading to the determination of the thermodynamic solubility limit.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining solubility using the shake-flask method.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the concentration of this compound in the saturated solution.
Table 2: Example HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard non-polar stationary phase for good retention of moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Formic acid acts as an ion-pairing agent and helps to achieve good peak shape. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is suitable for separating the compound from any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The pyrimidine ring is expected to have strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Self-Validating System:
To ensure the trustworthiness of the results, the HPLC method should be validated for linearity, accuracy, and precision. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The R² value of the calibration curve should be >0.99.
Expected Solubility Profile
Based on its chemical structure, the following solubility profile for this compound can be anticipated:
-
Aqueous Solubility: Due to its polar nature and the presence of hydrogen bond donors and acceptors, it is expected to have moderate to good solubility in aqueous solutions.[1] The solubility will be highly pH-dependent, increasing significantly in acidic conditions where the primary amine is protonated.
-
Organic Solubility: It is likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] Its solubility in non-polar solvents like hexane and toluene is expected to be low.
Table 3: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility |
| Water (pH 7) | Polar Protic | Moderate |
| 0.1 M HCl | Polar Protic | High |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetonitrile | Polar Aprotic | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Hexane | Non-polar | Insoluble |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is limited, a thorough analysis of its physicochemical properties allows for a reliable prediction of its solubility behavior. The detailed experimental protocols provided herein offer a robust methodology for researchers to generate accurate and reproducible solubility data. A clear understanding of the solubility of this compound is essential for its effective utilization in scientific research and drug development, paving the way for new discoveries and innovations.
References
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Protocols.io. [Link]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov.
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. [Link]
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- This compound (C5H6BrN3) - PubChemLite. PubChem. [Link]
- Pyrimidine - Wikipedia. Wikipedia. [Link]
Sources
Introduction: The Structural Imperative of NMR in Heterocyclic Drug Discovery
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (5-Bromopyrimidin-2-yl)methanamine
In the landscape of modern drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance due to their presence in nucleic acids and their utility as scaffolds in medicinal chemistry.[1] The compound this compound is a key building block in the synthesis of more complex molecules, serving as an intermediate for pharmaceuticals targeting enzyme inhibition or nucleic acid synthesis.[1]
Precise structural elucidation is non-negotiable for ensuring the identity, purity, and conformational integrity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights to empower researchers in their analytical workflows.
Molecular Architecture and Predicted Spectral Features
The ¹H NMR spectrum of a molecule is a direct reflection of its electronic and structural environment. A thorough analysis begins with a systematic breakdown of the molecule's structure to predict the expected signals.
Visualizing the Proton Environments
The structure of this compound contains four distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with key proton groups labeled.
Theoretical ¹H NMR Signal Analysis
-
Pyrimidine Ring Protons (H4 and H6):
-
Chemical Shift (δ): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent property shifts the ring protons significantly downfield. Furthermore, the bromine atom at the C5 position acts as a strong electron-withdrawing group, further deshielding the adjacent H4 and H6 protons. Consequently, these protons are expected to appear at a high chemical shift, typically in the range of 8.5 - 9.5 ppm . The proton on an unsubstituted pyrimidine ring appears at 9.26 ppm (for H2) and 8.78 ppm (for H4/H6)[2]. The bromine at C5 will likely cause both H4 and H6 to appear as sharp singlets, pushed further downfield. For comparison, the protons in 5-bromopyrimidine appear at 9.08 ppm (H2) and 8.92 ppm (H4/H6)[3].
-
Multiplicity: The H4 and H6 protons are separated by four bonds (a meta-relationship). The typical four-bond coupling (⁴J) in pyrimidine rings is very small, often less than 1 Hz, and may not be resolved by standard NMR instruments.[4] Therefore, both H4 and H6 are expected to appear as sharp singlets .
-
Integration: Each signal will integrate to 1 proton .
-
-
Methylene Protons (-CH₂-):
-
Chemical Shift (δ): These protons are attached to a carbon that is bonded to the electron-withdrawing pyrimidyl ring. This "benzylic-like" position causes a downfield shift compared to a typical alkyl group. Their chemical shift is anticipated in the region of 3.8 - 4.5 ppm .
-
Multiplicity: The methylene protons are adjacent to the amine (-NH₂) group. Coupling to the amine protons (³J) can sometimes be observed, which would result in a triplet. However, due to the quadrupole moment of the nitrogen atom and the potential for rapid proton exchange on the amine group, this coupling is often broadened or completely absent. Therefore, this signal will most likely appear as a singlet .
-
Integration: The signal will integrate to 2 protons .
-
-
Amine Protons (-NH₂):
-
Chemical Shift (δ): The chemical shift of amine protons is highly variable and depends strongly on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[5] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the exchange is slowed, and the signal is often sharper and found between 2.0 - 5.0 ppm . In CDCl₃, the signal can be much broader and appear over a wider range.
-
Multiplicity: This signal typically appears as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the adjacent nitrogen.
-
Integration: The signal will integrate to 2 protons . A key confirmatory test is to add a drop of deuterium oxide (D₂O) to the NMR tube; the -NH₂ protons will exchange with deuterium, causing this signal to disappear from the spectrum.
-
Summary of Predicted Spectral Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H4 / H6 | 8.5 - 9.5 | 2H (as two separate 1H signals) | Singlet (s) | N/A |
| -CH₂- | 3.8 - 4.5 | 2H | Singlet (s) | N/A |
| -NH₂ | 2.0 - 5.0 (variable) | 2H | Broad Singlet (br s) | N/A |
Experimental Protocol: A Self-Validating Workflow
Executing a successful ¹H NMR experiment requires meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield a high-quality, interpretable spectrum.
Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis, from sample preparation to data processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The choice of solvent is critical. DMSO-d₆ is highly recommended for this compound as its ability to form hydrogen bonds slows the exchange rate of the -NH₂ protons, resulting in a sharper, more easily identifiable signal compared to a non-polar solvent like CDCl₃.[6]
-
Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Using a pipette, add approximately 0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D).
-
Cap the NMR tube securely and vortex or sonicate gently until the sample is completely dissolved.
-
-
-
Instrumental Parameters & Data Acquisition:
-
Causality: Standard acquisition parameters are generally sufficient for a straightforward structural elucidation like this. A relaxation delay (D1) of 1-2 seconds ensures that all protons have had adequate time to relax before the next pulse, leading to accurate integration.[5]
-
Typical Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (increase if sample concentration is low)
-
Spectral Width (SW): -2 to 12 ppm
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Temperature: 298 K (25 °C)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO at 2.50 ppm).
-
Integrate all signals and normalize the values relative to a known peak (e.g., setting one of the 1H pyrimidine singlets to an integral of 1.0).
-
Assign each peak according to the analysis in the previous section.
-
Conclusion: From Spectrum to Structure
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. By understanding the influence of the electron-deficient pyrimidine ring, the electron-withdrawing bromine substituent, and the properties of the aminomethyl group, a researcher can confidently predict and interpret the resulting spectrum. The appearance of two downfield singlets for the ring protons, a singlet for the methylene group, and a variable, exchangeable signal for the amine protons are the key hallmarks of this compound. This guide provides the theoretical foundation and practical framework necessary for researchers to leverage ¹H NMR for the confident structural verification of this and related heterocyclic intermediates, ensuring the integrity of their synthetic and drug discovery endeavors.
References
- El-Metwaly, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- Hruska, F. E., et al. (n.d.). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing.
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
(5-Bromopyrimidin-2-yl)methanamine crystal structure
An In-depth Technical Guide to the Crystal Structure Determination and Analysis of (5-Bromopyrimidin-2-yl)methanamine
Authored by: A Senior Application Scientist
Foreword: The Architectural Blueprint of a Pharmaceutical Building Block
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, appearing in numerous approved therapeutics. The functionalization of this heterocycle offers a rich vector for medicinal chemists to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This compound represents a key building block in this arena, providing a reactive handle for further molecular elaboration.[1][2][3] However, the journey from a promising molecule in a flask to a viable drug candidate is paved with rigorous physical characterization. The three-dimensional arrangement of molecules in the solid state—the crystal structure—governs critical pharmaceutical properties including stability, solubility, dissolution rate, and ultimately, bioavailability.[4][5][6] An uncontrolled polymorphic transformation, for instance, can lead to catastrophic failures in drug development and even post-market withdrawal, as famously occurred with the HIV protease inhibitor Ritonavir.[4]
This guide, therefore, is not merely an academic exercise in crystallography. It is a comprehensive framework designed for researchers, medicinal chemists, and drug development professionals to navigate the process of determining and interpreting the crystal structure of novel compounds like this compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to solid-state characterization. Our objective is to provide a self-validating system of analysis, from initial synthesis and purification to the final elucidation of intermolecular interactions that form the molecular architecture.
Synthesis and Purification: The Prerequisite for Quality Crystals
The axiom "garbage in, garbage out" is acutely true in crystallography. The successful growth of a single crystal suitable for X-ray diffraction is critically dependent on the purity of the starting material. Impurities, even at low levels, can inhibit nucleation, disrupt lattice formation, and lead to disordered or unusable crystals.
Synthetic Approach
While multiple synthetic routes to aminopyrimidines exist, a common strategy involves the reduction of a corresponding nitrile or the amination of a halo-pyrimidine derivative.[1] For this compound, a plausible and efficient route starts from 5-bromo-2-cyanopyrimidine.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve 5-bromo-2-cyanopyrimidine in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution to 0°C in an ice bath. Add a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), dropwise. The choice of reducing agent is critical; LiAlH₄ is highly reactive and effective but requires careful handling, while BH₃·THF offers a milder alternative.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water (Fieser workup). This must be done at 0°C due to the exothermic nature of quenching LiAlH₄.
-
Extraction: Filter the resulting aluminum salts and extract the filtrate with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product should then be purified via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure amine.
Purity Verification
Before proceeding to crystallization, the purity of the synthesized this compound must be rigorously confirmed.
| Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure; absence of significant impurity peaks. |
| LC-MS | Purity Assessment | Purity >98% by peak area; observed mass consistent with the expected molecular weight (201.06 g/mol for C₅H₆BrN₃).[1] |
| Melting Point | Indication of Purity | A sharp melting point range (e.g., within 1-2°C) suggests high purity. |
Crystallization: From Disordered Solution to Ordered Solid
Crystallization is the process of inducing a phase transition from a disordered state (solution) to a highly ordered, three-dimensional lattice. This often remains the most challenging bottleneck in structure determination.[7][8][9] The goal is to achieve supersaturation—a state where the solute concentration exceeds its equilibrium solubility—in a slow and controlled manner that favors the growth of a single, high-quality crystal over rapid precipitation of many small crystals.
Solvent Selection
The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at a higher temperature and poorly at a lower temperature. A preliminary solubility screen is a crucial first step.
Protocol: Solubility Screening
-
Place ~1-2 mg of purified this compound into several small vials.
-
Add a range of solvents (see table below) dropwise, observing solubility at room temperature.
-
For solvents in which the compound is sparingly soluble, gently heat the vial to assess solubility at elevated temperatures.
-
Identify solvents where the compound is fully soluble when hot but has limited solubility at room temperature. These are excellent candidates for crystallization.
| Solvent Class | Examples | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Prone to forming hydrogen bonds; good starting point. |
| Halogenated | Dichloromethane, Chloroform | Good for moderately polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can be used in binary systems or for diffusion methods. |
| Esters | Ethyl acetate | Common solvent for purification and crystallization. |
| Hydrocarbons | Hexanes, Toluene | Often used as anti-solvents. |
| Polar Aprotic | Acetonitrile, Acetone | Good dissolving power; can be paired with anti-solvents. |
| "Last Resort" | DMF, DMSO | High boiling points and high solubility can make crystal recovery difficult. Use for vapor diffusion.[10] |
Primary Crystallization Method: Slow Evaporation
Slow evaporation is the simplest and most common crystallization technique.[10][11]
Protocol: Slow Evaporation
-
Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethanol) in a clean, small vial.
-
Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-2 times to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location (e.g., a dedicated crystallization cupboard or a beaker containing sand) and leave it undisturbed.
-
Monitor the vial periodically over several days to weeks for the formation of single crystals.
Advanced Crystallization Techniques
If slow evaporation fails, other methods that control the rate of supersaturation can be employed.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[11] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube).[9] Crystals form slowly at the interface between the two liquids. A buffer layer of a third solvent can be used to further slow the diffusion rate.[10]
-
Antisolvent Addition: An anti-solvent is added dropwise to a stirred, saturated solution of the compound until slight turbidity is observed. The solution is then sealed and left undisturbed for crystals to grow.[11]
Single-Crystal X-ray Diffraction (SC-XRD): Visualizing the Molecular World
SC-XRD is the definitive analytical technique for determining the three-dimensional atomic arrangement in a crystalline material.[12][13] The method is based on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice. The resulting diffraction pattern contains detailed information about the crystal's internal structure.[12][14]
Experimental Workflow
Protocol: SC-XRD Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks).[15] Carefully mount the crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer.[13] A stream of cold nitrogen gas (typically 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. The instrument then rotates the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-ray spots.[14]
-
Data Integration and Reduction: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and to integrate the intensities of each reflection.[15]
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.[12][15]
Structural Analysis: From Data to Insight
The solved crystal structure is a rich source of chemical information. A thorough analysis focuses on both intramolecular geometry and the intermolecular interactions that build the crystal lattice.
Intramolecular Geometry
This analysis confirms the molecular structure and reveals its preferred conformation in the solid state.
| Parameter | Description | Expected for this compound |
| Bond Lengths | The distances between bonded atoms. | C-N and C-C bond lengths within the pyrimidine ring will show partial double-bond character. The C-Br bond will be a key feature. |
| Bond Angles | The angles formed by three connected atoms. | Angles within the pyrimidine ring will be close to 120°, with some distortion due to the different heteroatoms. |
| Torsion Angles | The dihedral angle describing the rotation around a bond. | The torsion angle between the pyrimidine ring and the aminomethyl group will define the molecule's conformation. |
Intermolecular Interactions: The Crystal's Glue
Understanding how molecules pack together is crucial for predicting physical properties. The aminomethyl group and the nitrogen atoms of the pyrimidine ring are strong hydrogen bond donors and acceptors, respectively. The bromine atom can participate in halogen bonding.
-
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. The pyrimidine ring nitrogens are strong hydrogen bond acceptors. We can anticipate strong N-H···N hydrogen bonds forming chains or networks that will be the dominant packing force.
-
Halogen Bonding: The bromine atom can act as an electrophilic "donor" and interact with a nucleophilic region on an adjacent molecule, such as a ring nitrogen or another bromine atom. These interactions are highly directional and can be used in crystal engineering.
-
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, leading to stabilizing electrostatic interactions.
Polymorphism: The Pharmaceutical Challenge
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[4][5][16] Different polymorphs are, in effect, different solid-state materials and can have vastly different physical properties.[6][17] One form might be stable and dissolve slowly, while a metastable form might be more soluble but could convert to the stable form over time, altering the drug product's performance.[5] Therefore, a comprehensive polymorph screen is a regulatory requirement and a scientific necessity in drug development.
Screening Techniques:
-
Crystallization from Diverse Solvents: Systematically crystallizing the compound from a wide range of solvents under various conditions (e.g., different temperatures, cooling rates) is the primary method for discovering polymorphs.[4][17]
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk powder. Each polymorphic form will produce a unique diffraction pattern, acting as a "fingerprint."[17]
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify different melting points, and solid-solid phase transitions between polymorphs. Thermogravimetric Analysis (TGA) can identify solvates (pseudopolymorphs) by detecting weight loss upon heating.
It is crucial to identify the most thermodynamically stable polymorph for development, as it is the least likely to unexpectedly transform during manufacturing or storage.[5]
Conclusion
The determination of the crystal structure of this compound is a multi-step process that forms the bedrock of its solid-state characterization. This guide has provided a comprehensive roadmap, from high-purity synthesis through the nuanced art of crystallization, to the definitive analysis by single-crystal X-ray diffraction. The resulting structural data—detailing intramolecular geometry and the landscape of intermolecular forces—is not an end in itself. It is the critical input for understanding and controlling the material properties that dictate the success of a pharmaceutical compound. By applying this rigorous, methodical approach, researchers can unlock the full potential of this valuable building block, paving the way for the rational design of safer, more effective medicines.
References
- PharmaCores. (2025, May 1).
- Malik, P., et al. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen.
- All About Drugs. (n.d.). Polymorphism.
- SPT Labtech. (n.d.).
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals. [Link]
- Jagiellońskie Centrum Innowacji. (n.d.).
- Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E.
- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
- University of Jyväskylä. (n.d.).
- University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction?. YouTube.
- EvitaChem. (n.d.). (5-Bromopyrimidin-2-yl)methylamine.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. C20hDEQ)
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. Polymorphism – All About Drugs [allfordrugs.com]
- 17. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
The Diverse Biological Activities of Bromopyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Bromopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been a cornerstone in the design of therapeutic agents. The introduction of a bromine atom to this scaffold creates the bromopyrimidine core, a versatile and highly sought-after building block in modern drug discovery. The unique electronic properties and steric influence of the bromine atom, coupled with the inherent ability of the pyrimidine ring to engage in various biological interactions, have positioned bromopyrimidine derivatives as potent modulators of a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted biological activities of bromopyrimidine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the potential of these remarkable compounds. We will delve into their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties, supported by quantitative data, mechanistic insights, and detailed experimental protocols.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Bromopyrimidine derivatives have emerged as a powerful class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes that drive cancer progression to the induction of programmed cell death and cell cycle arrest.
Mechanism of Action: Beyond a Single Target
The anticancer efficacy of bromopyrimidine scaffolds is not limited to a single mechanism but rather a coordinated attack on various cellular processes vital for cancer cell survival and proliferation.
-
Kinase Inhibition: A primary mechanism through which bromopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, differentiation, and survival. Notably, many bromopyrimidine-based compounds are potent inhibitors of tyrosine kinases, such as the Bcr-Abl kinase, which is a hallmark of chronic myeloid leukemia (CML). By blocking the ATP-binding site of these kinases, these compounds effectively shut down the downstream signaling cascades that promote cancer cell proliferation.[1]
-
Induction of Apoptosis: A significant body of evidence demonstrates that bromopyrimidine derivatives can trigger apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown that treatment with certain bromopyrimidine compounds leads to the activation of caspases, a family of proteases that execute the apoptotic program, ultimately leading to cell dismantling.
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Bromopyrimidine derivatives have been shown to intervene in this process by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[2] This prevents cancer cells from progressing through the cell cycle and dividing, thereby halting tumor growth. The thymidine analog bromodeoxyuridine (BrdU), for instance, has been shown to induce a sustained reduction in the proliferation rate of cancer cells by causing them to accumulate in the G1 phase.[3][4]
Quantitative Bioactivity Data: A Snapshot of Potency
The anticancer potency of bromopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro cytotoxic activity of representative bromopyrimidine analogs against various human cancer cell lines.
| Compound ID | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 5c | >100 | >100 | 0.015 ± 0.003 | 0.021 ± 0.005 | - | [5] |
| 5e | >100 | >100 | 0.019 ± 0.004 | 0.025 ± 0.006 | - | [5] |
| 6d | - | - | - | - | - | [5] |
| 6g | >100 | >100 | 0.028 ± 0.005 | 0.031 ± 0.007 | - | [5] |
| Dasatinib (Ref.) | 2.5 ± 0.2 | 5.1 ± 0.4 | 0.005 ± 0.001 | 0.008 ± 0.001 | - | [5] |
Note: Data is presented as mean ± standard deviation. Some data points were not available in the cited literature.
Signaling Pathway Modulation: Disrupting the Cancer Network
The anticancer activity of bromopyrimidine derivatives is intimately linked to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
In CML, the constitutively active Bcr-Abl tyrosine kinase drives cell proliferation and survival. Bromopyrimidine-based inhibitors, acting as ATP-competitive inhibitors, effectively block the activity of Bcr-Abl, thereby inhibiting downstream signaling and inducing apoptosis in CML cells.[1]
Caption: Inhibition of the Bcr-Abl signaling pathway by a bromopyrimidine derivative.
The PI3K/Akt/mTOR and MAPK/ERK pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. Aberrant activation of these pathways is a common feature of many cancers. While direct modulation by bromopyrimidines is an active area of research, the broader class of pyrimidine derivatives has been shown to influence these pathways, suggesting a potential mechanism for bromopyrimidine-based anticancer agents.
Caption: Potential modulation of PI3K/Akt/mTOR and MAPK/ERK pathways by bromopyrimidine derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
I. Materials:
-
Human cancer cell lines (e.g., Hela, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Bromopyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
II. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromopyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In an era of increasing antimicrobial resistance, the discovery of novel antimicrobial agents is of paramount importance. Bromopyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new anti-infective therapies.[5]
Spectrum of Activity and Potency
Studies have shown that certain bromopyrimidine analogs exhibit broad-spectrum antimicrobial activity.[5] Their efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 5a | 8 | 16 | 32 | 64 | [5] |
| 5c | 4 | 8 | 16 | 32 | [5] |
| 5e | 4 | 8 | 16 | 32 | [5] |
| 6b | 8 | 16 | 32 | 64 | [5] |
| 6d | 4 | 8 | 16 | 32 | [5] |
| 6h | 4 | 8 | 16 | 32 | [5] |
| Ciprofloxacin (Ref.) | 0.5 | 0.25 | - | - | [5] |
| Fluconazole (Ref.) | - | - | 1 | 2 | [5] |
Note: Some data points were not available in the cited literature.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is a standard technique used to determine the MIC of an antimicrobial agent.
I. Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Bromopyrimidine derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
II. Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform serial twofold dilutions of the bromopyrimidine derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Antiviral and Enzyme Inhibitory Potential: Expanding the Therapeutic Horizon
Beyond their established anticancer and antimicrobial activities, bromopyrimidine scaffolds are being explored for their potential as antiviral agents and inhibitors of various enzymes.
Antiviral Activity
The pyrimidine core is a common feature in many antiviral drugs, and recent research has highlighted the potential of pyrimidine derivatives, including those with bromine substitutions, against a variety of viruses.[6] For instance, certain pyrimido[4,5-d]pyrimidine derivatives have shown efficacy against human coronaviruses.[6] The mechanism of antiviral action for many pyrimidine analogs involves the inhibition of viral replication by targeting viral enzymes or interfering with host cell factors necessary for viral propagation.[7][8]
Enzyme Inhibition
The ability of the pyrimidine ring to mimic the purine core of ATP makes it an excellent scaffold for designing enzyme inhibitors, particularly kinase inhibitors.[9] However, the inhibitory potential of bromopyrimidines extends beyond kinases. For example, certain pyrimidine derivatives have been investigated as inhibitors of glutathione reductase, an enzyme implicated in cancer and malaria.[10][11]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of bromopyrimidine derivatives against a specific enzyme.
I. Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Bromopyrimidine derivatives
-
Assay buffer
-
96-well plates
-
Detection system (e.g., spectrophotometer, luminometer)
II. Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and bromopyrimidine derivatives in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the bromopyrimidine derivative. Include controls for 0% and 100% inhibition.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation or substrate depletion over time using an appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of bromopyrimidine derivatives with enhanced biological activity and improved pharmacological properties. The position of the bromine atom and the nature and location of other substituents on the pyrimidine ring significantly influence the potency and selectivity of these compounds. For instance, in the context of antibacterial activity, the presence of a bromine or iodine substitution at a specific position has been shown to be critical for potent activity against Staphylococcus aureus.[7] Similarly, for antifungal activity, the position of substituents on the pyrimidine nucleus greatly influences the biological response.[12] A thorough analysis of SAR provides invaluable insights for medicinal chemists to fine-tune the molecular architecture of bromopyrimidine scaffolds to achieve desired therapeutic outcomes.
Conclusion and Future Directions
The bromopyrimidine scaffold represents a privileged structure in medicinal chemistry, endowed with a remarkable spectrum of biological activities. From potent anticancer and antimicrobial effects to promising antiviral and enzyme-inhibiting properties, these compounds offer a wealth of opportunities for the development of novel therapeutics. The versatility of the bromopyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles to achieve enhanced potency, selectivity, and drug-like properties.
Future research in this area should continue to explore the full therapeutic potential of bromopyrimidine derivatives. This includes a deeper investigation into their mechanisms of action, particularly for their antiviral and non-kinase enzyme-inhibiting activities. The elucidation of detailed structure-activity relationships will further guide the design of next-generation bromopyrimidine-based drugs with superior efficacy and safety profiles. As our understanding of the intricate roles of these compounds in modulating cellular pathways continues to grow, so too will their impact on human health.
References
- Suresh Kumar GV, Sridhar KA. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical, Chemical and Biological Sciences. 2019;9(1):27-41.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. 2024.
- Rasmussen, T. B., et al. "Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide." Molecules 27.15 (2022): 4739.
- Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. - ResearchGate.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. 2021.
- SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA – DRUG RESEARCH. 2011.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. 2024.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules 2024, 29(23), 5549.
- Abdel-Rahman, A. A.-H., et al. "Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities." Der Pharma Chemica 8.19 (2016): 382-393.
- Antifungal activity (MIC value) in µg/mL of the synthesised compounds 4(a-j) - ResearchGate.
- Hassan, A. S., et al. "Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents." Molecules 15.3 (2010): 1882-1893.
- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters 28.1 (2018): 54-58.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports 12.1 (2022): 4791.
- Structure–activity relationship of the new compounds in terms of antimicrobial activity. … - ResearchGate.
- Natarajan, A., et al. "Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review." Current Drug Discovery Technologies 19.2 (2022): 13-26.
- Ecsedy, J. A., et al. "Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo." Molecular Cancer Therapeutics 7.9 (2008): 2805-2813.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. 2016.
- De Clercq, E. "A review: Mechanism of action of antiviral drugs." Journal of Pharmacological and Toxicological Methods 84 (2017): 1-10.
- Mechanisms of action of antiviral drugs | Research Starters - EBSCO.
- Chandrappa, S., et al. "Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors." European Journal of Medicinal Chemistry 121 (2016): 33-47.
- Wang, Y., et al. "Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells." Bioorganic & Medicinal Chemistry 26.12 (2018): 3447-3456.
- Structure-activity relationship that was identified for the inhibitors... - ResearchGate.
- Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo. PubMed.
Sources
- 1. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
The (5-Bromopyrimidin-2-yl)methanamine Scaffold: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Core
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its prevalence is not coincidental; the pyrimidine core, an essential component of nucleobases in DNA and RNA, offers a unique combination of physicochemical properties.[3] The nitrogen atoms in the ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets, while the aromatic system allows for π-stacking interactions. Furthermore, the pyrimidine scaffold serves as a versatile platform for chemical modification, enabling the fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2]
This guide focuses on a particularly valuable, yet underexplored, building block: (5-Bromopyrimidin-2-yl)methanamine . The strategic placement of a bromine atom at the 5-position and a methanamine group at the 2-position creates a trifunctional scaffold with significant potential for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The bromine atom provides a handle for cross-coupling reactions, the pyrimidine nitrogens offer key hydrogen bonding interactions, and the primary amine allows for a variety of derivatization strategies. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its potential in their discovery programs.
Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of a chemical scaffold is paramount for its effective utilization in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C5H6BrN3 | PubChem |
| Molecular Weight | 186.03 g/mol | PubChem |
| CAS Number | 1240783-02-1 | BLD Pharm[3] |
| Appearance | Off-white to light yellow solid | Commercial Suppliers |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | General Knowledge |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Note: Some properties are predicted or based on general chemical knowledge.
-
¹H NMR: Resonances corresponding to the pyrimidine ring protons and the methylene and amine protons. The chemical shifts would be influenced by the electron-withdrawing nature of the bromine and the pyrimidine ring.
-
¹³C NMR: Signals for the four distinct carbon atoms of the pyrimidine ring and the methylene carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several routes, with the most common strategy involving the reduction of a nitrile precursor. The following section details a robust and scalable synthetic workflow.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyrimidine
This procedure is adapted from established methods for the bromination of activated pyrimidines.[1]
-
Materials: 2-Aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (1.05 eq) in acetonitrile to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, and collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-amino-5-bromopyrimidine.
-
Step 2: Synthesis of 2-Cyano-5-bromopyrimidine
This step utilizes a Sandmeyer-type reaction to convert the amino group to a nitrile.
-
Materials: 2-Amino-5-bromopyrimidine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) cyanide (CuCN).
-
Procedure:
-
Suspend 2-amino-5-bromopyrimidine (1.0 eq) in a mixture of HBr and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuCN (1.2 eq) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-5-bromopyrimidine.
-
Step 3: Synthesis of this compound
The final step involves the reduction of the nitrile to the primary amine.
-
Materials: 2-Cyano-5-bromopyrimidine, Lithium aluminum hydride (LiAlH₄) or Raney Nickel (for catalytic hydrogenation), Anhydrous diethyl ether or methanol.
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of 2-cyano-5-bromopyrimidine (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
-
Procedure (using Catalytic Hydrogenation):
-
Dissolve 2-cyano-5-bromopyrimidine (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The this compound scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. Its trifunctional nature allows for the systematic exploration of chemical space to optimize interactions with specific biological targets.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The this compound scaffold can be utilized to generate potent and selective kinase inhibitors.
Sources
Discovery and Synthesis of Novel Pyrimidine Derivatives: From Privileged Scaffold to Precision Therapeutics
An In-Depth Technical Guide:
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" due to its presence in nucleic acids and a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a focal point in modern drug discovery.[1][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for discovering and synthesizing novel pyrimidine derivatives. We will delve into the rationale behind experimental design, from initial hit identification through rational design and high-throughput screening to the intricacies of classical and modern catalytic synthetic methodologies. Detailed protocols, mechanistic diagrams, and a survey of the therapeutic landscape will equip the reader with the foundational knowledge and practical insights required to innovate within this critical area of therapeutic development.
Part 1: The Pyrimidine Core: A Foundation of Therapeutic Excellence
The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4] This arrangement results in a π-deficient ring system, which influences its chemical reactivity and biological interactions.[3] Pyrimidines are fundamental to life itself, forming the structural basis for the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] This inherent biological relevance allows synthetic pyrimidine derivatives to effectively interact with a wide array of biological targets, often by mimicking natural ligands.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with the potential for π-π stacking interactions, makes them highly versatile in engaging with enzyme active sites and protein receptors.[1]
A Landscape of FDA-Approved Pyrimidine-Containing Drugs
The therapeutic value of the pyrimidine scaffold is unequivocally demonstrated by the large number of FDA-approved drugs that incorporate this core structure.[5][6] These drugs span a vast range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders, underscoring the scaffold's adaptability.[4][6][7]
| Drug Name | Therapeutic Indication | Mechanism of Action | Key Citation(s) |
| Imatinib | Chronic Myeloid Leukemia (CML) | Tyrosine Kinase Inhibitor (BCR-Abl) | [1] |
| 5-Fluorouracil | Various Cancers (e.g., Colorectal) | Antimetabolite; Inhibits thymidylate synthase | [1][2] |
| Rosuvastatin | Hypercholesterolemia | HMG-CoA Reductase Inhibitor | [8] |
| Minoxidil | Hypertension, Alopecia | Vasodilator; K+ channel opener | [2][8] |
| Ibrutinib | B-cell malignancies | Bruton's Tyrosine Kinase (BTK) Inhibitor | [3] |
| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor | [5] |
| Zidovudine (AZT) | HIV/AIDS | Antiviral; Nucleoside reverse transcriptase inhibitor | [2][8] |
Part 2: Strategies for the Discovery of Novel Pyrimidine Leads
The discovery of new pyrimidine-based drug candidates is a multi-faceted process that combines computational design with empirical screening. The choice of strategy is often dictated by the available knowledge of the biological target.
Rational Drug Design
When structural information about a biological target is available, rational design provides a direct path to novel inhibitors.
-
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of a target protein, typically obtained through X-ray crystallography or cryo-electron microscopy. This allows for the computational docking of virtual pyrimidine libraries into the active site, predicting binding affinities and poses. This approach is particularly powerful for designing ATP-competitive kinase inhibitors, where the pyrimidine scaffold can mimic the adenine portion of ATP to interact with the hinge region of the kinase.[3]
-
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the knowledge of existing active ligands. Techniques like pharmacophore modeling identify the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This pharmacophore model then serves as a template to search for new pyrimidine-containing molecules with similar properties.
High-Throughput Screening (HTS)
HTS involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target. This empirical approach can identify novel pyrimidine "hits" without prior knowledge of their binding mechanism. Subsequent medicinal chemistry efforts then focus on optimizing these initial hits to improve potency and drug-like properties.
Part 3: Core Synthetic Methodologies for Pyrimidine Derivatives
The construction and functionalization of the pyrimidine ring is a well-established field, yet one that continues to evolve with the advent of new catalytic methods.
Classical Synthesis of the Pyrimidine Ring
These methods form the bedrock of pyrimidine synthesis and are still widely used for their reliability and scalability.
-
The Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[9] It provides direct access to dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. The reaction is typically acid-catalyzed.
-
Rationale: This protocol exemplifies a classic, robust method for constructing the core pyrimidine scaffold. The choice of an acid catalyst, such as HCl or a Lewis acid, is crucial for activating the aldehyde carbonyl for nucleophilic attack and promoting the subsequent cyclization and dehydration steps.
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated HCl (catalyst)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and ethanol.
-
Stir the mixture to achieve a homogeneous solution or suspension.
-
Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.[9]
-
-
The Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[9] It is a highly versatile route that allows for the synthesis of a wide variety of substituted pyrimidines by varying both reaction partners.
Modern Catalytic Approaches for Pyrimidine Functionalization
Modern synthetic chemistry has introduced powerful tools for modifying the pyrimidine core, enabling the creation of complex molecules with high precision.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Heck, and Sonogashira coupling are indispensable for forming carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring. These reactions typically involve the coupling of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with a suitable coupling partner (e.g., a boronic acid for Suzuki coupling).
-
Direct C-H Activation/Functionalization: A paradigm shift in synthesis, C-H activation allows for the direct conversion of a carbon-hydrogen bond on the pyrimidine ring into a new carbon-carbon or carbon-heteroatom bond.[10][11] This strategy avoids the need for pre-functionalization (e.g., halogenation), making synthetic routes more efficient and atom-economical.[10][12] Transition metals, particularly palladium, are often used to catalyze these transformations.[11][12] The inherent electron deficiency of the pyrimidine ring can make certain C-H bonds susceptible to activation.[11]
Part 4: Characterization and Lead Optimization
Once a novel pyrimidine derivative is synthesized, its structure must be unequivocally confirmed and its biological activity optimized through an iterative process.
Structural Elucidation
A combination of spectroscopic and spectrometric techniques is essential for confirming the identity and purity of synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups.
Biological Evaluation and SAR
The synthesized compounds are evaluated in a cascade of biological assays to determine their efficacy and safety profile. This data feeds into Structure-Activity Relationship (SAR) studies, which seek to understand how specific structural modifications impact biological activity.
The goal of this iterative cycle is to improve multiple parameters simultaneously:
-
Potency: Strength of the drug's effect.
-
Selectivity: A drug's ability to target a specific protein over others to minimize off-target effects.
-
ADME Properties: Absorption, Distribution, Metabolism, and Excretion, which determine the drug's pharmacokinetic profile.
Part 5: Future Directions and Emerging Trends
The field of pyrimidine synthesis is continually advancing, driven by the need for more efficient, sustainable, and powerful synthetic methods.
-
Photoredox Catalysis: Utilizes visible light to drive chemical reactions, enabling unique bond formations under mild conditions that are often not achievable with traditional thermal methods.
-
Flow Chemistry: Involves performing reactions in a continuous stream rather than in a batch-wise fashion. This technology offers improved safety, scalability, and control over reaction parameters.
-
AI and Machine Learning: These computational tools are increasingly being used to predict the biological activity and synthetic accessibility of novel pyrimidine derivatives, accelerating the design phase of drug discovery.[1]
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (Source: Google Search)
- Recent Advances in Direct C–H Functionalization of Pyrimidines. (Source: Google Search)
- A review on pyrimidine‐based derivatives: Synthesis and their biological applic
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (Source: Google Search)
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (Source: Google Search)
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (Source: Google Search)
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (Source: Google Search)
- Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) - Oriental Journal of Chemistry. (Source: Google Search)
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (Source: Google Search)
- A review on pyrimidine‐based derivatives: Synthesis and their biological applic
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (Source: Google Search)
- Recent Advances in Direct C–H Functionalization of Pyrimidines - Who we serve. (Source: Google Search)
- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchG
- Biological activities of synthetic pyrimidine deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews. (Source: Google Search)
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (Source: Google Search)
- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (Source: Google Search)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (Source: Google Search)
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (Source: Google Search)
- Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research - ACS Public
- Marketed drugs containing the pyrimidine scaffold.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Applic
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - OUCI. (Source: Google Search)
- FDA approved fused pyrimidine-based drugs | CoLab. (Source: Google Search)
- Pyrimidine synthesis - Organic Chemistry Portal. [Link]
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchG
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical applic
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (Source: Google Search)
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (Source: Google Search)
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC - PubMed Central. (Source: Google Search)
- De Novo Pyrimidine Synthesis - BOC Sciences. (Source: Google Search)
Sources
- 1. ijsat.org [ijsat.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Safety Guide for (5-Bromopyrimidin-2-yl)methanamine
For the researcher, scientist, and drug development professional, the introduction of a novel building block like (5-Bromopyrimidin-2-yl)methanamine into a synthesis workflow is a moment of potential discovery. This potent intermediate, featuring a reactive methanamine group and a versatile brominated pyrimidine core, offers a gateway to a diverse array of complex molecules and potential active pharmaceutical ingredients (APIs). However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Compound Identification and Physicochemical Profile
A foundational element of laboratory safety is the unambiguous identification of the chemical entity in use. This compound is a distinct molecule, and its safety profile should not be conflated with that of its pyridine or pyrazine analogs, although data from these can provide contextual clues in the absence of specific information.
| Identifier | Value | Source |
| Chemical Name | This compound | Key Organics[1] |
| Synonyms | 5-Bromo-2-pyrimidinemethanamine, 2-(Aminomethyl)-5-bromopyrimidine | Echemi[2][3] |
| CAS Number | 1240783-02-1 | Key Organics, Echemi, SynQuest Laboratories[1][2][3][4] |
| Molecular Formula | C₅H₆BrN₃ | SynQuest Laboratories[4] |
| Molecular Weight | 188.03 g/mol | SynQuest Laboratories[4] |
| Appearance | Solid (based on analogs) | N/A |
Hazard Identification and GHS Classification: An Analog-Informed Approach
While a comprehensive, officially registered Safety Data Sheet (SDS) for this compound is not widely available, we can infer its likely hazard profile by examining structurally related compounds. The primary hazards associated with brominated amino-heterocycles consistently point towards irritant and potential acute toxicity effects.
Anticipated GHS Classification: Based on data from analogs such as 2-Amino-5-bromopyrimidine and other brominated pyridines, the following classifications should be conservatively assumed:
| Hazard Class | Hazard Category | Anticipated Hazard Statement | Basis (Analog Data) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Amino-5-bromopyrimidine[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Amino-5-bromopyridine[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2-Amino-5-bromopyridine, 5-Bromopyrimidine[6][7] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 2-Amino-5-bromopyridine[6] |
Precautionary Statements (P-Statements) - The "Why" Behind the "What":
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8] The fine particulate nature of many organic solids, combined with potential respiratory irritation, makes inhalation a primary route of exposure. This is not merely about comfort; it's about preventing inflammation and potential long-term damage to respiratory tissues.
-
P264: Wash skin thoroughly after handling. [8] The amino and bromo functionalities can interact with skin proteins, leading to irritation. Thorough washing minimizes contact time and reduces the risk of dermatitis.
-
P270: Do not eat, drink or smoke when using this product. This fundamental rule prevents accidental ingestion, which, given the "Harmful if swallowed" classification, is a critical control point.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [8] This is the cornerstone of personal protection, creating a physical barrier between the researcher and the chemical. The choice of glove material (e.g., nitrile) should be based on its resistance to polar organic compounds.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [5] Immediate professional medical advice is crucial to manage potential systemic effects.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] Dilution and removal with a mild surfactant like soap is the most effective initial response to skin contact.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8] The eye's delicate tissues are highly susceptible to irritation. Immediate and prolonged irrigation is essential to prevent serious damage.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in laboratory safety is to minimize exposure. This is achieved through a hierarchical approach, prioritizing engineering controls over personal reliance on PPE.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of solid this compound and any subsequent reactions involving it must be conducted in a certified chemical fume hood. This is non-negotiable. The containment provided by the hood is the most effective way to prevent inhalation of airborne particulates and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity and functionality are critical components of your emergency response plan.[5]
Personal Protective Equipment (PPE): The Essential Barrier
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splash, such as during quenching or large-scale transfers.[5]
-
Skin Protection: A flame-resistant lab coat is mandatory. Wear standard nitrile gloves for incidental contact. If prolonged contact is anticipated, or when handling solutions, consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or during a large-scale spill cleanup, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary.
Safe Handling, Storage, and Disposal Workflow
A systematic workflow is essential for minimizing risk throughout the chemical's lifecycle in the laboratory.
Experimental Workflow: A Step-by-Step Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary glassware and reagents.
-
Weighing: Tare a suitable container (e.g., a glass vial) on a balance located within the fume hood. Carefully transfer the required amount of this compound using a spatula. Avoid creating dust.
-
Dissolution/Reaction: Add the solid to the reaction vessel inside the fume hood. If dissolving, add the solvent slowly to prevent splashing.
-
Post-Reaction: Quench reactions cautiously, especially if reactive reagents were used.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., acetone, ethanol).
Storage and Incompatibilities
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[8] A designated cabinet for toxic or irritant chemicals is appropriate.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides. The amine functionality can react exothermically with these materials.
Waste Disposal
-
Segregation: All waste contaminated with this compound, including disposable labware, gloves, and solvent rinses, must be collected in a designated, labeled hazardous waste container.
-
Procedure: Do not dispose of this material down the drain.[8] Follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: A Validating System of Response
Your response to an emergency must be systematic and pre-planned.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[5]
Spill Response Protocol
The appropriate response depends on the scale of the spill.
For a small spill within a fume hood, ensure proper PPE is worn, then gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a sealed, labeled hazardous waste container.[8] For a large spill, evacuate the immediate area, alert colleagues and your EHS department, and restrict access until a trained emergency response team can manage the cleanup.
Conclusion: Expertise in Action
The responsible use of this compound in research and development is a testament to a laboratory's commitment to safety. By understanding its potential hazards through the lens of chemical analogs, implementing robust engineering controls, and adhering to meticulous handling protocols, scientists can confidently leverage this valuable building block. This guide serves not as a static set of rules, but as a framework for critical thinking and continuous risk assessment—the true hallmarks of an experienced and trustworthy scientific professional.
References
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. CAS 1240783-02-1 | 3H30-9-66 | MDL MFCD15071122 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
A Technical Guide to the Physicochemical Properties of Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including kinase inhibitors and antimicrobial drugs.[1][2][3] A profound understanding of the physicochemical properties of this privileged scaffold is paramount for optimizing drug candidates' absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. This guide offers an in-depth exploration of the core physicochemical characteristics of aminopyrimidines, including ionization (pKa), lipophilicity (logP/logD), solubility, crystal structure, and hydrogen bonding capacity. By synthesizing theoretical principles with practical experimental methodologies, this document serves as a comprehensive resource for scientists engaged in the design and development of novel aminopyrimidine-based therapeutics.
Introduction: The Significance of the Aminopyrimidine Scaffold
Aminopyrimidines are heterocyclic aromatic compounds characterized by a pyrimidine ring substituted with at least one amino group.[2] This structural motif is prevalent in a wide array of biologically active molecules due to its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor.[1] These interactions are crucial for high-affinity binding to biological targets such as enzymes and receptors. Several FDA-approved drugs, including the kinase inhibitors Imatinib and Palbociclib, feature the 2-aminopyrimidine core, highlighting its importance in oncology and other therapeutic areas.[3]
The strategic manipulation of physicochemical properties is a critical aspect of drug design.[4] Properties such as ionization state, solubility, and lipophilicity govern a molecule's journey through the body and ultimately determine its bioavailability and efficacy.[5][6] Therefore, a detailed characterization of these parameters early in the drug discovery process is essential to mitigate late-stage attrition of drug candidates.[5]
Core Physicochemical Properties
Ionization (pKa)
The basicity of the aminopyrimidine scaffold is a defining feature, influencing its behavior in physiological environments. The pKa, or acid dissociation constant, quantifies the tendency of the molecule to ionize. Aminopyrimidines can possess multiple ionization centers: the amino group and the nitrogen atoms within the pyrimidine ring.
Causality and Importance: The ionization state of a drug at physiological pH (typically ~7.4) is a master variable that dictates its solubility, permeability across biological membranes, and binding affinity to its target.[6][7] For instance, the protonated, charged form of an aminopyrimidine derivative is often more water-soluble, while the neutral, un-ionized form is generally more permeable through lipid bilayers.[6] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of these forms.[6] For 2-aminopyrimidine, the reported pKa is approximately 3.45, indicating it is a weak base.[8]
Diagram 1: Ionization Equilibrium of 2-Aminopyrimidine
This diagram illustrates how the pH of the environment dictates the protonation state of 2-aminopyrimidine. Below its pKa, the protonated (cationic) form predominates, enhancing aqueous solubility. Above the pKa, the neutral form is more prevalent, which typically improves membrane permeability.
Lipophilicity (logP and logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[6][9]
-
logP: Represents the partitioning of the neutral species.
-
logD: Represents the distribution of all species (neutral and ionized) at a specific pH. For ionizable compounds like aminopyrimidines, logD is more physiologically relevant.
Causality and Importance: Lipophilicity influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic clearance.[7] An optimal lipophilicity range (typically logD between 1 and 5) is often sought for orally administered drugs to balance membrane permeability with aqueous solubility.[6] Excessively high lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity, while very low lipophilicity can hinder absorption.[7] For example, the computed XLogP3 for 2-aminopyrimidine is -0.2, indicating its relatively polar nature.[10]
Solubility
Solubility, the ability of a compound to dissolve in a solvent, is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Causality and Importance: The solubility of aminopyrimidines is influenced by factors such as their crystal lattice energy (related to melting point), hydrogen bonding capacity, and ionization state.[11] The amino group and ring nitrogens can form hydrogen bonds with water, contributing to moderate aqueous solubility.[11] Solubility is also pH-dependent; as weak bases, aminopyrimidines are generally more soluble in acidic solutions where they exist in their protonated, cationic form.[11]
Quantitative Data Summary: The solubility of aminopyrimidines varies significantly with the solvent and temperature. Experimental data is crucial for developing formulations and designing purification processes.
| Compound | Solvent | Temperature (K) | Mole Fraction Solubility (x1) |
| 2-Aminopyrimidine | Methanol | 298.15 | 0.1765 |
| Ethanol | 298.15 | 0.0954 | |
| n-Propanol | 298.15 | 0.0801 | |
| Isopropanol | 298.15 | 0.0573 | |
| Acetone | 298.15 | 0.1127 | |
| Acetonitrile | 298.15 | 0.0689 | |
| Data sourced from BenchChem Technical Guide.[12] |
Crystal Structure and Polymorphism
The solid-state properties of a drug substance are dictated by its crystal structure—the ordered arrangement of molecules in a crystal lattice. Many organic molecules, including aminopyrimidine derivatives, can exist in different crystal forms, a phenomenon known as polymorphism.
Causality and Importance: Polymorphs can have different physical properties, including solubility, dissolution rate, stability, and melting point. These differences can have profound implications for a drug's bioavailability and shelf-life. Co-crystallization, the formation of a crystalline structure containing two or more different molecules, is a strategy used to modify these properties. For example, a co-crystal of 2-aminopyrimidine with pimelic acid has been synthesized to create a new crystalline form with unique properties.[8] The formation of a salt versus a co-crystal can often be predicted by the difference in pKa (ΔpKa) between the acidic and basic components.[8]
Interplay of Properties in Drug Development
The physicochemical properties of aminopyrimidines are not independent variables but are intricately linked. Understanding their interplay is essential for successful drug design.
Diagram 2: Relationship Between Core Physicochemical Properties
This diagram illustrates the central role of chemical structure and how it dictates the primary physicochemical properties. These properties, in turn, are interdependent and collectively influence the key ADMET outcomes that determine the viability of a drug candidate.
Experimental Protocols
Accurate and reproducible measurement of physicochemical properties is fundamental.[5][9] High-throughput methods are often employed in early discovery to profile large numbers of compounds.[5]
Protocol 1: Potentiometric pKa Determination
This method is a gold standard for pKa measurement, relying on monitoring pH changes during titration.
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the aminopyrimidine compound and dissolve in a known volume of a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Dilute with water to a final concentration of ~0.5 mM.
-
Calibration: Calibrate a pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration: Place the sample solution in a thermostatted vessel (~25 °C) under an inert atmosphere (e.g., argon) to prevent CO2 absorption.
-
Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) in small, precise increments. Record the pH after each addition.
-
Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of KOH (e.g., 0.1 M), recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to calculate the pKa values from the potentiometric data.
Diagram 3: Workflow for Potentiometric pKa Measurement
A step-by-step visual guide to the experimental workflow for determining pKa via potentiometric titration.
Protocol 2: Shake-Flask logP Determination (Microscale)
This is the classical method for measuring lipophilicity.
Methodology:
-
Pre-equilibration: Mix 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 1:1 ratio. Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
-
Sample Preparation: Prepare a stock solution of the aminopyrimidine compound in the pre-saturated octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a microcentrifuge tube, combine a precise volume of the octanol stock solution with an equal volume of the pre-saturated aqueous buffer.
-
Equilibration: Vortex the tube for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 10,000 x g for 10 minutes) to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Conclusion
The aminopyrimidine scaffold remains a highly valuable pharmacophore in drug discovery. A rational, data-driven approach to drug design necessitates a thorough understanding and early characterization of the physicochemical properties discussed in this guide. By leveraging this knowledge, researchers can better predict and optimize the ADMET properties of novel aminopyrimidine derivatives, ultimately increasing the probability of developing safe and effective medicines.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. (Link not available)
- Grime, K., & Earnshaw, C. (2018). Physical Properties in Drug Design.
- PubChem. (n.d.). 2-Aminopyrimidine.
- Solubility of Things. (n.d.). 2-Aminopyrimidine. Solubility of Things.[Link]
- Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Chemaxon.[Link]
- Mekala, G., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.
- Kerns, E. H., & Di, L. (2008). pKa, Solubility, and Lipophilicity.
- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.[Link]
- Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(15), 2779. [Link]
- Singh, P., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1735-1743. [Link]
- Vilar, S., et al. (2010). The Versatility of the 2-Aminopyrimidine Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 10(11), 1048-1077. (Link not available)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chemaxon.com [chemaxon.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Heterocyclic Building Blocks in Synthesis
Introduction: The Ubiquitous Role of Heterocycles in Modern Science
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the landscape of modern chemistry and drug discovery. Their prevalence is staggering, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1][2] This widespread application stems from their remarkable structural diversity and their ability to modulate critical physicochemical and pharmacological properties.[1][2] In medicinal chemistry, the incorporation of heterocyclic scaffolds is a key strategy for optimizing a drug candidate's solubility, lipophilicity, polarity, and hydrogen bonding capacity, which in turn influences its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.[3]
The significance of heterocycles extends beyond pharmaceuticals into agrochemicals, materials science, and natural products.[4] Many vitamins, hormones, and components of DNA and RNA feature heterocyclic cores, underscoring their essential role in biological processes.[5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of heterocyclic building blocks, delving into their classification, synthetic methodologies, and the rationale behind experimental choices.
Part 1: Classification of Heterocyclic Building Blocks
A systematic understanding of heterocycles begins with their classification. This is typically based on ring size, the nature of the heteroatom(s), and the degree of saturation.
-
By Ring Size:
-
Three- and Four-Membered Rings: While less common due to ring strain, small rings like aziridines, oxiranes (epoxides), and thiiranes are highly reactive and serve as valuable synthetic intermediates.
-
Five-Membered Rings: This is a vast and important class, including aromatic systems like pyrrole, furan, and thiophene, and their saturated counterparts (pyrrolidine, tetrahydrofuran, tetrahydrothiophene). Rings with multiple heteroatoms, such as pyrazole, imidazole, oxazole, and thiazole, are also prevalent in biologically active molecules.[7][8]
-
Six-Membered Rings: Pyridine is a cornerstone of this class. Other significant members include pyrimidine, pyrazine, and piperidine. Oxygen-containing rings like pyran and sulfur-containing rings like thiopyran are also important.[9]
-
Fused Rings: These consist of two or more fused rings, where at least one is a heterocycle. Examples are ubiquitous and include indole, quinoline, benzofuran, and benzothiophene.
-
-
By Heteroatom:
-
Nitrogen Heterocycles: This is the largest and most significant class in medicinal chemistry.[5][8] The nitrogen atom can act as a hydrogen bond donor or acceptor, influencing interactions with biological targets.
-
Oxygen Heterocycles: Furan, pyran, and their derivatives are common scaffolds.[10] They are found in numerous natural products and pharmaceuticals.[11]
-
Sulfur Heterocycles: Thiophene and thiazole are prominent examples.[12] Sulfur's unique electronic properties can impart specific biological activities.[12]
-
Diagram: Classification of Heterocyclic Compounds
Caption: A logical breakdown of heterocyclic compound classification.
Part 2: The Synthetic Chemist's Toolbox: Core Methodologies
The vast structural diversity of heterocyclic compounds is matched by the ingenuity of synthetic organic chemists in devising methods for their construction. Advances in synthetic methodologies, particularly metal-catalyzed reactions, have dramatically expanded the accessible chemical space for drug discovery.[3][13]
2.1 Classical Ring-Forming Reactions
Many named reactions form the bedrock of heterocyclic synthesis and are still widely used due to their reliability and predictability.
-
Fischer Indole Synthesis: A classic method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4]
-
Hantzsch Pyridine Synthesis: A multi-component reaction that combines a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[4]
-
Paal-Knorr Synthesis: A straightforward method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.
2.2 Modern Catalytic Methods: Precision and Efficiency
Modern synthetic chemistry has been revolutionized by catalysis, enabling milder reaction conditions, greater functional group tolerance, and higher efficiency.[14]
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Buchwald-Hartwig couplings are invaluable for the functionalization of pre-formed heterocyclic rings, allowing for the introduction of a wide range of substituents.[4]
-
C-H Activation/Functionalization: This rapidly evolving field allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to synthesis.[15][16][17][18] Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of various heterocycles.[15] Mechanochemical C-H activation presents a sustainable, solvent-free alternative.[17][19]
-
Ring-Closing Metathesis (RCM): A powerful method for the formation of unsaturated rings, particularly for medium-sized rings that can be challenging to synthesize via other methods.[20]
-
Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high efficiency and diversity.[21][22][23][24][25] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs used in heterocyclic synthesis.[22]
Diagram: Workflow for Modern Heterocyclic Synthesis
Sources
- 1. Role of Heterocycles in Drug Discovery: An Overview [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. iajpr.com [iajpr.com]
- 11. researchgate.net [researchgate.net]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 19. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Methodological & Application
Protocol for the Synthesis of (5-Bromopyrimidin-2-yl)methanamine: A Key Intermediate for Pharmaceutical Research
An Application Note for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(5-Bromopyrimidin-2-yl)methanamine is a pivotal building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of pharmacologically active molecules, including potent dual endothelin receptor antagonists like Macitentan.[1][2][3] This application note provides a comprehensive, field-proven protocol for the robust synthesis of this compound. The described two-step synthetic pathway begins with the synthesis of the 5-Bromopyrimidine-2-carbonitrile intermediate, followed by its reduction to the target primary amine. This guide emphasizes the scientific rationale behind procedural choices, detailed step-by-step instructions, critical safety considerations, and methods for characterization to ensure reproducibility and high purity of the final compound.
Introduction and Scientific Rationale
The pyrimidine scaffold is a privileged structure in drug discovery, and functionalized aminomethylpyrimidines are particularly valuable for introducing specific binding motifs. The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the conversion of a 5-bromo-2-halopyrimidine, typically 5-bromo-2-chloropyrimidine, into 5-Bromopyrimidine-2-carbonitrile. This is achieved via a nucleophilic substitution reaction with a cyanide salt.[4][5] The electron-deficient nature of the pyrimidine ring facilitates the attack of the cyanide nucleophile at the C2 position, displacing the chloride leaving group.
-
Nitrile Reduction: The crucial step is the reduction of the nitrile group (-C≡N) to a primary aminomethyl group (-CH₂NH₂). While various methods exist for nitrile reduction, including catalytic hydrogenation[6][7], the use of potent hydride reagents like Lithium Aluminum Hydride (LiAlH₄) offers a reliable and high-yielding pathway.[8][9][10][11] LiAlH₄ acts as a source of hydride ions (H⁻), which perform a double nucleophilic addition to the nitrile carbon, ultimately leading to the desired primary amine after an aqueous workup.[10][12]
Visualized Synthetic Workflow
The overall synthetic pathway is illustrated below, proceeding from the commercially available 5-bromo-2-chloropyrimidine to the final target compound.
Caption: Overall two-step synthesis of this compound.
Detailed Experimental Protocols
CRITICAL SAFETY NOTE: This protocol involves highly hazardous materials, including sodium cyanide (acutely toxic) and lithium aluminum hydride (pyrophoric and water-reactive). All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. An inert atmosphere is required for the reduction step.
Protocol 1: Synthesis of 5-Bromopyrimidine-2-carbonitrile
This procedure is adapted from established methods for the cyanation of halopyrimidines.[4][5]
Materials & Reagents:
-
5-Bromo-2-chloropyrimidine
-
Sodium Cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under ambient atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMSO.
-
Reagent Addition: In a separate flask, prepare a solution of sodium cyanide (1.0-1.1 eq) in a minimal amount of water and add it to the DMSO solution. Caution: NaCN is highly toxic. Handle with extreme care and avoid any contact with acids to prevent the formation of HCN gas.
-
Reaction: Stir the resulting mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid, 5-Bromopyrimidine-2-carbonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane) to afford a white to light yellow solid.[4]
Protocol 2: Synthesis of this compound
This protocol employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄).
Materials & Reagents:
-
5-Bromopyrimidine-2-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet, magnetic stirrer, and ice bath
Procedure:
-
Inert Atmosphere Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame-dried or oven-dried before use.
-
LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully charge the flask with LiAlH₄ (1.5-2.0 eq) and anhydrous THF to create a suspension. Caution: LiAlH₄ is pyrophoric and reacts violently with water. Handle exclusively under an inert, dry atmosphere.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve 5-Bromopyrimidine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the cooled suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Controlled Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following reagents dropwise while stirring vigorously:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH solution
-
'3X' mL of water
-
This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating granular aluminum salts that are easy to filter.
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 1 hour until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Drying and Concentration: Transfer the filtrate to a separatory funnel, separate the layers if necessary, and dry the organic phase over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude amine can be purified by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure product.
Summary of Reaction Parameters
| Parameter | Step 1: Cyanation | Step 2: Nitrile Reduction |
| Key Reagents | 5-Bromo-2-chloropyrimidine, NaCN | 5-Bromopyrimidine-2-carbonitrile, LiAlH₄ |
| Solvent | DMSO | Anhydrous THF |
| Temperature | Room Temperature (approx. 20-25 °C) | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours | 2 - 4 hours |
| Molar Ratio | ~1.1 eq NaCN per eq of substrate | ~2.0 eq LiAlH₄ per eq of substrate |
| Typical Yield | >90% (after purification) | 60-80% (after purification) |
| Product Form | White to yellow solid | Pale yellow oil or low-melting solid |
Mechanistic Insights
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Mechanism of LiAlH₄ Reduction of Nitriles
The reduction proceeds via a two-fold hydride addition.[9][10][12]
Caption: Mechanism of nitrile reduction to a primary amine using LiAlH₄.
-
First Hydride Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile group, breaking the pi-bond and forming an intermediate imine anion.[10][12]
-
Second Hydride Attack: A second hydride ion attacks the same carbon of the imine anion, forming a dianion intermediate where the nitrogen atom bears a 2- charge and is complexed with aluminum and lithium ions.[9][10]
-
Protonation: During the aqueous workup, the highly basic dianion is protonated twice by water to yield the final primary amine.[9][12]
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgr4peOvOkGlOsftRrLZPOBVmeYbCr_aBajCt4w0yngDUuuirO37bvT37PDzdfLVtvwndiOxc2NeaxHozwDKVguPF2L4LlGWBffE-ubK9wBG_75WvpU2-8Ilk1I7adi0u_aVNB-5jiBwAmzNlsVu7UvGH7SGNeACYMgSHaM2W_pQxMLRGKUq2z533_mk0aC6UVN41tqzSwPS7FE0e1hhkkoA==
- Chemguide. reduction of nitriles. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2WKsa_66PmUh61B61MjTLuydOv9dgHaJflXH8QCfGfyKMlxkyFHTGOynlO3xJpXoPqVOMAdgG7IsmVsgMNdGrSU7n_yN7H0SUOIhoXoeUnLuCqXGb6h0Bg5PDhmt33Dey2izsA-v1zw5DqtcaETQLDmkm1pMhPRH17XY=
- Wikipedia. Nitrile reduction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0JUhVqCB1Hsd37bM6R8AjmZh-YGt6JZiHl0bT8XXSuMEVYVlob82jl9wvCQlB9s_AX-E4vnb5BIRZZCaSmF866WRyAx5PSOclu4SzwNjd1biCNU2ITfqxYAdcweuPtVwz15bqace1yuIx
- Science of Synthesis. Catalytic Reduction of Nitriles. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH9j0F6cy_wvM5ZJwYmeh7z2r85gvM4WhjfQQsXiVvS6ml6rlc7l1Fsqw9VetmYwMPkQ6ord_HpRp7sC-FIGz-kXcp0PDz5PdWsvAQxc2nq2twXAnDbSlyw_x-ufAcEhJy6SHC3uVS9OQ6oVnJgVlrJ-J5-hoh8Srnyl8isPvwgJF934Ym_tKNUw==
- Fisher Scientific. Amine Protection / Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEMCXqt1Emfah6SGnGEqC7IkHmzTMdcfgDv8TqzKBsHLFAt1_1SHFjx5wzlBIc4S7G2NoqAQeweMAbv6zRRDhBzYCkPrgr__2_yScfXQ6WYH6Kk-TKuCM92q8fMp7FTdmVCZvYvpV1VxWcLe5DsXr3IbKZKHdRXSd7qEyrE0ZyQQUl3h2nEKxjVGkdB26GvXLXOAlARMfkGAh-iGn9VarpbhpUo_las5eOcCCVGBU=
- JoVE. Nitriles to Amines: LiAlH4 Reduction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAUZXvfOaXvcEGS8C3nCoh5onCCUAAQvQhxOvNHNRHUcD2qmjr2xP1QMJ4QuToxZYihEvubFDh_6nO-hUMwArCYs6pLpc4as0qLrUbBp38BFn2H3jjN4XysIbEe26Gre3ezHfoFQqrO7uMcD94B_weYM1e4oWO7yqwCcNh-Sn3ZIrO_o3UL0RtAjb-je0=
- ChemicalBook. 5-Bromopyrimidine-2-carbonitrile | 38275-57-9. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2royM10onnrZ6ic-w2GLk7z49CA9KEF3gNeLU8e9awZRzmne8Igmm6J28bOGcc1F5i9BbqkyE_7cVCFGXscXb4-OHOjhclIDXl7QZp4KNx-O6CEC9BaXOQoh-OkGjxj4CiMmlc0XtKyfIQ1PH3FJcx2yXO2x8hhnEy2X-eBeDkw==
- Sigma-Aldrich. Sodium borohydride - Safety Data Sheet. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGemS1ryG13GG_Lyo8bTP1ADlnZ1TKmXlxp6a11l4uele0fw_4O2HCcnGW-dASZIfA6QicHPqRy3SSXrf3WfEzhRmMUxBXUU7nYio6vzYeVUlIld2qjbnFQTdjT0uoIdb3jI67PsYN-zkT4uwVv1v6zSnyjZ-CQay4ddKO_jHEkL7Y=
- Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeUNE54Fi8jcVbeK4N_8whyVMr0pWNdbseI5GPOH7lqou5Ix4JW5IaK7CPO0Iyqspkf-br5q0PvN4IXp0mJh2XgIofYhgFUspSPZNfsqrMVAo0icN1mOdDPcrF7G4Zzl6MxVYSqF9EjmuaBVk-0gSfEjitf4PwAUtt3d6ykXfOUbFQ
- The UC Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqOJ2BlFhFylGxbgzH102rCYLPWaUbYMmuKajsYs5rUoLcaFZRpocK5GXJR2HeRXmovrsPrEkWzGntpS_-fvP9pQK8fHBoN4xpX8jI-WtcsJKLJmIOki82KrZjUIISBzqeHQBsP0JgpfITD2MDLZZQTTEWQbQGfWl5KtnAdkpljDVtwJNcsqLKam4EIg7oqUOR2LUl5w==
- NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoIQaxVbTyscFIOWZiA2gqe-jGlegzBREgRHcPXkZrw9hKi3Is39Y7dugs-x0TQ62-kkh--JHHELBtfHuzKx_z0My_37tpw4Ev4E5qOvrgEyWhEhMbny8pAjNOm9skCPC99-t3Dw6o3JQp930=
- Sigma-Aldrich. SAFETY DATA SHEET. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlSRyXxUBZr3Ky0CyMvdpB_03yN7kug9Zt99qb_kMG1I_nCVxUlkGAtQ46s7t7hp5wcJmbmAKDdGvn5-uQ8UoCbMwhI5eIFKf1BJPNv-B-QchGMRTU00hBJm2A3vUVHY-4d9ohAVEvFaVj
- Chemistry Steps. Boc Protecting Group for Amines. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbfPzoybnhb3ai0MxxFAoW-kEq-ZTB_xRpP-plx7FsLRRiJ_HVQafzNWDrA-vRnKMULPBPEKf-Wvr-gqt1Wgq5fwxG4rxd0SPlOi-CqYa5qpqLHV_dfIEeAQCLKKNHRbWvDUm398YM8MWmXysL29iBFSBgMtRjJa0mEQU=
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA_nVzX9kufnaw8ZdaYrwBpiSpipG66j9ijecqBqeiCGb1R0SWMeWIvkTSD0YS2T9oZieuH_Gdu6LrA6o62dIdcWQVX3HyevjKG8ZxOUjstjm8CmR4y9bu8s0kADfcZO3RmTRFiRa3l_h-e5bzBpPn3Dbt58vGlV7B
- ACS Publications. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGheOwfOlvGd0l5Gq9p6ntyjUn8rtZv4Acw9NzOFneuWl38iCwMY-o_Z_pQM6MiTtbLamC-kc3wHT5ifUfMOM1n27SIx5Z5yDvcDINtBpLumLO4fYF7b1RG2wK-EUJSRNO2Vqy2sv0B53mTac8zUho=
- NJ.gov. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRKzG0Bu3fkPRTVuD0PuvOcRXaKuNxw3b0zCj2NKTsSb9j1icLGpHztqxXXALuYje8OZrmbtMR31Az6glznnRc1M965a1gwFLjb-i0P6o7wrrdY_IKVBJ-HLjQy_G4GHYAgmXkB8K2lwHGK3cG_kXKv6BAojQ=
- Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdzN3oQ9IzrCa22jGh3AHFiHst-eB-VLkI_4_uzMHxS3DiuizE_l4SLTN1M8BnFlpCZBRGpV3D7KPSdwUEjbJCly2CEDXCmGghGPxY5NDZ2hPUloaqWLS4rmvF0p6qJZmyGHGLV0yW9rpinVR5IVFqzoHnueJdb_-_JFbuSARMRjFwxb_Ptc0a3w==
- OSU Chemistry. Sodium Borohydride SOP.docx. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQVVDzTjKbQEbybXuMIBAOUfYsoAi9StuLO0DjychMl4KZFY2IGAiubWvOgdX-Xhr7GcSP9kooFdXERBB1C50CCY59gwxHYPjkg08juAzkFZDVxrPqb7iAx7U2nFIcovCXDm-0yeBWbaxHuqGg1CucRLxYWuQmJEVjM7HBFfPvnwjh2WXQo8DjHT7_3ewZoMXgDw==
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKujRuMyQFeNj3j8Ul8TLpHl6BK73B7Nq9Y25LAblMQ2IdWgfEP5ifSQnaLNf-iDNNRs5rbHHUVR5fmnaptByDCe7Ol5dAqKuGMcpddNNP6UNNezu7aRuWRnqvv5DXQmg62eWmBdsZU6uU1S31Rg3JvcOnijjBtgK9k4pw1dkk9PeVRa_gcgs1dWDyFfH7luT6Igc8XegBM5Mauu8YOCNVM_rK0E1LvjXGKcB5pQapkeTE2vz80g7ErRvIrpzlgO5RNLcP6MsgmbebzF6S2AKCWbqOab-i0wfk_IcauIbUGR-W8BmEkHXKtoREW9Or
- Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEH346ygs24hALKwp8fH8zngcaKm6qleAE9j9HQIlq8UbxSm2deibQeOCtVAOgF1At8vFN7FlDh13aER5ccIzucvNhMOfeMLuzGiPB-R00kqimyZItq2l_9-QsTTUnmzxL4MxKlTWzRc78yL_vwAU-tIbbxiCeDLYt6mnaRB-I03w=
- Master Organic Chemistry. Amine Protection and Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGIA11FgwyqtTrRX6k5skRM7Y0plNa1oTh4a5bRXltryU8SdgeCfB-hhcCma5vDjzCo1hfMbc4Om4scnLJN4fa5UNun2262_tTeHXNpqGDYu_SgjDCJVP3mDv3jyYjUoj6NZ2jAryXJ74W2HIfS6gxxtTbtG3ZyYy4ZpzeoW4SriFqG2pkWLkUg6BsjUg3Rf8F6kU=
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ5G8Y88QvjFWGGJHT80LVqmajZ6DUfkJ_I8cKNdxbCA6q_AQHpPx_IIhcDmkaMJE_XOSvIDCQDuHkEtKJJh2XupVwyxPqloGR9ZIrzyR7Ml0ILmyY3mIpFV-XLSTq-o5Fy7OTlTKk1a1n0wRbpuavajA8zGFDTNuyyA2vtR_gSfhpcbnBJtagx5t7q1c5JS3khOA=
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7KVEX6iRP0phEd1Mb10414aXUT5Crd9P9ChWyPKDEmt_iAv-YiVIMvsFBaWkxkVaPG6478ICW5oku-C1-b-_g9C9ZkRC22tMzvwCMbHOadNMNFAUrcYOakQA02yfXEk3HE2IsqKwxO980FSlxsLLwupyfRoE5ETz
- J&K Scientific LLC. BOC Protection and Deprotection. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGbaSs95vptz79yml7imz4L7nk71gblK5madke0hxVfM1-CSzljFDdi53hw2RuBL_Fm-yxKKw_N1qrjD5cISOmgjfwRIYTZH6nQ9VBq27-tlDruJJfsnorPCexOpSNKAFat5YFMJ1_Ud-nbJT6_SmPbDoPt9qMwQg7gRItCeM4Mc2XGXzu
- Taylor & Francis Online. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtcfb1hIVMrCY8V1MVtaFAUKOw5flvAkgf9ZNEMbAHz1rdI9MLjzFhAPEaM_mNm7R9eeEGGZpZCMjceO9jIDRTBtp6Ys-6EthyZcT5N03wpGSXmI-LVDdudBfLu7iKX1316uNMyeTB_dsjVRbKB-9ZJg4QeQ=
- ChemicalBook. 5-Bromopyrimidine-2-carbonitrile CAS#: 38275-57-9. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi8q1UFySV5Hfg_-_2Iv3DZAWei2XLMMLhOgJIwvJV9Rdz6whimAM54c7_J8rwRdiciKMbYn8mv__ZdnED6yvBVAgdhKE4LjSuXahyubq-h_TRNuL_Ir1wv6MyRo2l8TBG-Wj9RnsjNElHQgJFf5xFnGfaAvaZ4X32_YEYWa8o
- ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-XD1GcvuhtQCGDk7EH0zodFaRJpwX2MtHb7ecaOYuI53iDLQR6fALgeIHQCp-lrOugtV2qZ_W4iJlKaF2kFsbuf0aB_8-RU4hWc-8DYYJqVEOQhBaEeHjTfkguW_ORLNuulh3_B51LKPbvmQjoXvg78njqe30f5eyNoVzTNpdbeP5vekRcp1lGuUwfrMtD74CE-ihbZ3wGpl5RDM7-Gbp_qgo5ckG
- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpUKjOu_pw4Eidjur69tv9ZwUQ_CtSc3IVrj-wHIQJvr6zM7707SkKEgRuw2zEVevLdct0xNs9I5XtDHUnYdC3MK3pUEq1GoQ_lCqLYBIgdUbpSp2iH_4VpfGKfTTGI4JhAMBB4zo9U2KKpSLrBCe3n5j3ra-PlOWysfV5wZLtPbUe98oH4x6uCj9fnA==
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhWeDr_ThPv-8oY2zKJTgv0hTXSnoi2AOgIWEAOIF_SLCmG53gIWKXoWNGBmTkM_bVmGrzIm3iJlxVUeBvJsbwQum8bfSA9gXI_og5e6vW4WU0e1juM1UBwXSANk2j5NA677eybKuduFE=
- PubChem. 5-Bromopyrimidine-2-carbonitrile. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcnkX9TH538ZYmLIQHo_TeAK_iibXjthDGyFhZshXK0XSM5N9dDPOWcg9G7D0Pj09XaDRmFle-Gen6mnuDZkPjeBG-1BcI_4586ul11QzvHx_09V7NS5IcFlbyMLG34ynFpCGnGts9D5qT87n7pAjZE-90xI3m7aeFUHUNeAGxPvDCCSj-
- AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJty8qiALU-VtBUs1beTZ-i_JaRqy0FmROP9qzN5bHASyDWQ6XM8wJsE6oGuEN2AXzQ5FECiYVmG_gkBbjATLUsi2W31XVYyJwNfW9NlH_SUDP5Ngx9fTKv0v3baA0yLnSRdKMpCsZBDTeJrwAO1_QrzLIVpSOoZu3oKG3BzBRVO_Bslul5vE=
- ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTe0XksnEAj7rvytLxJ6qqQ-RsEgcuVB9ev3rpHQqew-F6Mj8i2SOoBvBpzOLtyhurlw3q3A7oDevRz3d1GG45swBmrupHOy4_xPL8DYDsjDDEJbDuFkxdF8sZxwUXAaKAIDjkAA==
- Smolecule. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1eQd7R3ONbOyORRUEYQuUyaZ9e-ygbZvh0tSOjZWUhs2iec_EVezVOqeDLZiJSD8LTmhMslxk-LixIPnzln5au2n2uW5eL3jYWqMFRFxpz0ds3IrP_qWxIFsuwOtiUbU07QqUek68
- BLD Pharm. 1240783-02-1|this compound. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6zaySF4zlkYWceNXwRh5Fx6IEdfUbT01mrHLmZHZHSCFRFXVZrZ61PUlA5iTfL85sfnefs-Wm-O5OYuZp63s2EEz_0_9qyCXn-Ww6uiQU6g61vXHAZY4U1ZCO7e42I2dSYowXwgTjJEueU06cSg==
- BLD Pharm. 7752-82-1|5-Bromopyrimidin-2-amine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlubN6zja-d3ngPkDxD1n97K36Gw0DnKDjit3GXZHW-U0zDDErWce9-0t2iwnVUlrbbmRfoszSY8QAfl1t9sthLxK3S_XTQ9hNnfNNkclv9XvuXLBukw60W7HHqozkx6-9D98Kq1QYlGtew==
- NIH. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnxTFWTiGIymLUH2WG70IVxFHvwrWTgw2TxmB_Ruj6J1b6IzKLM5dNIM8kSAqKch707UKHWk_KgL7DgFbrZj3CW6ENy9IoxX_2WdYaubZ45s6A9RFrWNY_9j1uZ7AfDbhRN3CC
- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWKeAu_cusrZlqMJmsKzJbYpbzyL3QdurTjsQwsFJOHl_2q9odqkRdnqHoWUKBxeFo2vsDJQ8G8GNQ07-I2JLvcmSIRW184L4ZPyNpYgWFjw-D9cQdtJTxDqrXsWYZ72xB9gxtHqN9EpBbe3g=
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR69_EPW8-PMFj3QuI8eNI25Fd8x4Q8tPDbaoRMSnGdscI3xbOHab-MCLc_tt3F0M8GnCCDDGHUPDN2UjbrYs6rnikkjUh-LwwV0CNjdpQR_TrusJo9XPuXeGg5ObequnlKYrPBEYD89k0tNI=usJo9XPuXeGg5ObequnlKYrPBEYD89k0tNI=
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. 5-Bromopyrimidine-2-carbonitrile | 38275-57-9 [chemicalbook.com]
- 5. 5-Bromopyrimidine-2-carbonitrile CAS#: 38275-57-9 [m.chemicalbook.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (5-Bromopyrimidin-2-yl)methanamine
Abstract
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with the 2,5-disubstituted pyrimidine motif appearing in numerous pharmacologically active agents.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for creating carbon-carbon bonds, enabling the arylation or vinylation of the pyrimidine scaffold.[2] This document provides a detailed technical guide for researchers on the Suzuki coupling of (5-Bromopyrimidin-2-yl)methanamine. We delve into the critical reaction parameters, address the unique challenges posed by this substrate—namely the presence of a catalyst-coordinating primary amine—and present robust, step-by-step protocols to achieve high-yield synthesis of the desired coupled products.
Introduction: The Challenge and Opportunity
This compound is a valuable building block for synthesizing libraries of compounds for drug discovery. The bromine atom at the C5 position is primed for palladium-catalyzed cross-coupling, while the aminomethyl group at C2 provides a key vector for further functionalization or interaction with biological targets.
However, the successful Suzuki coupling of this substrate is not trivial. Key challenges include:
-
Catalyst Inhibition: The primary amine of the methanamine group, along with the pyrimidine ring nitrogens, can act as Lewis bases, coordinating to the palladium center and inhibiting its catalytic activity.[3][4] This is a common issue with amino-substituted heteroaryl halides.
-
Substrate Reactivity: While the C-Br bond is generally reactive in Suzuki couplings, the electron-deficient nature of the pyrimidine ring influences the kinetics of the oxidative addition step.[5][6]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid and reductive dehalogenation of the starting material can lower the yield of the desired product.[3]
This guide provides strategies and optimized conditions to overcome these challenges, focusing on modern catalyst systems and, where necessary, protective group strategies.
The Catalytic Cycle and Key Parameters
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][7] Understanding the key steps—oxidative addition, transmetalation, and reductive elimination—is crucial for rational optimization.
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Palladium Catalyst and Ligand System
The choice of catalyst is paramount. While classical catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging substrates often require more robust systems.[8]
-
Precatalysts: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are commonly used. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.
-
Ligands: For electron-deficient heteroaryl bromides, particularly those with potentially coordinating groups, the use of electron-rich and sterically hindered phosphine ligands is highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][8]
The Role of the Base
The base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. It activates the organoboron species by forming a more nucleophilic "ate" complex.[7][10]
-
Potassium Carbonate (K₂CO₃): A moderately strong and widely used base.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when other bases fail, particularly with less reactive coupling partners.[8][11][12]
-
Cesium Carbonate (Cs₂CO₃): A strong base whose high solubility in organic solvents can accelerate the reaction.
Solvent Selection
The solvent system must be capable of dissolving the various organic and inorganic components of the reaction. Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions.
-
Common Solvents: 1,4-Dioxane, Toluene, and N,N-Dimethylformamide (DMF) are frequently used.[4]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is very common, as water can help dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[8][9]
-
Degassing: It is critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3] This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Recommended Experimental Protocols
Two primary strategies are presented: a direct coupling using a modern, highly active catalyst system and a more conservative approach involving protection of the primary amine.
Protocol 1: Direct Coupling with a Buchwald-type Ligand
This protocol leverages a highly active catalyst system designed to overcome the inhibitory effects of the amine and achieve efficient coupling directly.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure thorough degassing.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.[3]
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(aminomethyl)pyrimidine.
Protocol 2: Coupling via Amine Protection (Boc-Carbamate)
Protecting the primary amine as a tert-butoxycarbonyl (Boc) carbamate prevents it from coordinating to the palladium catalyst. This can lead to cleaner reactions and higher yields, especially with less robust catalyst systems. This strategy was shown to be effective for a similar substrate, 5-bromo-2-methylpyridin-3-amine, where the amine was protected as an acetamide.[13][14]
Part A: Boc Protection
-
Dissolve this compound (1.0 equiv) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and a base such as Triethylamine (Et₃N) (1.5 equiv).
-
Stir at room temperature for 2-4 hours until the starting amine is fully consumed (monitor by TLC).
-
Perform an aqueous work-up and purify by chromatography to isolate the Boc-protected intermediate.
Part B: Suzuki Coupling
-
Use the Boc-protected bromide from Part A as the starting material in Protocol 1 . A less expensive catalyst system, such as Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as the base, may also be effective with the protected substrate.
Part C: Boc Deprotection
-
Dissolve the purified, coupled product in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).
-
Remove the acid and solvent under reduced pressure. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product.
Data Summary: Representative Conditions
The following table summarizes typical conditions that serve as a strong starting point for the Suzuki coupling of bromopyrimidines.
| Parameter | Condition A (Robust) | Condition B (Classic) | Condition C (Amine-Protected) |
| Substrate | This compound | This compound | tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | P(t-Bu)₃ (3 mol%) | N/A |
| Base | K₃PO₄ (2.5 equiv) | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | DMF |
| Temperature | 100 °C | 90 °C | 100 °C |
| Notes | Ideal for a wide range of boronic acids. | Strong ligand system for challenging couplings. | A reliable method if direct coupling is problematic. |
Experimental Workflow Visualization
The general laboratory workflow for setting up, running, and isolating the product from a Suzuki coupling reaction is outlined below.
Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination; moisture; substrate poisoning. | Ensure rigorous degassing of solvents. Use anhydrous reagents. Switch to a more robust ligand (e.g., SPhos). Consider the amine protection strategy (Protocol 2).[3] |
| Insufficient Base/Temperature: Base not strong enough; reaction temperature too low. | Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature in 10 °C increments. | |
| Formation of Byproducts | Protodeboronation: Boronic acid is replaced by a proton. | Use anhydrous solvents and reagents. Use a slight excess (1.2-1.5 equiv) of the boronic acid.[3] |
| Reductive Dehalogenation: Bromo-pyrimidine is reduced to pyrimidine. | Ensure an inert atmosphere is maintained. Choose a solvent less prone to acting as a hydride source.[3] | |
| Homocoupling: Boronic acid couples with itself to form a biaryl byproduct. | Rigorously exclude oxygen. Ensure complete reduction of Pd(II) precatalyst to Pd(0).[3] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation critical for the synthesis of novel chemical entities in drug discovery. Success hinges on mitigating the inhibitory effects of the primary amine and the pyrimidine nitrogens. The use of modern, sterically hindered, and electron-rich phosphine ligands in conjunction with a strong base like K₃PO₄ provides a direct and efficient route to the desired products. For particularly challenging cases or to ensure maximum reproducibility, a protection-coupling-deprotection sequence offers a robust and reliable alternative. Careful attention to anhydrous and oxygen-free conditions is essential to minimize side reactions and maximize yield.
References
- A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions. Benchchem.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- The Suzuki Reaction. Myers Research Group, Harvard University.
- Which conditions are favorable for the efficient Suzuki coupling?
- Suzuki Coupling. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Functionalization of 5-Bromopyrimidines via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved therapeutics and a focal point of drug discovery programs worldwide.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] Among the various functionalized pyrimidines, 5-bromopyrimidine stands out as a particularly versatile and strategic building block.[5][6] The bromine atom at the 5-position serves as a robust synthetic handle, enabling a wide array of nucleophilic substitution reactions to introduce molecular diversity.
This guide provides an in-depth exploration of the key nucleophilic substitution methodologies for 5-bromopyrimidine, with a focus on transition-metal-catalyzed cross-coupling reactions. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions and provide detailed, self-validating protocols for their successful implementation.
Foundational Principles: Reactivity of the 5-Bromopyrimidine Core
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity. While classical nucleophilic aromatic substitution (SNAr) is possible, it typically requires strong activation and favors the 2, 4, and 6 positions, where the negative charge of the intermediate can be stabilized by the ring nitrogens.[7][8] The 5-position is less activated towards traditional SNAr.
Consequently, the most powerful and versatile methods for functionalizing the C5-position of 5-bromopyrimidine are palladium-catalyzed cross-coupling reactions.[9] These reactions proceed through a catalytic cycle that overcomes the inherent reactivity barriers, allowing for the formation of C-N and C-C bonds under relatively mild conditions with excellent functional group tolerance.[9][10] The general reactivity order for halides in these transformations is I > Br > Cl, making the C-Br bond a reliable and efficient reaction site.[3][10]
General Experimental Workflow
A successful cross-coupling reaction relies on meticulous setup to exclude oxygen and moisture, which can deactivate the catalyst. The following workflow is fundamental to the protocols described in this guide.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[11][12] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a phosphine ligand. Its broad substrate scope and functional group tolerance make it superior to harsher, classical methods.[11]
Mechanistic Overview & Rationale
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interplay.[11][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromopyrimidine to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial to facilitate this step without competing in the reaction.[14]
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired 5-aminopyrimidine product, regenerating the Pd(0) catalyst.[11]
The ligand is not a passive spectator; it is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the final reductive elimination step. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote the reductive elimination step and prevent the formation of inactive catalyst species.[15][16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of N-Aryl-5-aminopyrimidine
This protocol provides a general starting point for the coupling of 5-bromopyrimidine with a variety of amines.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.2–2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add the palladium catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the 5-bromopyrimidine and the amine coupling partner.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 80–110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aminopyrimidine derivative.
Data & Troubleshooting
| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Ligand 1 (8) | NaOtBu (1.4) | Toluene | 100 | 97 | [16] |
| 4-Fluoroaniline | Pd₂(dba)₃ (2) | Ligand 1 (8) | K₃PO₄ (1.4) | Toluene | 100 | 90 | [16] |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | ~40-70 | [15] |
| Piperidine | SPhos-precatalyst | - | K₃PO₄ | Toluene | 100 | 71 | [15] |
Troubleshooting Insights:
-
Low Yield: If yields are low, consider screening different ligands or bases. For less reactive amines, a stronger base like LiHMDS may be necessary. Ensure all reagents and solvents are strictly anhydrous.
-
Catalyst Poisoning: Some nitrogen-containing heterocycles can act as catalyst poisons. If coupling with another heteroarylamine, increasing catalyst and ligand loading may be required.[16]
-
Dehalogenation: The formation of pyrimidine as a byproduct indicates dehalogenation. This can sometimes be suppressed by using a milder base (e.g., K₃PO₄ instead of NaOtBu) or running the reaction at a lower temperature.
C-C Bond Formation: Suzuki-Miyaura & Sonogashira Couplings
The formation of new carbon-carbon bonds is central to molecular construction. For 5-bromopyrimidine, the Suzuki-Miyaura and Sonogashira reactions are two of the most powerful tools for introducing aryl/heteroaryl and alkynyl functionalities, respectively.[5][9]
The Suzuki-Miyaura Coupling
This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.[5] It is renowned for its mild reaction conditions, commercial availability of a vast array of boronic acids, and the non-toxic nature of its boron-containing byproducts.[17]
Mechanistic Rationale: The catalytic cycle is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. This process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid by forming a more nucleophilic boronate species.[3] The use of an aqueous base or a phase-transfer catalyst can often accelerate this step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 5-Arylpyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/H₂O)
Procedure:
-
In a flame-dried reaction vessel, combine 5-bromopyrimidine, the boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the mixture with vigorous stirring to 80–100 °C for 2–18 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude material by column chromatography or recrystallization.
The Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[1][18] This reaction is indispensable for creating 5-alkynylpyrimidines, which are valuable intermediates and pharmacophores in their own right.[1]
Mechanistic Rationale: The reaction typically employs a dual-catalyst system.[1]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of 5-bromopyrimidine to Pd(0) and subsequent reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a mild amine base (e.g., Et₃N, iPr₂NH) to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1]
Protocol: Synthesis of 5-Alkynylpyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1–1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Et₃N, iPr₂NH, often used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried reaction vessel, add the 5-bromopyrimidine, palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.[14]
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product, typically by silica gel chromatography, to afford the 5-alkynylpyrimidine.
Data & Troubleshooting for C-C Couplings
| Reaction | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Suzuki | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ (2) | tert-Amyl Alcohol | 100 | 83 | [6] |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 80 | High | [3][17] |
| Sonogashira | Phenylethyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | High | [1] |
| Sonogashira | Various alkynes | PdCl₂(PPh₃)₂ / CuI | iPr₂NH | DMF | 80 | Good-Exc. | [1][14] |
Troubleshooting Insights:
-
Suzuki: If the reaction is sluggish, ensure the base is finely powdered and consider using a water/organic solvent mixture to aid solubility and facilitate boronate formation. For sterically hindered partners, a more active catalyst system (e.g., with a biarylphosphine ligand) may be needed.
-
Sonogashira: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. This is often minimized by maintaining strict anaerobic conditions. If the reaction stalls, adding fresh catalyst may help. Significant dehalogenation suggests the reaction conditions may be too harsh; consider a milder base or lower temperature.[1]
C-O and C-S Bond Formation
While palladium-catalyzed methods for C-O and C-S bond formation (Buchwald-Hartwig etherification/thioetherification) exist, direct nucleophilic substitution with alkoxides and thiolates can also be effective, particularly on activated pyrimidine systems. For 5-bromopyrimidine, these reactions are less common than the palladium-catalyzed couplings but can be achieved under specific conditions, often requiring a more activated substrate (e.g., with additional electron-withdrawing groups) or harsher conditions. A more reliable and general approach often involves a two-step sequence using a palladium-catalyzed reaction.
However, on related substrates like 5-bromo-2-chloropyrimidine, the more reactive C2-chloro position can readily undergo SNAr with O- and S-nucleophiles, demonstrating the principles of such transformations.[19][20]
Protocol: Synthesis of 5-Bromo-2-(methylthio)pyrimidine (Illustrative SNAr)
This protocol demonstrates the SNAr reaction at the C2 position of a related pyrimidine, a common strategy before functionalizing the C5-bromo position.
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Sodium thiomethoxide (or methyl mercaptan and a base) (1.0-1.2 equiv)
-
Solvent (e.g., DMF, EtOH)
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine in DMF.
-
Add sodium thiomethoxide portion-wise at room temperature.
-
Heat the mixture gently (e.g., 50 °C) and stir for 3-5 hours.[19]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to yield 5-bromo-2-(methylthio)pyrimidine.[19]
Conclusion
5-Bromopyrimidine is a cornerstone building block for the synthesis of functionalized pyrimidines, driven primarily by the power and versatility of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling provide reliable and high-yielding pathways to a vast chemical space of C-N and C-C substituted pyrimidines. A thorough understanding of the mechanistic principles—the roles of the catalyst, ligand, base, and solvent—is paramount for success. By carefully selecting reaction conditions and employing meticulous experimental technique, researchers can effectively leverage 5-bromopyrimidine to construct novel molecular architectures for drug discovery and materials science.
References
- Title: Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes Source: Benchchem URL
- Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines Source: Benchchem URL
- Title: A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions Source: Benchchem URL
- Title: Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine Source: Benchchem URL
- Title: Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine Source: Benchchem URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution.
- Title: Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery Source: Benchchem URL
- Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL:[Link]
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL:[Link]
- Title: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery Source: Taylor & Francis Online URL:[Link]
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: ScienceDirect URL:[Link]
- Title: Recent Advances in Pyrimidine-Based Drugs Source: PMC - PubMed Central - NIH URL:[Link]
- Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL:[Link]
- Title: Technical Support Center: Nucleophilic Substitution on the Pyrimidine Ring Source: Benchchem URL
- Title: Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine Source: Benchchem URL
- Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: NIH URL:[Link]
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: ACS Public
- Title: Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols Source: Benchchem URL
- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]
- Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Application of 5-Bromopyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols Source: Benchchem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of (5-Bromopyrimidin-2-yl)methanamine in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, (5-Bromopyrimidin-2-yl)methanamine has emerged as a particularly versatile and valuable intermediate. Its unique structural features—a reactive bromine atom poised for cross-coupling reactions and a primary aminomethyl group for diverse functionalization—offer medicinal chemists a powerful tool to construct complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction to a Versatile Building Block
This compound is a bifunctional molecule that combines the chemical reactivity of a brominated pyrimidine core with the nucleophilicity of a primary amine. The pyrimidine ring is a common motif in numerous biologically active compounds, and the bromine atom at the 5-position serves as a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[1] The 2-aminomethyl substituent provides a convenient point for the attachment of side chains and pharmacophoric elements through amide bond formation, reductive amination, and other transformations.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1240783-02-1 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
Core Synthetic Applications: A Gateway to Molecular Diversity
The true power of this compound lies in its ability to participate in a variety of chemical transformations, allowing for the rapid generation of compound libraries for high-throughput screening.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyrimidine ring is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is crucial for exploring structure-activity relationships (SAR).[1]
General Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling workflow.
Amide Bond Formation
The primary aminomethyl group of this compound is a versatile handle for the synthesis of amides. This reaction is fundamental in medicinal chemistry for linking molecular fragments and introducing functionalities that can interact with biological targets.
General Workflow for Amide Coupling:
Caption: Amide bond formation workflow.
Reductive Amination
Reductive amination provides a straightforward method for the synthesis of secondary and tertiary amines. This reaction involves the condensation of the aminomethyl group with an aldehyde or ketone to form an imine, which is then reduced in situ.
General Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[2] The bromopyrimidine scaffold is a common feature in many kinase inhibitors, often serving as a hinge-binding motif. The versatility of this compound allows for the synthesis of diverse kinase inhibitor libraries.
Signaling Pathway Targeted by Pyrimidine-Based Kinase Inhibitors:
Caption: MAPK signaling pathway and inhibition.
Case Study: Synthesis of Bcr-Abl Kinase Inhibitors
Derivatives of 5-bromopyrimidine have been synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[3] The synthesis often involves a Suzuki coupling to introduce an aryl group at the 5-position, followed by functionalization of an amino group at the 2-position.
Application in GPCR Modulator Synthesis
G protein-coupled receptors are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them attractive drug targets.[4] Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[5]
Mechanism of Allosteric Modulation of GPCRs:
Caption: Allosteric modulation of GPCR signaling.
Case Study: Synthesis of Endothelin Receptor Antagonists
The dual endothelin receptor antagonist Macitentan, used for the treatment of pulmonary arterial hypertension, features a pyrimidine-based core.[6] The synthesis of analogs of Macitentan can utilize bromopyrimidine intermediates, highlighting the importance of this scaffold in the development of GPCR-targeted therapies.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a tertiary amine base such as DIPEA (2.0 equiv) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Perform an aqueous workup by adding water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., DCE, THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in drug discovery. Its dual reactivity allows for the efficient construction of diverse compound libraries targeting a wide range of biological targets, including protein kinases and GPCRs. The synthetic protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this important intermediate in their drug discovery programs. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the discovery of the next generation of medicines.
References
- Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. OUCI. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]
- Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
- Compositions useful as inhibitors of protein kinases.
- Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
- Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]
- KIF18A inhibitors. PubChem. [Link]
- Novel Method for Synthesizing Dasatinib.
- Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. [Link]
- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- New paradigms in GPCR drug discovery. PMC. [Link]
- New Pipelines for Novel Allosteric GPCR Modul
- 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (5-Bromopyrimidin-2-yl)methanamine as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Scaffold
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyrimidine ring being a particularly privileged structure. Its presence in nucleobases and its ability to form multiple hydrogen bonds make it a cornerstone in the design of targeted therapies, especially protein kinase inhibitors.[1] (5-Bromopyrimidin-2-yl)methanamine emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature—a nucleophilic primary amine, a pyrimidine core for binding interactions, and a reactive bromine atom for cross-coupling reactions—provides medicinal chemists with a powerful tool for scaffold elaboration and structure-activity relationship (SAR) studies.[2]
This guide provides an in-depth exploration of this compound, detailing its synthesis from commercially available precursors, purification, characterization, and a practical application in the synthesis of a potent therapeutic agent. The protocols are designed for researchers and drug development professionals, with an emphasis on the rationale behind each experimental step to ensure robust and reproducible outcomes.
Physicochemical and Safety Data
Handling all chemical reagents requires adherence to strict safety protocols. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work. Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves, is mandatory. All operations should be performed within a certified chemical fume hood.
| Property | Value | Source |
| CAS Number | 173999-23-0 | [3] |
| Molecular Formula | C₆H₇BrN₂ | [3] |
| Molecular Weight | 187.04 g/mol | [3] |
| Appearance | Solid or liquid | [4] |
| Monoisotopic Mass | 186.9745 Da | [5] |
| Predicted XlogP | -0.2 | [5] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [4] |
| Precautionary Statements | P261, P280, P301+P330, P302+P352, P304+P340 | [4] |
Experimental Workflows and Protocols
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 2-amino-5-bromopyrimidine. The workflow involves the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the selective reduction of the nitrile to the primary amine.
Protocol 1: Synthesis of 2-Cyano-5-bromopyrimidine (Precursor)
This protocol utilizes the Sandmeyer reaction, a robust method for converting an aryl amine into a nitrile via a diazonium salt intermediate.[6][7] The use of copper(I) cyanide is critical for the catalytic cycle that facilitates the substitution of the diazonium group.[8]
Materials:
-
2-Amino-5-bromopyrimidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, slowly add 2-amino-5-bromopyrimidine (1.0 eq) to a pre-chilled solution of concentrated H₂SO₄ in water (prepared cautiously) at 0-5 °C. Stir until a clear solution or fine slurry is formed.
-
Maintain the temperature at 0-5 °C using an ice-salt bath. Add a solution of NaNO₂ (1.1 eq) in cold water dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir for an additional 30 minutes at this temperature.
-
Cyanation (Sandmeyer Reaction): In a separate, larger flask, prepare a solution of CuCN (1.3 eq) and KCN (1.5 eq) in water. Warm the solution gently to ~60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 2 to the warm cyanide solution. Vigorous evolution of nitrogen gas will occur; control the addition rate to manage the effervescence.
-
After the addition is complete, continue stirring the reaction mixture at 60-70 °C for 1-2 hours until the gas evolution ceases. Monitor the reaction by TLC (Thin Layer Chromatography).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-cyano-5-bromopyrimidine, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This step involves the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.[9]
Materials:
-
2-Cyano-5-bromopyrimidine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-cyano-5-bromopyrimidine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cautiously quench the reaction by cooling the flask back to 0 °C and adding water dropwise (1 mL per gram of LiAlH₄ used), followed by 15% aqueous NaOH (1 mL per gram of LiAlH₄), and then water again (3 mL per gram of LiAlH₄). This "Fieser workup" results in a granular precipitate that is easy to filter.
-
Isolation: Stir the resulting slurry for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
Protocol 3: Purification
The crude amine product can be purified using silica gel column chromatography. The basic nature of the amine may cause it to streak on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent system.
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry to the desired height.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc/Hexane) containing ~1% triethylamine.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect two singlets or narrow doublets in the aromatic region (~8.5-9.0 ppm) corresponding to the two pyrimidine protons. A singlet for the methylene protons (-CH₂-) would appear further upfield (~4.0 ppm), and a broad singlet for the amine protons (-NH₂) would also be present.
-
¹³C NMR: Expect signals for the four distinct pyrimidine carbons, with the carbon bearing the bromine atom shifted downfield, and a signal for the aliphatic methylene carbon.
-
-
Mass Spectrometry (MS):
-
LC-MS (ESI+): The expected [M+H]⁺ ion would be observed at m/z 188.0 and 190.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.[5]
-
Application in Pharmaceutical Synthesis: IRAK-4 Inhibitors
This compound is a key intermediate in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways. Dysregulation of IRAK-4 is implicated in various autoimmune diseases and cancers.[10][11] The following protocol is an example of its use in an amide coupling reaction to form a precursor to a potent IRAK-4 inhibitor.
Sources
- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. virtualcampus.up.ac.za [virtualcampus.up.ac.za]
- 5. PubChemLite - this compound (C5H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 10. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]
- 11. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrimidine Scaffolds
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Discovery
The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its inherent ability to mimic the purine core of ATP allows pyrimidine-based compounds to competitively bind to the ATP-binding site of a wide array of kinases, making it a versatile framework for developing targeted cancer therapies.[2] The structural simplicity and synthetic tractability of the pyrimidine ring permit extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Consequently, the development of small molecule kinase inhibitors has become a major focus in oncology drug discovery. Pyrimidine derivatives have demonstrated significant success in this arena, with numerous approved drugs and clinical candidates targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Polo-like kinases (PLKs).[2][3]
This comprehensive guide provides detailed synthetic protocols and application notes for the synthesis of kinase inhibitors based on the pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework in their own discovery efforts. The protocols described herein are based on established and validated synthetic routes, offering a practical starting point for the generation of novel kinase inhibitors.
Key Synthetic Strategies for Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine scaffold stems from the numerous synthetic routes available for its construction and functionalization. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrimidine ring, which in turn influences the inhibitor's kinase selectivity and potency. Two of the most prominent and widely utilized pyrimidine scaffolds in kinase inhibitor design are the 2,4-disubstituted pyrimidines and the fused pyrazolo[3,4-d]pyrimidines.
I. Synthesis of 2,4-Disubstituted Pyrimidine Scaffolds
The 2,4-disubstituted pyrimidine core is a common feature in many potent kinase inhibitors. The synthetic approach typically involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine starting material.
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
This protocol outlines a general and adaptable method for the synthesis of 2,4-disubstituted pyrimidines, a common core structure in many kinase inhibitors. The strategy relies on the differential reactivity of the chlorine atoms at the C2 and C4 positions of a 2,4-dichloropyrimidine starting material.
Step 1: Synthesis of the C4-Substituted Intermediate
The first step involves the selective substitution of the more reactive C4 chlorine atom with a primary or secondary amine.
-
Materials:
-
2,4-dichloropyrimidine (or a 5-substituted derivative) (1.0 eq)
-
Desired amine (R1-NH2 or R1R2-NH) (1.0-1.2 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN))
-
-
Procedure:
-
Dissolve the 2,4-dichloropyrimidine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine and the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C4-substituted intermediate.
-
Step 2: Synthesis of the Final 2,4-Disubstituted Pyrimidine
The second step involves the substitution of the less reactive C2 chlorine atom with a different amine.
-
Materials:
-
C4-substituted intermediate from Step 1 (1.0 eq)
-
Second desired amine (R3-NH2 or R3R4-NH) (1.2-1.5 eq)
-
Solvent (e.g., n-butanol, isopropanol, or N,N-Dimethylformamide (DMF))
-
Optional: Acid catalyst (e.g., HCl in isopropanol) or base (e.g., potassium carbonate)
-
-
Procedure:
-
Dissolve the C4-substituted intermediate in the chosen solvent.
-
Add the second amine to the reaction mixture. An acid catalyst or base may be added to facilitate the reaction, depending on the nucleophilicity of the amine.
-
Heat the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the final 2,4-disubstituted pyrimidine.
-
Diagram 1: General Synthetic Workflow for 2,4-Disubstituted Pyrimidines
Caption: Synthetic workflow for 2,4-disubstituted pyrimidines.
II. Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine scaffold is another privileged structure in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP.[4][5] This fused heterocyclic system can effectively mimic key interactions with the hinge region of the kinase domain.[4]
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This protocol describes a common route to the pyrazolo[3,4-d]pyrimidine core, starting from a substituted pyrazole.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
Materials:
-
Malononitrile (1.0 eq)
-
Hydrazine hydrate (1.0-1.1 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve malononitrile in ethanol.
-
Slowly add hydrazine hydrate to the solution while maintaining the temperature below 40 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Cool the mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 5-amino-1H-pyrazole-4-carbonitrile.
-
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Materials:
-
5-Amino-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formamide or another one-carbon source
-
Optional: Acid or base catalyst
-
-
Procedure:
-
Heat a mixture of 5-amino-1H-pyrazole-4-carbonitrile and an excess of formamide at a high temperature (typically 150-180 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[3,4-d]pyrimidin-4-amine core. Further functionalization can then be carried out on this core structure.
-
Diagram 2: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.
Biological Evaluation of Pyrimidine-Based Kinase Inhibitors
Once synthesized, the biological activity of the pyrimidine-based compounds must be evaluated. This typically involves in vitro kinase assays to determine their potency against the target kinase(s) and cell-based assays to assess their anti-proliferative effects.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for measuring the inhibitory activity of a compound against a specific kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent readout.
-
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add the kinase, substrate, and test compound (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30 °C or room temperature) for a defined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the effect of compounds on the proliferation of cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for a specific period (e.g., 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro biological activity of selected pyrimidine-based kinase inhibitors against various kinase targets and cancer cell lines.
| Compound Class | Target Kinase(s) | Representative Compound | IC50 (Kinase) | Cell Line | IC50 (Cell Proliferation) | Reference |
| 2,4-Diaminopyrimidine | Aurora A, Aurora B | Compound 38j | AURKA: 0.0071 µM, AURKB: 0.0257 µM | U937 (Leukemia) | 0.012 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Compound 17 | 0.19 µM | - | - | [4] |
| 2,4-Disubstituted Pyrimidine | KDR (VEGFR2) | Compound 2d | 6 nM | HUVEC | 19 nM | [6] |
| Pyrimidine-based | Aurora A | Compound 13 | < 200 nM | SCLC cell lines | < 200 nM | [7][8] |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway involving kinases that are common targets for pyrimidine-based inhibitors.
Diagram 3: Simplified Kinase Signaling Pathway
Caption: Simplified kinase signaling pathways in cell proliferation and mitosis.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly valuable and versatile platform for the design and synthesis of potent and selective kinase inhibitors. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to develop novel compounds targeting a wide range of kinases implicated in cancer and other diseases. The ongoing exploration of new substitution patterns and the development of dual-target inhibitors based on the pyrimidine core hold significant promise for the future of targeted therapies.[9][10] As our understanding of kinase biology deepens, the strategic application of pyrimidine chemistry will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
- Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Semantic Scholar.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) | Semantic Scholar [semanticscholar.org]
Application Note: A Practical Guide to the N-Alkylation of (5-Bromopyrimidin-2-yl)methanamine
Introduction: The Strategic Importance of the 5-Bromopyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] Its unique structure, particularly when substituted, offers a versatile scaffold for developing highly specific and potent bioactive molecules. The compound (5-Bromopyrimidin-2-yl)methanamine is a key bifunctional building block. The bromine atom at the 5-position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary aminomethyl group at the 2-position provides a crucial vector for modification via N-alkylation.
N-alkylation of this primary amine is a pivotal strategy in drug discovery. It allows for the introduction of diverse substituents that can modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the newly introduced alkyl groups can form critical interactions with target proteins, enhancing binding affinity and selectivity. This guide provides detailed protocols and expert insights into the two most prevalent and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides .
Core Concepts: Choosing the Right Alkylation Strategy
Selecting the appropriate N-alkylation method is critical and depends on the desired substituent and the overall complexity of the synthetic route.
-
Reductive Amination : This is often the preferred method for its high selectivity, mild reaction conditions, and broad substrate scope.[2] The reaction proceeds in a one-pot fashion by first forming an intermediate imine between the primary amine and a carbonyl compound (an aldehyde or ketone), which is then immediately reduced in situ to the corresponding secondary amine.[3] This method elegantly avoids the common issue of over-alkylation that can plague direct alkylation methods.[4]
-
Direct Alkylation : This classic SN2 reaction involves the nucleophilic attack of the primary amine on an alkyl halide. While conceptually straightforward, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of undesired di-alkylated products and quaternary ammonium salts.[5] It is most effective for introducing simple, unhindered alkyl groups.
Protocol I: N-Alkylation via Reductive Amination
This protocol describes the highly efficient N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Experimental Workflow: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example | Notes |
| This compound | >95% | Sigma-Aldrich | Ensure it is dry. |
| Aldehyde or Ketone | Reagent Grade | Varies | Use 1.0-1.2 equivalents. |
| Sodium Triacetoxyborohydride (STAB) | >95% | Acros Organics | Moisture-sensitive; handle under an inert atmosphere. |
| Dichloromethane (DCM), Anhydrous | >99.8% | Fisher Scientific | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | For reaction quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M. Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the key imine or iminium ion intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.3 eq) to the mixture in portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Expert Insights & Causality
-
Why STAB? Sodium triacetoxyborohydride is milder than other reducing agents like sodium borohydride (NaBH₄). NaBH₄ can reduce the starting aldehyde/ketone, leading to unwanted side products. STAB, however, is selective for the protonated imine intermediate, ensuring a clean reaction.[4]
-
Solvent Choice: Anhydrous, aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE) are ideal. Protic solvents like methanol can react with STAB and slow down the reaction.
-
Troubleshooting: If the reaction stalls, the imine formation may be slow. Adding a catalytic amount of acetic acid (AcOH) can protonate the carbonyl, accelerating imine formation. Alternatively, adding a dehydrating agent like powdered molecular sieves can help drive the equilibrium towards the imine.
Protocol II: Direct N-Alkylation with Alkyl Halides
This protocol details the direct alkylation of the primary amine using an alkyl bromide and a non-nucleophilic base. This method is most suitable for reactive primary and secondary alkyl halides.
Reaction Mechanism: SN2 Alkylation
Caption: Mechanism of direct SN2 amine alkylation.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example | Notes |
| This compound | >95% | Sigma-Aldrich | Ensure it is dry. |
| Alkyl Halide (R-X) | Reagent Grade | Varies | Use 1.0-1.2 equivalents. Bromides and iodides are more reactive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | J.T. Baker | Finely powdered and dried is preferred. |
| Acetonitrile (ACN), Anhydrous | >99.8% | Fisher Scientific | A polar aprotic solvent is ideal for SN2 reactions. DMF is an alternative. |
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous Acetonitrile (ACN) to achieve a concentration of approximately 0.2 M.
-
Alkylating Agent Addition: Stir the suspension vigorously and add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of ACN.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like Ethyl Acetate or DCM. Wash with water and brine to remove any remaining salts. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Expert Insights & Causality
-
Base Selection: A non-nucleophilic base like K₂CO₃ or Diisopropylethylamine (DIPEA) is essential. It acts as a scavenger for the H-X acid formed during the reaction without competing with the primary amine as a nucleophile.
-
Over-alkylation Risk: The newly formed secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation event. To mitigate this, use a slight excess of the starting amine or carefully control the stoichiometry of the alkylating agent (adding it slowly).
-
Solvent Effects: Polar aprotic solvents like ACN or DMF are preferred as they effectively solvate the cation of the base (K⁺) while not strongly solvating the amine nucleophile, thus accelerating the SN2 reaction rate.
Summary of Reaction Parameters
The following table summarizes typical conditions for the two primary N-alkylation methods. Researchers should note that these are starting points, and optimization may be required for specific substrates.
| Parameter | Method I: Reductive Amination | Method II: Direct Alkylation |
| Alkylating Agent | Aldehydes, Ketones | Primary or Secondary Alkyl Halides (Br, I) |
| Key Reagent | Sodium Triacetoxyborohydride (STAB) | Potassium Carbonate (K₂CO₃) or DIPEA |
| Solvent | Anhydrous DCM, DCE | Anhydrous ACN, DMF |
| Temperature | Room Temperature | 60-80 °C |
| Key Advantages | High selectivity for mono-alkylation, mild conditions, broad scope. | Simple setup, useful for simple alkyl groups. |
| Potential Issues | Slow imine formation with hindered ketones. | Over-alkylation, requires heating, limited to reactive halides. |
Conclusion
The N-alkylation of this compound is a powerful tool for generating diverse libraries of compounds for drug discovery. Both reductive amination and direct alkylation offer viable pathways to desired secondary amines. Reductive amination is generally the more robust and selective method, particularly for complex or sensitive substrates. Direct alkylation remains a useful and straightforward alternative for simpler modifications. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize novel N-substituted pyrimidine derivatives for their research programs.
References
- Benchchem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. [URL: https://www.benchchem.
- Organic Chemistry Portal. Reductive Amination. [URL: https://www.organic-chemistry.
- Wikipedia. Reductive amination. [URL: https://en.wikipedia.
- BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [URL: https://scholarsarchive.byu.edu/studentpub/38]
- WordPress. Reductive Amination. [URL: https://greenchem.files.wordpress.
- GalChimia. R&D work: Alkylation of amines with alkylboronic acids. [URL: https://galchimia.com/rd-work-alkylation-of-amines-with-alkylboronic-acids/]
Sources
Application Notes & Protocols: Synthesis of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endothelin receptor antagonists (ERAs) represent a cornerstone in the management of pulmonary arterial hypertension (PAH) and other cardiovascular diseases. Their mechanism of action, which involves blocking the potent vasoconstrictive and mitogenic effects of endothelin-1 (ET-1), has driven extensive research into their chemical synthesis.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies for key ERAs, including the dual antagonist Bosentan and the selective antagonist Ambrisentan. It is designed to offer researchers and drug development professionals both the foundational knowledge and the practical, step-by-step protocols necessary for the laboratory synthesis and analysis of these critical therapeutic agents. The narrative emphasizes the causality behind experimental choices, providing a framework for troubleshooting and optimization.
Introduction: The Endothelin System in Pathophysiology
The endothelin system is a critical regulator of vascular homeostasis.[4] Endothelin-1 (ET-1), a 21-amino acid peptide, is the most potent vasoconstrictor known and also promotes cell proliferation and tissue remodeling.[2][5] These effects are mediated through its interaction with two G-protein coupled receptor subtypes: ETA and ETB.[5]
-
ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to sustained vasoconstriction and proliferation.[6]
-
ETB Receptors: These have a dual role. On smooth muscle cells, they also mediate vasoconstriction. However, on endothelial cells, their activation promotes the release of vasodilators like nitric oxide (NO) and prostacyclin, and facilitates the clearance of circulating ET-1.[4][6]
In diseases like PAH, overexpression of ET-1 disrupts this balance, leading to excessive vasoconstriction, vascular remodeling, and inflammation.[1][2] ERAs counteract this by competitively blocking ET-1 from binding to its receptors, thereby promoting vasodilation and inhibiting the proliferative signaling that drives the disease's progression.[7]
Endothelin Signaling Pathway & Antagonist Action
The diagram below illustrates the primary signaling cascade initiated by ET-1 binding and the intervention point for receptor antagonists.
Caption: ET-1 signaling pathway and the inhibitory action of ERAs.
Classification and Synthetic Overview of ERAs
ERAs are broadly classified based on their receptor selectivity. This selectivity is a key determinant of their therapeutic profile and is dictated by their chemical structure.
| Antagonist Class | Examples | Receptor Target(s) | Key Structural Features | Therapeutic Rationale |
| Dual (Non-selective) | Bosentan, Macitentan | ETA and ETB | Pyrimidine-based core, sulfonamide/sulfamide linker | Comprehensive blockade of both receptor subtypes. |
| Selective | Ambrisentan, Sitaxentan | ETA >> ETB | Carboxylic acid, diphenylpropionic acid scaffold | Targeted blockade of vasoconstrictive ETA receptors, potentially sparing ETB-mediated vasodilation and clearance.[6] |
The synthesis of these small molecule antagonists has evolved significantly, moving from early peptide-based structures to orally bioavailable compounds.[8] Modern synthetic routes are designed for efficiency, scalability, and stereochemical control.[3][8]
Application Protocol: Synthesis of Bosentan (Dual Antagonist)
Bosentan is a competitive antagonist of both ETA and ETB receptors.[5] Its synthesis is a multi-step process culminating in a key nucleophilic aromatic substitution (SNAr) reaction.
Retrosynthetic Analysis & Strategy
The core of the Bosentan synthesis involves the coupling of a complex bipyrimidine sulfonamide intermediate with ethylene glycol. The primary challenge is to achieve this coupling efficiently and minimize the formation of dimeric and other by-products, which can complicate purification.[9]
Caption: Retrosynthetic disconnection of Bosentan.
Experimental Protocol: Final Coupling Step
This protocol describes the final step in the synthesis of Bosentan, reacting the chlorinated precursor with ethylene glycol in the presence of a base.
Materials:
-
p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (1.0 eq)
-
Ethylene glycol (solvent and reactant, ~10-15 volumes)
-
Potassium carbonate (K2CO3), anhydrous (5.0 eq)
-
Ethanol (for recrystallization)
-
Water (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the sulfonamide intermediate (1.0 eq) and ethylene glycol (~10-15 volumes).
-
Base Addition: Add anhydrous potassium carbonate (5.0 eq) to the suspension.
-
Scientist's Note: The use of a carbonate base, rather than a stronger hydroxide base, in a large excess of ethylene glycol as the solvent helps to favor the desired monosubstitution product over the dimer impurity.[9] The high temperature is necessary to drive the SNAr reaction on the electron-deficient pyrimidine ring.
-
-
Heating: Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere. Maintain this temperature for 24-36 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to precipitate the crude product.
-
Filter the resulting solid and wash thoroughly with water to remove excess ethylene glycol and inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common method involves dissolving the crude product in hot absolute ethanol, followed by the dropwise addition of water at reflux until a persistent suspension is formed.[10]
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified solid, wash with a cold ethanol/water mixture, and dry under vacuum at 50-60 °C to yield Bosentan monohydrate.[10]
-
Self-Validation:
-
Purity Analysis: Assess the purity of the final product using HPLC (>99.5% is desired for pharmaceutical use).
-
Structural Confirmation: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry.
-
Polymorph Identification: Use Powder X-ray Diffraction (PXRD) to confirm the desired crystalline form (e.g., monohydrate).[11]
Application Protocol: Synthesis of Ambrisentan (Selective ETA Antagonist)
Ambrisentan is an ETA-selective antagonist characterized by a stereogenic center, making enantioselective synthesis a key consideration.[12]
Synthetic Strategy & Stereochemical Control
Early syntheses relied on the resolution of a racemic mixture using chiral amines.[13] More advanced, modern approaches utilize asymmetric catalysis to establish the desired stereocenter early in the synthesis, improving overall efficiency. One highly effective method is the Shi asymmetric epoxidation.[14]
Caption: Asymmetric synthesis workflow for (+)-Ambrisentan.
Experimental Protocol: Nucleophilic Substitution Step
This protocol details the final coupling step to form Ambrisentan from its chiral carboxylic acid precursor.
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq)
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.5 eq)
-
Sodium amide (NaNH2) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Sulfuric acid (H2SO4) aqueous solution
-
Ethyl acetate
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the chiral acid (1.0 eq) and sodium amide (2.0 eq) in anhydrous DMF.
-
Scientist's Note: Sodium amide is a very strong base used here to deprotonate both the carboxylic acid and the hydroxyl group, forming a dianion. This enhances the nucleophilicity of the hydroxyl group for the subsequent attack on the pyrimidine ring. DMF is an excellent polar aprotic solvent for this type of SNAr reaction.
-
-
Reagent Addition: Slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (1.5 eq) in DMF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 5-6 hours at room temperature.[13] Monitor for completion via TLC or HPLC.
-
Quenching and Acidification: Carefully quench the reaction by pouring the solution into water. Acidify the aqueous mixture to a pH of ~2 using a 10% H2SO4 solution, which will precipitate the product.[13]
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3-4 times).
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ambrisentan.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield (+)-Ambrisentan with high chemical and enantiomeric purity.[14]
Self-Validation:
-
Chiral Purity: Determine the enantiomeric excess (e.e.) using chiral HPLC. A value >99% e.e. is typically required.
-
Structural Confirmation: Verify the structure and stereochemistry using 1H NMR, 13C NMR, Mass Spectrometry, and potentially single-crystal X-ray diffraction.[12]
Summary & Future Outlook
The syntheses of endothelin receptor antagonists like Bosentan and Ambrisentan highlight key principles of modern medicinal and process chemistry. The development of these processes has moved from lengthy, low-yielding routes to highly optimized, scalable, and often stereoselective methods. Future research will likely focus on developing even more efficient catalytic systems, exploring novel molecular scaffolds, and applying green chemistry principles to minimize environmental impact while maximizing yield and purity.
References
- Davenport, A. P., & Maguire, J. J. (2006). The endothelin system and its role in pulmonary arterial hypertension (PAH). Thorax, 61(3), 257–264. [Link]
- Galiè, N., & Manes, A. (2004). The Role of endothelin-1 in the Pathogenesis of Pulmonary Arterial Hypertension. Coronary Artery Disease, 15(5), 263-267. [Link]
- Cain, B. S., & Weaver, A. K. (2002). The role of endothelin-1 in pulmonary arterial hypertension. Pulmonary Pharmacology & Therapeutics, 15(4), 307-316. [Link]
- Galiè, N., & Manes, A. (2010). The endothelin system in pulmonary arterial hypertension. Cardiovascular Research, 85(3), 521-529. [Link]
- Wang, Y., et al. (2022). Insights into Endothelin Receptors in Pulmonary Hypertension. International Journal of Molecular Sciences, 23(21), 13458. [Link]
- Kandasamy, K., et al. (2018). A network map of endothelin mediated signaling pathway. Journal of Cell Communication and Signaling, 12(1), 295-301. [Link]
- Iqbal, J., Sanghi, R., & Das, S. K. (2005). Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship. Mini reviews in medicinal chemistry, 5(4), 381–408. [Link]
- Boss, C., et al. (2002). Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications. Current medicinal chemistry, 9(3), 349–383. [Link]
- Shihoya, W., et al. (2022). Structural insights into endothelin receptor signalling. The Journal of Biochemistry, 171(1), 11-20. [Link]
- Iqbal, J., Sanghi, R., & Das, S. K. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 381-408. [Link]
- Liu, Y., et al. (2012). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 26, 223-228. [Link]
- Zhao, G., et al. (2011). Synthesis and Crystal Structure of an Endothelin Receptor Antagonist Ambrisentan. Chinese Journal of Structural Chemistry, 30(4), 545-549. [Link]
- Bond, A. M., & LaPlante, K. L. (2023). Endothelin signaling in development. Development, 150(23), dev201859. [Link]
- Iqbal, J., Sanghi, R., & Das, S. K. (2005). Endothelin Receptor Antagonists: An Overview of Their Synthesis and Structure-Activity Relationship. Mini-Reviews in Medicinal Chemistry, 5(4), 381-408. [Link]
- D'Orléans-Juste, P., et al. (2017). Endothelin-1: Biosynthesis, Signaling and Vasoreactivity. Advances in pharmacology, 79, 1-32. [Link]
- Srinivas, K., et al. (2009). Method of synthesis of bosentan, its polymorphic forms and its salts.
- QIAGEN. (n.d.). Endothelin-1 Signaling. GeneGlobe. [Link]
- Feng, W. D., et al. (2018). Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic Process Research & Development, 22(9), 1236-1241. [Link]
- Almansa, C., et al. (2010). Process for the preparation of bosentan.
- Patel, S. R., et al. (2012). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 4(1), 589-593. [Link]
- Pelliccia, S., & Ràfols, C. (2012). Process for the preparation of bosentan.
- Gilla, G., et al. (2018). Improved Process For Synthesis Of Macitentan. Quick Company. [Link]
- Cabri, W., et al. (2013). Process for preparing bosentan monohydrate and its intermediates.
- Gilla, G., et al. (2017). Process for preparation of macitentan.
- Xia, J., et al. (2011). Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists. Bioorganic & medicinal chemistry letters, 21(13), 3894–3897. [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
- Gilla, G., et al. (2017). Process for preparation of macitentan.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
Sources
- 1. thorax.bmj.com [thorax.bmj.com]
- 2. The role of endothelin-1 in the pathogenesis of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists: an overview of their synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 10. WO2010012637A1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 11. WO2009083739A1 - Method of synthesis of bosentan, its polymorphic forms and its salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Derivatization of (5-Bromopyrimidin-2-yl)methanamine for Chemical Library Synthesis
Introduction: The Strategic Value of the (5-Bromopyrimidin-2-yl)methanamine Scaffold
In the landscape of modern drug discovery, the pyrimidine core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores its significance.[3] The specific building block, this compound, offers a dual handle for chemical diversification. The primary amine serves as a versatile nucleophile for a myriad of functionalization reactions, while the bromine atom on the pyrimidine ring provides a reactive site for cross-coupling reactions, enabling the exploration of a vast chemical space.[4][5]
This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. The methodologies described herein are tailored for the efficient and robust synthesis of diverse chemical libraries, a cornerstone of hit-to-lead optimization in pharmaceutical research.[6] We will delve into four key derivatization strategies: N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only execute the procedures but also adapt them to their specific needs.
Core Derivatization Strategies: A Workflow Overview
The generation of a diverse chemical library from this compound can be systematically approached through a series of parallel synthesis workflows. The primary amine of the starting material is the key reactive center for introducing a wide array of functional groups and building blocks. The following diagram illustrates the divergent synthetic pathways that can be employed.
Caption: Derivatization workflow for this compound.
Detailed Protocols and Methodologies
Protocol 1: N-Acylation for Amide Library Synthesis
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[7] This protocol details two robust methods for the N-acylation of this compound: one employing acid chlorides and another using carboxylic acids with a coupling agent.
Method A: Acylation using Acid Chlorides
This method is rapid and generally high-yielding, suitable for a wide range of commercially available acid chlorides. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[8]
-
Materials:
-
This compound
-
Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add a non-nucleophilic base such as TEA or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Method B: Amide Coupling using Carboxylic Acids with HATU
-
Materials:
-
This compound
-
Desired carboxylic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Experimental Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reagent/Method | Typical Yield | Purity (LC-MS) | Notes |
| Acetyl Chloride | >90% | >95% | Fast reaction, requires careful handling of the reagent. |
| Benzoic Acid/HATU | 85-95% | >95% | Versatile for a wide range of carboxylic acids. |
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
Sulfonamides are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities.[10][11][12] The synthesis of N-sulfonyl derivatives of this compound is a straightforward and high-yielding process.
-
Materials:
-
This compound
-
Desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Anhydrous DCM or Pyridine
-
TEA or DIPEA (if using DCM)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add TEA or DIPEA (1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute with DCM, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
-
| Reagent | Typical Yield | Purity (LC-MS) | Notes |
| p-Toluenesulfonyl chloride | >90% | >98% | Solid product, easy to purify by recrystallization. |
| Methanesulfonyl chloride | 85-95% | >95% | Reagent is a liquid and moisture-sensitive. |
Protocol 3: Reductive Amination for N-Alkyl Library Synthesis
Reductive amination is a powerful method for the N-alkylation of amines, offering a more controlled alternative to direct alkylation with alkyl halides.[4][13][14] This one-pot procedure involves the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[5][15][16] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.[6]
-
Materials:
-
This compound
-
Desired aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Experimental Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Reagent | Typical Yield | Purity (LC-MS) | Notes |
| Benzaldehyde | 80-90% | >95% | Forms a secondary amine. |
| Acetone | 75-85% | >95% | Forms a secondary amine. |
Protocol 4: Urea and Thiourea Library Synthesis
Urea and thiourea moieties are privileged structures in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[7][17][18][19] Their synthesis from this compound and isocyanates or isothiocyanates is a straightforward nucleophilic addition reaction.
-
Materials:
-
This compound
-
Desired isocyanate or isothiocyanate
-
Anhydrous THF or DCM
-
Hexanes
-
-
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM (0.1 M).
-
Add the isocyanate or isothiocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-6 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
If a precipitate has formed, collect the solid by filtration, wash with the reaction solvent and then with hexanes to remove any unreacted isocyanate/isothiocyanate.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
| Reagent | Typical Yield | Purity (LC-MS) | Notes |
| Phenyl isocyanate | >95% | >98% | Product precipitates from the reaction. |
| Ethyl isothiocyanate | >90% | >95% | Reaction is generally clean and high-yielding. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust foundation for the synthesis of diverse chemical libraries based on the this compound scaffold. The versatility of the primary amine allows for the introduction of a wide range of functionalities through well-established and reliable chemical transformations. Furthermore, the presence of the bromine atom opens up avenues for subsequent diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[4][5] This orthogonal reactivity allows for a combinatorial approach to library synthesis, exponentially increasing the accessible chemical space and enhancing the potential for discovering novel bioactive molecules.
References
- The Role of Bromopyrimidine Derivatives in Modern Drug Discovery. (2025, October 17). BenchChem.
- Bravo, A. (n.d.).
- Reductive Amination of Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]
- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry. [Link]
- The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (2025, November 14). BenchChem.
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2014).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025, March).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2018, August 9).
- Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2023, November 28). MDPI. [Link]
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025, August 6). Journal of Drug Design and Medicinal Chemistry. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. [Link]
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. [Link]
- Privileged Scaffolds for Library Design and Drug Discovery. (2013, May 22).
- Scaffold Hopping in Drug Discovery. (2022). CRIPS. [Link]
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed. [Link]
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019, December 11). PubMed. [Link]
- Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8).
- Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). Royal Society of Chemistry. [Link]
- Recent developments in catalytic amide bond formation. (2020, November).
- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Semantic Scholar. [Link]
- Boron reagents for reductive amination. (2025, August 10).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 14. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. prezi.com [prezi.com]
- 16. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Stability-Indicating LC-MS Method for Monitoring the Synthesis of a Novel Biaryl Pyrimidine via Suzuki-Miyaura Coupling
Abstract
This application note presents a detailed, robust, and stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of (5-Bromopyrimidin-2-yl)methanamine and its reaction products. Specifically, we focus on monitoring the progress of a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds. The developed method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key claims and standards.
Introduction: The Significance of this compound in Drug Discovery
This compound is a valuable building block in the synthesis of novel pharmaceutical compounds. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the bromine atom at the 5-position, coupled with the methanamine group at the 2-position, offers versatile handles for synthetic modification. One of the most powerful transformations for such halo-pyrimidines is the Suzuki-Miyaura coupling reaction, which facilitates the formation of a carbon-carbon bond with an organoboron reagent.[1] This reaction is instrumental in creating complex biaryl structures, which are often explored for their potential as kinase inhibitors, antivirals, and other therapeutic agents.
Given the importance of this synthetic route, a reliable analytical method to monitor the reaction's progress, quantify the starting material and product, and identify potential impurities or degradation products is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) is the ideal technique for this purpose, offering high sensitivity, selectivity, and the ability to provide structural information.[2] This application note provides a comprehensive LC-MS method for monitoring the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Hypothetical Reaction Scheme
For the purpose of this application note, we will consider the following hypothetical Suzuki-Miyaura coupling reaction:
Caption: Hypothetical Suzuki-Miyaura coupling reaction.
Experimental Design and Rationale
The development of a robust LC-MS method requires careful consideration of the analyte's physicochemical properties and the desired analytical outcome.
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is selected for this method due to its versatility and wide applicability for separating small organic molecules. The mobile phase consists of water and acetonitrile with 0.1% formic acid. The formic acid serves two key purposes: it protonates the basic nitrogen atoms on the pyrimidine ring and the methanamine group, leading to better peak shape and retention on the C18 column, and it facilitates efficient ionization in the mass spectrometer source. A gradient elution is employed to ensure adequate separation of the more polar starting material from the potentially less polar product and any non-polar impurities.
Mass Spectrometry (MS) Parameters
Electrospray ionization (ESI) in positive ion mode is chosen as the ionization technique. The basic nature of the aminopyrimidine moiety makes it readily protonated, leading to a strong [M+H]⁺ signal. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized. This involves selecting the protonated molecular ion ([M+H]⁺) of each analyte as the precursor ion and monitoring a specific, stable fragment ion (product ion) generated through collision-induced dissociation (CID). This approach provides exceptional selectivity and sensitivity, minimizing interferences from the reaction matrix.
The fragmentation of aminopyrimidines often involves cleavages related to the substituent groups and the pyrimidine ring itself.[3][4][5] For this compound, a key fragmentation would be the loss of the methanamine group or cleavage of the pyrimidine ring.
Detailed Protocols
Sample Preparation
-
Reaction Quenching: At specified time points, withdraw a 10 µL aliquot from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile:water solution. This prevents further reaction and precipitates the palladium catalyst.
-
Centrifugation: Centrifuge the diluted sample at 14,000 rpm for 10 minutes to pellet any precipitated solids.
-
Final Dilution: Transfer 100 µL of the supernatant to a new microcentrifuge tube and add 900 µL of the 50:50 acetonitrile:water solution.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Method
LC System: A high-performance or ultra-high-performance liquid chromatography system. MS System: A triple quadrupole mass spectrometer.
| LC Parameter | Condition | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with an additive for improved peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution of less polar compounds. |
| Gradient | 5% to 95% B over 5 minutes | Ensures separation of compounds with differing polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for the given column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes column overload. |
| MS Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | The basic nature of the analytes allows for efficient protonation. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 400 °C | Facilitates efficient solvent evaporation. |
| Gas Flow | Instrument Dependent | Optimized for desolvation and ion transport. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 187.9/189.9 | 170.9/172.9 | 15 |
| N-(5-Arylpyrimidin-2-yl)methanamine | [M+H]⁺ | To be determined | Optimized empirically |
| Internal Standard (optional) | To be selected | To be determined | Optimized empirically |
Note: The bromine atom in this compound results in a characteristic isotopic pattern ([M+H]⁺ at m/z 187.9 and [M+2+H]⁺ at m/z 189.9 with approximately equal intensity), which is a powerful tool for its identification. The product ion at m/z 170.9/172.9 corresponds to the loss of ammonia (NH₃).
Method Validation for Trustworthiness
To ensure the reliability of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[6][7][8]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank reaction matrix (containing all reaction components except the analyte) and observing no interfering peaks at the retention times of the analytes of interest.
Linearity and Range
A calibration curve should be prepared by spiking known concentrations of analytical standards of this compound and the synthesized product into the reaction matrix. The linearity of the method is established by a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of >0.99 is typically required.
Accuracy and Precision
Accuracy (closeness of the measured value to the true value) and precision (reproducibility of measurements) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days. The results should be within ±15% of the nominal value (±20% for the lower limit of quantification).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Stability
For a stability-indicating method, forced degradation studies are performed to demonstrate that the method can separate the analyte from its degradation products.[9] This involves subjecting a solution of the analyte to stress conditions such as acid, base, oxidation, heat, and light. The chromatograms are then analyzed for the appearance of new peaks and a decrease in the analyte peak area.
Visualization of the Experimental Workflow
Caption: Overall experimental workflow.
Conclusion
The LC-MS method detailed in this application note provides a robust and reliable platform for monitoring the Suzuki-Miyaura coupling reaction of this compound. By following the outlined protocols for sample preparation, LC-MS analysis, and method validation, researchers can confidently generate high-quality data to guide their synthetic efforts in drug discovery and development. The principles and methodologies described herein can be readily adapted for other similar chemical transformations.
References
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Jovanović, B. Ž., Perić, A. A., & Vajs, V. V. (1995). Electron-impact induced decomposition of some 3-alkyl-5-substituted-6-methyl uracils.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
- Quality Guidelines. (n.d.). International Council for Harmonisation.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar.
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
- Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. (n.d.). SciELO.
- A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. (2007). SciSpace.
- Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration.
- New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. (2015). Technology Networks.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (n.d.). ACS Publications.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
- USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025). ResearchGate.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications.
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. (2025).
- 2-Aminopyrimidine. (n.d.). PubChem.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed.
- 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook.
- (5-Bromopyridin-2-yl)methanamine. (n.d.). PubChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- (5-Bromopyridin-2-yl)methanamine. (n.d.). American Elements.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Practical Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the fields of pharmaceutical and materials science, where the construction of complex biaryl and polyaryl structures is paramount.[4][5] This guide offers an in-depth exploration of the Suzuki-Miyaura coupling, moving beyond a simple recitation of steps to explain the underlying mechanistic principles that govern the reaction. We provide field-proven experimental protocols, detailed insights into the function of each reaction component, a comprehensive troubleshooting guide, and robust methods for product purification, designed to empower researchers to confidently and successfully apply this transformative reaction in their work.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling stems from a well-defined catalytic cycle centered on a palladium catalyst.[6][7] The cycle alternates between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of an organic halide and an organoboron species.[1] Understanding these fundamental steps is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organic halide (R¹-X). This is often the rate-determining step of the reaction and results in the formation of a square-planar Pd(II) intermediate.[1][2][7] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[7][8]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base, forming a more nucleophilic boronate species.[9][10] The halide or other ligand on the Pd(II) complex is displaced by the R² group, bringing both coupling partners onto the same metal center.
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) are coupled, forming a new carbon-carbon bond and the desired product (R¹-R²).[6][7] The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components: A Deeper Dive
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of its components. Each element plays a distinct and critical role in the catalytic cycle.
| Component | Role & Key Considerations | Common Examples |
| Organoboron Reagent | The source of the nucleophilic carbon partner. Boronic acids are common but can be prone to decomposition via protodeboronation, especially with heteroaryl substrates.[1] Boronate esters (e.g., pinacol esters) offer increased stability. | Phenylboronic acid, 4-Methoxyphenylboronic acid, Pyridine-3-boronic acid pinacol ester |
| Organic (Pseudo)halide | The electrophilic coupling partner. Reactivity follows the order I > Br > OTf >> Cl.[7] Aryl and vinyl chlorides are less reactive and require more active catalyst systems.[7][11] Electron-withdrawing groups on the aryl ring can increase reactivity.[7] | 4-Bromotoluene, 1-Iodo-4-nitrobenzene, 2-Chloropyridine, Phenyl triflate |
| Palladium Catalyst | The heart of the reaction. Often used as a stable Pd(II) "precatalyst" (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) which is reduced in situ to the active Pd(0) species.[1] The choice of ligand is critical for catalyst stability and activity. | Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ |
| Ligand | Stabilizes the Pd(0) species, prevents formation of inactive palladium black, and modulates the catalyst's steric and electronic properties.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential for coupling challenging substrates like aryl chlorides by promoting oxidative addition.[1][7][11] | Ligands: PPh₃, PCy₃, dppf, XPhos, SPhos, N-Heterocyclic Carbenes (NHCs) |
| Base | Essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10] The choice of base can significantly impact yield and must be compatible with any functional groups on the substrates. | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, KF |
| Solvent | Solubilizes reagents and facilitates the reaction. Aprotic polar solvents are common. Often, a small amount of water is added as a co-solvent to dissolve the inorganic base and assist in the transmetalation step.[1][10] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water. |
Experimental Protocols
Proper experimental technique is crucial for reproducibility and high yields. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[1]
Protocol 1: General Procedure for Aryl Bromide Coupling
This robust protocol is suitable for a wide range of aryl and vinyl bromides with common boronic acids.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Using a syringe, add the degassed toluene and water.
-
Place the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature for workup.
Protocol 2: Optimized Procedure for Challenging Aryl Chloride Coupling
Aryl chlorides are less reactive and require a more potent catalytic system, featuring a stronger base and a highly active, sterically hindered ligand.[7][11]
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Boronic Acid Pinacol Ester (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (6 mL)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, boronic acid pinacol ester, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Seal the vessel and purge thoroughly with an inert gas for 10-15 minutes.[4]
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction for 4-18 hours until completion is confirmed by LC-MS.
-
Once complete, cool the reaction to room temperature before proceeding with workup and purification.
Reaction Workup and Product Purification
Proper workup is essential to remove the catalyst, inorganic salts, and unreacted starting materials.
General Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic solids, washing the pad with additional ethyl acetate.[6]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation).
Purification: The resulting crude product can be purified using one of the following standard techniques:
-
Flash Column Chromatography: This is the most common method for purifying Suzuki coupling products, effectively separating the desired product from starting materials and byproducts like homocoupled species.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain a pure compound.[13]
Troubleshooting Guide
Even with robust protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.[1]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Low Yield | 1. Inactive catalyst (oxidized Pd(0)).[14] 2. Insufficiently active catalyst for the substrate (e.g., using Pd(PPh₃)₄ for an aryl chloride).[14] 3. Poor quality or decomposed boronic acid. | 1. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[14] 2. Switch to a more active ligand system (e.g., Buchwald ligands like SPhos/XPhos).[11] 3. Use fresh boronic acid or switch to a more stable boronate ester. |
| Protodeboronation | The boronic acid is replaced by a proton from water or solvent, a common issue with electron-deficient or heteroaryl boronic acids.[1][14] | 1. Use a more stable boronate ester (e.g., pinacol or MIDA). 2. Use anhydrous conditions with a non-aqueous soluble base like KF.[15] 3. Use a higher loading of the boronic acid (1.5-2.0 equiv). |
| Homocoupling | Coupling of two boronic acid molecules. Often caused by the presence of oxygen or Pd(II) species.[1][14] | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere.[14] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions fully reduce the Pd(II) precatalyst. |
| Dehalogenation | The starting aryl halide is reduced to the corresponding arene. Can occur if a hydride source is present.[1][14] | 1. Ensure the reaction is performed under an inert atmosphere. 2. Choose a solvent less prone to acting as a hydride source. |
General Experimental Workflow
The logical progression from setup to analysis is critical for a successful experiment.
Caption: Step-by-step workflow for the synthesis and isolation of biaryls.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- SYNLETT. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Asian Journal of Chemistry. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review.
- PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Green Chemistry (RSC Publishing). (n.d.). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
- National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Journal of the American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Wikipedia. (n.d.). Suzuki reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions.
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- ACS Publications. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: (5-Bromopyrimidin-2-yl)methanamine as a Versatile Scaffold for High-Throughput Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the efficiency of library synthesis and the quality of molecular scaffolds are paramount. (5-Bromopyrimidin-2-yl)methanamine has emerged as a highly valuable, bifunctional building block for the parallel synthesis of compound libraries targeting a range of therapeutic areas, particularly in kinase inhibitor development.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its core reactivity, provide validated, step-by-step protocols for key synthetic transformations, and explain the rationale behind experimental choices to empower robust library design and execution.
Introduction: The Strategic Advantage of this compound
The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[3] Its prevalence is largely due to its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases.[1] The challenge for medicinal chemists is to rapidly explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.
This compound is strategically designed for this purpose. It offers two orthogonal points for diversification, making it an ideal substrate for parallel synthesis:
-
A Nucleophilic Primary Amine: The aminomethyl group (-CH₂NH₂) provides a reactive handle for standard amide bond formations and reductive aminations, allowing for the introduction of a wide array of R¹ groups.[4][5]
-
A Reactive Aryl Bromide: The bromine atom at the C5 position is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of diverse aryl and heteroaryl R² moieties.[6][7][8]
This dual reactivity allows for the systematic and efficient generation of large, focused libraries to accelerate structure-activity relationship (SAR) studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1016979-50-3 |
graph "Scaffold_Utility" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Node Definitions A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; B [label="Primary Amine\n(-CH₂NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,1.5!"]; C [label="Aryl Bromide\n(-Br)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,1.5!"]; D [label="Amide Coupling\n(R¹-COOH)", fillcolor="#FBBC05", fontcolor="#202124", pos="-5,-1!"]; E [label="Reductive Amination\n(R¹-CHO)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,-1!"]; F [label="Suzuki Coupling\n(R²-B(OH)₂)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-1!"]; G [label="Diverse Compound Library", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-3!"]; // Edge Definitions A -- B [label=" Site 1", color="#EA4335"]; A -- C [label=" Site 2", color="#4285F4"]; B -- D [color="#EA4335"]; B -- E [color="#EA4335"]; C -- F [color="#4285F4"]; D -- G [label=" Introduce R¹", color="#5F6368"]; E -- G [label=" Introduce R¹", color="#5F6368"]; F -- G [label=" Introduce R²", color="#5F6368"];
}
Parallel Synthesis Workflows & Protocols
The following sections detail standardized protocols optimized for a parallel synthesis format, such as in 96-well plates. These protocols assume the use of automated liquid handlers for reagent dispensing and a parallel evaporation system for solvent removal.
Workflow 1: Amide Library Synthesis via the Primary Amine
This workflow is ideal for coupling a diverse set of carboxylic acids to the aminomethyl group. The choice of coupling reagent is critical for success in a high-throughput setting. Reagents like HATU are preferred as they are highly efficient and produce water-soluble byproducts, simplifying downstream purification.[5]
Protocol 2.1: Parallel Amide Coupling
-
Preparation of Stock Solutions:
-
Amine Stock: Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF) containing 3 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Acid Library: In a 96-well plate, prepare 0.2 M solutions of a diverse library of carboxylic acids in anhydrous DMF.
-
Coupling Reagent: Prepare a 0.2 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF. Causality Note: HATU is an efficient coupling reagent that minimizes racemization for chiral acids and operates effectively at room temperature, which is ideal for automated platforms.[5]
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the Amine Stock solution.
-
Add 100 µL (20 µmol, 1.0 eq) from the corresponding well of the Acid Library plate.
-
To initiate the reaction, add 105 µL (21 µmol, 1.05 eq) of the HATU solution. Seal the reaction block securely.
-
-
Incubation & Workup:
-
Agitate the reaction block on an orbital shaker at room temperature for 4-12 hours.
-
Monitor reaction completion by analyzing a few representative wells via LC-MS.
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
The crude product can be purified directly via preparative reversed-phase HPLC or by solid-phase extraction (SPE).
-
Workflow 2: Reductive Amination for Secondary Amine Libraries
Reductive amination provides a robust method for forming C-N bonds and is highly amenable to parallel synthesis due to the vast number of commercially available aldehydes and ketones.[9][10] The process involves the formation of an intermediate imine/enamine, which is then reduced in situ.
Protocol 2.2: Parallel Reductive Amination
-
Preparation of Stock Solutions:
-
Amine Stock: Prepare a 0.2 M solution of this compound in Dichloroethane (DCE).
-
Aldehyde/Ketone Library: In a 96-well plate, prepare 0.22 M (1.1 eq) solutions of a diverse library of aldehydes or ketones in DCE.
-
Reducing Agent: Prepare a 0.3 M solution of Sodium triacetoxyborohydride (STAB) in DCE. Causality Note: STAB is a mild and selective reducing agent that is tolerant of most functional groups and does not reduce the aldehyde starting material, preventing side reactions. It is preferred over harsher reagents like sodium borohydride for this one-pot reaction.[4]
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the Amine Stock solution.
-
Add 100 µL (22 µmol, 1.1 eq) from the corresponding well of the Aldehyde/Ketone Library plate.
-
Allow the mixture to stir for 20-30 minutes for imine formation.
-
Add 100 µL (30 µmol, 1.5 eq) of the STAB solution to each well. Seal the block.
-
-
Incubation & Workup:
-
Agitate the reaction block at room temperature for 6-16 hours.
-
Monitor progress via LC-MS.
-
Quench the reaction by adding 200 µL of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Isolate and purify the product library using an appropriate high-throughput method.
-
Workflow 3: Suzuki-Miyaura Coupling for Core Diversification
The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern medicinal chemistry.[8][11] It enables the introduction of aryl or heteroaryl groups at the C5 position of the pyrimidine ring, a key region for modulating kinase selectivity and potency.[12] This reaction can be performed on the initial building block or on the elaborated amide/amine library.
Protocol 2.3: Parallel Suzuki-Miyaura Coupling
-
Preparation:
-
Substrate Plate: Use the purified library plate from Workflow 1 or 2, with each well containing the R¹-functionalized this compound derivative (e.g., 10 µmol). Solvents should be evaporated.
-
Boronic Acid Library: Prepare a 96-well plate with 1.5 equivalents (15 µmol) of various aryl/heteroaryl boronic acids per well.
-
Catalyst/Base Mixture: Prepare a bulk mixture of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq, 0.5 µmol per well) and Potassium Carbonate (K₂CO₃, 3.0 eq, 30 µmol per well).
-
-
Reaction Assembly:
-
To the dry substrate plate, add the solid Catalyst/Base mixture to each well.
-
Add the solid boronic acids from the library plate to the corresponding wells.
-
Dispense 500 µL of a degassed 4:1 mixture of 1,4-Dioxane and Water to each well.
-
Seal the reaction block with a septum mat and purge with an inert gas (Argon or Nitrogen).
-
-
Incubation & Workup:
-
Heat the reaction block to 80-100 °C and agitate for 2-8 hours.
-
Cool the block to room temperature.
-
Dilute each well with Ethyl Acetate (500 µL) and water (500 µL).
-
Separate the organic layer using a liquid-liquid extraction manifold.
-
The final diversified library can be concentrated and purified as needed.
-
Data Presentation: Representative Library Synthesis
The following table illustrates a small, hypothetical library synthesized using the described workflows, demonstrating the potential for rapid structural diversification.
| Compound ID | R¹ Group (from Amide Coupling) | R² Group (from Suzuki Coupling) | Final MW |
| L1-A1 | Cyclopropyl | Phenyl | 280.34 |
| L1-A2 | Cyclopropyl | 4-Fluorophenyl | 298.33 |
| L1-A3 | Cyclopropyl | Thiophen-2-yl | 286.37 |
| L2-A1 | 4-Methoxyphenyl | Phenyl | 358.40 |
| L2-A2 | 4-Methoxyphenyl | 4-Fluorophenyl | 376.39 |
| L2-A3 | 4-Methoxyphenyl | Thiophen-2-yl | 364.43 |
Conclusion
This compound stands out as a superior building block for parallel synthesis in drug discovery. Its orthogonal reactive sites—a primary amine for straightforward elaboration and a bromine atom for robust cross-coupling—provide medicinal chemists with a powerful and flexible tool. The protocols detailed herein offer a validated foundation for the high-throughput synthesis of diverse compound libraries, significantly accelerating the hit-to-lead optimization process in the quest for novel therapeutics.
References
- BenchChem. The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. [URL: https://www.benchchem.
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-essential-role-of-2-amino-5-bromopyrimidine-in-modern-pharmaceutical-synthesis-66381181.html]
- BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. [URL: https://www.benchchem.com/technical-documents/application-notes-and-protocols-2-bromo-5-methylpyridin-4-amine-in-the-synthesis-of-kinase-inhibitors]
- Ningbo Inno Pharmchem Co., Ltd. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-role-of-2-amino-5-bromopyridine-in-modern-pharmaceutical-synthesis-66381183.html]
- Ningbo Inno Pharmchem Co., Ltd. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [URL: https://www.inno-pharmchem.com/news/leveraging-5-bromopyrimidine-in-suzuki-miyaura-coupling-reactions-66381179.html]
- BenchChem. The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery. [URL: https://www.benchchem.
- ResearchGate. Further reactions on reductive amination products with key building... [URL: https://www.researchgate.net/figure/Further-reactions-on-reductive-amination-products-with-key-building-blocks-shown_fig4_337965935]
- BenchChem. An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. [URL: https://www.benchchem.
- Paper Teplate. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [URL: https://paper-template.net/paper-template-suzuki-coupling-reaction-general-mechanism-and-its-use-in-organic-synthesis/]
- PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [URL: https://pubmed.ncbi.nlm.nih.gov/31633341/]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [URL: https://www.researchgate.net/publication/328229864_Design_Synthesis_and_Evaluation_of_the_Kinase_Inhibition_Potential_of_Pyridylpyrimidinylaminophenyl_Derivatives_Pyridylpyrimidinylaminophenyl_Amides_as_Kinase_Inhibitors]
- National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10225302/]
- ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [URL: https://www.researchgate.net/publication/277141505_Synthesis_of_2-Amino-5-bromopyridine]
- National Center for Biotechnology Information. (5-Bromopyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/49761678]
- Vertex Pharmaceuticals Incorporated. Design and synthesis of kinase inhibitors using novel heterocyclic systems. [URL: https://www.rsc.org/images/Tim%20Spooner%20-%20Vertex_tcm18-201643.pdf]
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.mdpi.com/1420-3049/22/2/190]
- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [URL: https://www.researchgate.net/publication/336631818_Reductive_Amination_in_the_Synthesis_of_Pharmaceuticals]
- ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [URL: https://www.researchgate.net/publication/283471846_Large-Scale_Applications_of_Amide_Coupling_Reagents_for_the_Synthesis_of_Pharmaceuticals]
- PubMed. On-DNA Reductive Amination and Alkylation. [URL: https://pubmed.ncbi.nlm.nih.gov/36083540/]
- National Center for Biotechnology Information. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4163012/]
- National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464049/]
- ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hepatochem.com [hepatochem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. old.rrjournals.com [old.rrjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: (5-Bromopyrimidin-2-yl)methanamine Synthesis
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of (5-Bromopyrimidin-2-yl)methanamine. As a critical building block in pharmaceutical development, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways, each with distinct advantages and challenges. The optimal choice depends on the available starting materials, scale, and required purity. The three primary routes are:
-
Reductive Amination of 5-Bromo-2-pyrimidinecarboxaldehyde: A versatile one-pot method involving the formation of an imine intermediate from the corresponding aldehyde, which is then reduced in situ.
-
Reduction of 5-Bromo-2-cyanopyrimidine: A direct conversion of the nitrile functional group to a primary amine using potent reducing agents.
-
Gabriel Synthesis from 2-(Chloromethyl)-5-bromopyrimidine: A classic and reliable method to form primary amines that effectively prevents the common side reaction of over-alkylation.[1][2]
Caption: Primary synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes
| Route | Pros | Cons | Ideal Scale |
| Reductive Amination | One-pot procedure, readily available starting materials, good functional group tolerance with mild reductants.[3] | Requires careful control of pH and removal of water; potential for side reactions (e.g., alcohol formation).[4] | Lab to Pilot |
| Nitrile Reduction | Direct, often high-yielding. | Requires strong, hazardous reducing agents (e.g., LiAlH4); sensitive to reducible functional groups. | Lab |
| Gabriel Synthesis | Cleanly produces primary amines, avoids over-alkylation, high-yielding.[5] | Two-step process, harsh conditions may be needed for deprotection, removal of phthalhydrazide can be challenging.[1] | Lab to Pilot |
Troubleshooting Guide & Common Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Symptom: Low Reaction Yield or Conversion
Q1: My reductive amination has stalled. TLC analysis shows significant amounts of unreacted 5-bromo-2-pyrimidinecarboxaldehyde. What is the likely cause?
A1: This is a classic sign of incomplete imine formation, which is the crucial first step of the reaction.[6] Imine formation is an equilibrium process, and several factors can prevent it from proceeding efficiently:
-
pH Imbalance: The reaction requires a mildly acidic environment (typically pH 4-5)[4]. This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. If the pH is too low (too acidic), the amine starting material (e.g., ammonia from ammonium acetate) will be fully protonated and no longer nucleophilic. If the pH is too high (basic), the carbonyl is not activated.
-
Presence of Water: Water is a byproduct of imine formation. Its presence can push the equilibrium back towards the starting materials.
Troubleshooting Protocol:
-
Optimize pH: Use a weak acid catalyst like acetic acid (AcOH). If you are using ammonium acetate, it often provides a sufficient buffer. You can monitor the pH of the reaction mixture.
-
Remove Water: Add a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms[4].
-
Pre-form the Imine: Stir the aldehyde and amine source (e.g., ammonium acetate) in the solvent at room temperature or with gentle heat for 1-2 hours before adding the reducing agent. Monitor imine formation by TLC or NMR[6].
Q2: The main byproduct of my reductive amination is 5-bromo-2-pyrimidinemethanol. How can I prevent the reduction of my starting aldehyde?
A2: This occurs when your reducing agent is too reactive and reduces the aldehyde faster than it reduces the imine intermediate.
-
Causality: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones[7]. While they also reduce imines, the competing reaction lowers the yield of the desired amine.
-
Solution: Switch to a more selective, milder reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl. The industry standards for this are:
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): Highly effective and commonly used. It is less sensitive to moisture than other hydrides.
-
Sodium cyanoborohydride (NaBH₃CN): Also very selective, but requires careful handling due to the potential to generate toxic hydrogen cyanide (HCN) under acidic conditions[7].
-
Caption: Decision workflow for troubleshooting low yields in reductive amination.
Q3: My Gabriel synthesis produces a low yield of the final amine after the hydrazinolysis step. What are the common pitfalls?
A3: The cleavage of the N-alkylphthalimide intermediate with hydrazine (the Ing-Manske procedure) is generally robust but can be problematic.[1][8]
-
Incomplete Reaction: The reaction may require refluxing in a protic solvent like ethanol for several hours to go to completion. Ensure you are using a sufficient excess of hydrazine hydrate.
-
Product Loss During Workup: The byproduct, phthalhydrazide, precipitates out of the reaction mixture as a thick white solid. Your desired amine product can become trapped in this solid, leading to significant loss during filtration.
Troubleshooting Protocol:
-
Ensure Complete Reaction: Monitor the disappearance of the starting N-alkylphthalimide by TLC. If the reaction is sluggish, increase the reflux time or the equivalents of hydrazine hydrate.
-
Improve Product Recovery:
-
After the reaction is complete, cool the mixture and add a dilute acid (e.g., 2M HCl). This will protonate your amine product, making it soluble in the aqueous/alcoholic phase, while the phthalhydrazide remains a solid.
-
Filter off the phthalhydrazide and wash it thoroughly with more of the acidic solution or ethanol to recover any trapped product.
-
Combine the filtrates, basify with a strong base (e.g., NaOH) to pH > 12 to deprotonate the amine, and then extract your product into an organic solvent like dichloromethane or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is easier to source: 5-bromo-2-pyrimidinecarboxaldehyde or 5-bromo-2-cyanopyrimidine?
A1: Both are commercially available from major chemical suppliers. However, 5-bromo-2-cyanopyrimidine is often derived from 2-amino-5-bromopyrimidine via a Sandmeyer reaction, a well-established industrial process. The aldehyde may require an oxidation step from the corresponding alcohol, which can add complexity. For lab-scale synthesis, availability and cost should be checked with current supplier catalogs.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring.
-
System: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate. You may need to add a small amount of triethylamine (1%) to the mobile phase to prevent the amine product from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the pyrimidine ring is UV-active. Staining with potassium permanganate or ninhydrin can also be used to visualize the amine product.
-
Confirmation: For final product confirmation and purity assessment, LC-MS, GC-MS, and ¹H/¹³C NMR are essential.
Q3: Are there any specific safety precautions for synthesizing this compound?
A3: Yes, several precautions are critical:
-
Brominated Compounds: Many organobromine compounds are irritants and potentially toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reducing Agents:
-
LiAlH₄: Extremely reactive with water and protic solvents, producing flammable hydrogen gas. Must be handled under strictly anhydrous (dry) conditions and an inert atmosphere (nitrogen or argon).
-
NaBH₄ and derivatives: Can also release hydrogen gas upon contact with acid. Quench reactions carefully and slowly, preferably at low temperatures (0 °C).
-
NaBH₃CN: As mentioned, can produce highly toxic HCN gas if the pH becomes too acidic. Workup procedures should be performed in a fume hood, and the aqueous waste should be treated with bleach (sodium hypochlorite) to neutralize any residual cyanide before disposal.
-
Validated Experimental Protocol: Reductive Amination
This protocol is a robust starting point for the synthesis of this compound from the corresponding aldehyde.
Materials:
-
5-Bromo-2-pyrimidinecarboxaldehyde (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration of aldehyde)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-pyrimidinecarboxaldehyde (1.0 eq) and ammonium acetate (10.0 eq).
-
Add the solvent (DCM or DCE) and stir the resulting suspension vigorously at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to improve resolution.
References
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
- Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros.
- Cambridge University Press. (n.d.). Gabriel Synthesis.
- ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?
- Wikipedia. (n.d.). Gabriel synthesis.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
- Stasolla, C., et al. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros.
- Ashenhurst, J. (2025, June 5). The Gabriel Synthesis. Master Organic Chemistry.
- YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- American Elements. (n.d.). (5-Bromopyridin-2-yl)methanamine.
- ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Google Patents. (n.d.). CN109053727B - Preparation method of ABT-199 intermediate.
- ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals.
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
- MDPI. (2022, March 11). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Bromopyrimidines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of bromopyrimidines. Pyrimidine moieties are crucial building blocks in medicinal chemistry, and their successful functionalization via cross-coupling is paramount. However, the electron-deficient nature of the pyrimidine ring can lead to a host of side reactions that diminish yields and complicate purification.
This document provides in-depth, experience-driven insights into the most common side reactions, their underlying mechanisms, and practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when running a Suzuki coupling with a bromopyrimidine?
A1: The three most prevalent side reactions are:
-
Protodebromination (Dehalogenation): The bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This is a significant issue with electron-deficient heteroaryl halides.[1][2]
-
Homocoupling: This can occur in two ways: the boronic acid couples with itself to form a biaryl byproduct, or two molecules of the bromopyrimidine starting material couple together. Boronic acid homocoupling is more common and is often promoted by the presence of oxygen.[1][3]
-
Protodeborylation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, rendering it inactive for the desired cross-coupling.[4][5] This is a well-known undesired side reaction in Suzuki couplings.[5]
Troubleshooting Guide: Diagnosis and Solutions
This section is structured to help you diagnose the specific side reaction plaguing your experiment and provides actionable solutions to mitigate it.
Issue 1: Significant Formation of the Dehalogenated Pyrimidine Byproduct (Protodebromination)
Symptoms:
-
LC-MS or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the pyrimidine core without the bromine atom.[2]
-
¹H NMR of the crude product reveals a new proton signal in the aromatic region where the bromine was previously located.[2]
-
Low conversion of the bromopyrimidine starting material and a correspondingly low yield of the desired coupled product.
Causality and Mechanism:
Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can be generated by the reaction of the palladium complex with certain bases (e.g., alkoxides), solvents (especially alcohols), or even trace amounts of water.[6] The Pd-H species can then undergo reductive elimination with the pyrimidine group on the palladium intermediate to yield the dehalogenated product.[4][6] Electron-deficient N-heterocyclic halides, like bromopyrimidines, are particularly susceptible to this side reaction.[6]
Solutions:
-
Choice of Base: The type and strength of the base are critical.[2] Strong bases can act as hydride donors.[2]
-
Solvent Selection: Protic solvents can serve as a hydride source.[2]
-
Recommendation: Utilize anhydrous polar aprotic solvents such as 1,4-dioxane, THF, or DMF.[10] If a co-solvent is necessary for solubility, ensure it is rigorously dried.
-
-
Ligand Choice: The steric and electronic properties of the phosphine ligand significantly influence the relative rates of cross-coupling versus dehalogenation.[2]
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate dehalogenation.[2]
-
Recommendation: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Issue 2: Prominent Homocoupling of the Boronic Acid
Symptoms:
-
A significant byproduct with a mass corresponding to a dimer of the boronic acid coupling partner is observed in the crude reaction mixture.
-
This byproduct often has a similar polarity to the desired product, complicating purification.[12]
Causality and Mechanism:
Homocoupling is primarily caused by the presence of dissolved oxygen or Pd(II) species in the reaction mixture.[4][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling of the boronic acid.[12] If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid, especially at the beginning of the reaction.[3][12]
Visualizing the Competing Pathways:
Caption: Competing pathways of Suzuki coupling and boronic acid homocoupling.
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.[3]
-
Recommendation: Degas all solvents and the reaction mixture thoroughly. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by performing three to five freeze-pump-thaw cycles for more sensitive reactions.[12]
-
-
Choice of Palladium Source:
-
Ligand Selection:
-
Recommendation: As with dehalogenation, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[3]
-
-
Slow Addition of Boronic Acid:
-
Recommendation: In some cases, slow addition of the boronic acid via a syringe pump can maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
-
Issue 3: Evidence of Protodeborylation
Symptoms:
-
Analysis of the crude reaction mixture shows the presence of the arene/heteroarene corresponding to the protonated boronic acid starting material (Ar-H from Ar-B(OH)₂).[14]
-
Unreacted bromopyrimidine starting material remains even after extended reaction times.
-
Overall low yield of the desired product.
Causality and Mechanism:
Protodeborylation is the protonolysis of the carbon-boron bond.[5] This side reaction is highly dependent on the reaction pH, with both acid- and base-catalyzed pathways existing.[14] Heteroaromatic boronic acids are particularly susceptible to this side reaction.[4][14] High temperatures, the presence of water, and certain bases can accelerate this process.[14]
Solutions:
-
Use of Boronic Esters:
-
Recommendation: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation than their corresponding boronic acids.[3] Consider using the pinacol ester of your coupling partner if available or synthesize it.
-
-
Anhydrous Conditions:
-
Recommendation: While some water is often necessary to dissolve the inorganic base and facilitate transmetalation, excessive water can promote protodeborylation.[10] Use anhydrous solvents and minimize the amount of water used.
-
-
Base Selection: The choice of base can influence the rate of protodeborylation.[14]
-
Temperature Control:
-
Recommendation: Avoid unnecessarily high reaction temperatures, as they can accelerate the rate of protodeborylation.[14]
-
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromopyrimidine
This protocol serves as a starting point and should be optimized for specific substrates.
Caption: A generalized experimental workflow for the Suzuki coupling of bromopyrimidines.
Data Summary Table
| Parameter | Recommendation for Bromopyrimidine Suzuki Coupling | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ (Pd(0) sources) | Minimizes homocoupling mediated by Pd(II) precatalysts.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes reductive elimination, disfavoring side reactions.[3][11] |
| Base | K₃PO₄, K₂CO₃, CsF | Milder bases are less likely to cause dehalogenation.[7][15] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF (often with minimal water) | Aprotic solvents prevent dehalogenation from the solvent, and minimal water reduces protodeborylation.[10] |
| Boron Source | Pinacol boronic esters | More stable and less prone to protodeborylation than boronic acids.[3] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling.[12] |
References
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- Minimizing dehalogenated byproducts in Suzuki coupling reactions - Benchchem.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis - Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Protodeboronation - Wikipedia.
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem.
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium Catalysts for C-N Coupling
Welcome to the technical support center for palladium-catalyzed C-N coupling reactions, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations. Here, we move beyond simple protocols to provide a deeper understanding of the catalytic cycle, offering troubleshooting strategies and frequently asked questions (FAQs) grounded in mechanistic principles and extensive field experience. Our goal is to empower you to not only solve common issues but also to rationally optimize your reactions for maximum efficiency and robustness.
I. Understanding the Engine: The Palladium Catalytic Cycle
A solid grasp of the catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Each step presents its own set of potential pitfalls and optimization points.
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your C-N coupling experiments in a question-and-answer format.
Low or No Conversion
Q1: My reaction shows no or very low conversion of the starting materials. What are the likely causes?
A1: This is a common issue with several potential root causes. Let's break them down systematically:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.[2][3]
-
Cause: When using Pd(II) precursors like Pd(OAc)₂, in-situ reduction to Pd(0) is required. This process can be sluggish or incomplete.[4] Some amine substrates or phosphine ligands can act as reducing agents, but this is not always reliable.[2]
-
Solution: Employ a pre-catalyst. Pre-catalysts are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst upon reaction with a base.[3][5] This avoids the uncertainty of in-situ reduction and often leads to more reproducible results. Alternatively, a specific pre-activation step can be employed. For instance, heating a mixture of Pd(OAc)₂, a biaryldialkylphosphine ligand, and a small amount of water can generate a highly active catalyst solution.[6]
-
-
Poor Ligand Choice: The ligand is crucial for catalyst stability and reactivity.
-
Cause: The chosen ligand may not be suitable for your specific substrate combination. For example, coupling electron-poor aryl chlorides often requires more electron-rich and bulky ligands to facilitate the challenging oxidative addition step.[7][8]
-
Solution: Consult the literature for ligand recommendations for similar substrates. A ligand screening is often a necessary step in optimizing a new C-N coupling reaction. Bulky, electron-rich biarylphosphine ligands are generally a good starting point for a wide range of substrates.[5][9]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is highly interdependent and critical for success.
-
Cause: Strong bases like sodium tert-butoxide (NaOtBu) are effective but can cause decomposition of sensitive functional groups.[2][7] Weak bases like K₂CO₃ may be too mild to deprotonate the amine-Pd complex, leading to low reactivity.[10] Poor solubility of the base in the reaction solvent is also a frequent problem.[7]
-
Solution: For substrates with base-sensitive groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, or soluble organic bases like DBU.[3][11][12] The solvent should be chosen to ensure adequate solubility of all components. Toluene and dioxane are common choices, while greener alternatives like 2-MeTHF have also proven effective.[7][13] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[3][7]
-
-
Catalyst Poisoning or Decomposition: Certain functional groups or impurities can deactivate the catalyst.
-
Cause: Functional groups like azo groups can poison the palladium catalyst.[10] Impurities in reagents or solvents can also lead to catalyst deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[14]
-
Solution: Ensure all reagents and solvents are pure and dry. If catalyst poisoning is suspected, consider using a different catalyst system or protecting the problematic functional group.
-
Side Reactions and Byproduct Formation
Q2: I am observing significant hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction, especially with primary amines.[7]
-
Cause: This side reaction is often ligand-dependent. It can also be exacerbated by the presence of water or other protic sources.
-
Solution: Screening different phosphine ligands can often minimize this side reaction.[7] Using rigorously dried reagents and solvents is also crucial.
Q3: My reaction is producing significant amounts of homocoupled biaryl product. What is causing this?
A3: The formation of biaryl homocoupling products can occur, particularly with aryl iodides.
-
Cause: The iodide anion generated during the reaction can have an inhibitory effect by precipitating the palladium complex, which can lead to side reactions.[3][10]
-
Solution: For aryl iodides, switching to a different solvent system may be necessary to maintain catalyst solubility.[15] In many cases, the reactivity order for the aryl halide is Ar-Br > Ar-Cl > Ar-I.[3][7]
Substrate-Specific Issues
Q4: My aryl chloride is unreactive. What strategies can I employ?
A4: Aryl chlorides are notoriously challenging substrates due to the high energy barrier of the oxidative addition step.[7][8]
-
Solution:
-
Ligand Choice: Switch to a more electron-rich and sterically hindered phosphine ligand. These ligands increase the electron density on the palladium center, facilitating oxidative addition.[7][9][16]
-
Use a Pre-catalyst: As mentioned earlier, pre-catalysts provide a more reliable formation of the active catalytic species compared to in-situ generation from sources like Pd(OAc)₂.[7]
-
Change the Leaving Group: If feasible, switching to the corresponding aryl bromide or triflate will generally result in higher reactivity.[7]
-
Q5: I am attempting to couple a weakly binding amine (e.g., a secondary aryl amine or a heterocycle) and getting low yields. Why is this happening and how can I improve it?
A5: Weakly binding amines can be challenging coupling partners.
-
Cause: The equilibrium for amine coordination to the palladium(II) intermediate may be unfavorable. Additionally, some organic bases can compete with the amine for binding to the palladium center, leading to catalyst inhibition.[11][12]
-
Solution: Mechanistic studies have shown that using a more sterically hindered organic base can disfavor its binding to the palladium complex, allowing the weakly binding amine to coordinate and react.[12] Alternatively, pre-forming the active catalyst before adding the amine can sometimes overcome issues where the amine inhibits catalyst formation.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium ratio?
A1: The optimal ratio is ligand-dependent. For monodentate ligands, a 2:1 ligand-to-palladium ratio is common to ensure the formation of the desired LPd(0) species. However, for some bulky biarylphosphine ligands, a 1:1 ratio can be sufficient and even advantageous.[2] It is always best to consult the literature for the specific ligand you are using.
Q2: How do I choose the right palladium source?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they can lead to variability in catalyst activation.[2][3] For reproducibility and cleaner reactions, using a well-defined pre-catalyst is highly recommended.[3][5] Generations of pre-catalysts (G1, G2, G3, etc.) have been developed to offer varying levels of activity and ease of activation with different bases.[3]
Q3: What is the best way to set up and monitor my reaction?
A3:
-
Setup: All C-N coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.[10]
-
Monitoring: Reaction progress can be monitored by various analytical techniques.
-
TLC, GC, or LC-MS: These techniques are useful for tracking the consumption of starting materials and the formation of the product.
-
NMR Spectroscopy: ¹⁹F NMR can be used for kinetic analysis if a fluorine-containing substrate is used.[12] ³¹P NMR can monitor the fate of the phosphine ligand. Real-time NMR monitoring using flow-cell technology can provide detailed kinetic information.[17][18]
-
In-situ IR Spectroscopy: This can be a powerful tool for monitoring changes in functional groups throughout the reaction.[19][20]
-
IV. Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a high-throughput approach to screen multiple ligands for a C-N coupling reaction.
-
Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials.
-
Stock Solutions: Prepare stock solutions of the aryl halide, amine, and base in the chosen solvent. This ensures accurate and consistent dispensing.
-
Reagent Addition:
-
To each vial, add the palladium precursor (e.g., a pre-catalyst).
-
Add the specific ligand to be tested to each vial.
-
Using a multichannel pipette, dispense the aryl halide stock solution into each vial.
-
Dispense the amine stock solution into each vial.
-
Initiate the reactions by dispensing the base stock solution into each vial.
-
-
Reaction: Seal the vials and place them in a temperature-controlled shaker block. Heat the reactions for the desired time.
-
Analysis: After cooling, quench the reactions and analyze the conversion and yield by GC or LC-MS.
Caption: A high-throughput workflow for ligand screening in C-N coupling.
V. Data Presentation: Parameter Comparison
The optimal choice of reaction parameters is highly dependent on the specific substrates. The following tables provide a general starting point for optimization.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid | Common Substrates/Conditions | Notes |
| NaOtBu, KOtBu | ~19 | General purpose, highly active | Can cause decomposition of base-sensitive functional groups.[2][3] |
| LHMDS | ~26 | General purpose, strong, non-nucleophilic | |
| K₃PO₄ | ~12.3 | Good for substrates with sensitive functional groups | Weaker base, may require higher temperatures. |
| Cs₂CO₃ | ~10.3 | Good for substrates with sensitive functional groups | Good solubility in some organic solvents.[3] |
| DBU | ~13.5 | Soluble organic base, useful for weakly binding amines | Can inhibit the catalyst by coordinating to Pd.[11][12] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Properties | Notes |
| Toluene | 111 | Aprotic, non-polar | Very common and effective solvent.[7] |
| 1,4-Dioxane | 101 | Aprotic, polar ether | Good solvating properties for many reagents. |
| Tetrahydrofuran (THF) | 66 | Aprotic, polar ether | Lower boiling point, useful for milder conditions. |
| tert-Butanol | 83 | Protic | Can participate in catalyst activation.[6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Aprotic, polar ether | A greener alternative to THF and dioxane.[7] |
VI. References
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
Hao, L., et al. (2021). Recent Green and Sustainable Pd‐Catalyzed Aminations. ChemSusChem.
-
Malapit, C. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society.
-
Malapit, C. A., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters.
-
Norrby, P.-O., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
-
Beller, M., & Zapf, A. (2004). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis.
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis by palladium complexes: New prospects in amination of aryl and hetaryl chlorides. Retrieved from [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
University of Windsor. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Oxford Academic. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. Retrieved from [Link]
-
Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. pharmtech.com [pharmtech.com]
- 19. academic.oup.com [academic.oup.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
(5-Bromopyrimidin-2-yl)methanamine stability and storage conditions
Welcome to the technical support center for (5-Bromopyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. We will also address common experimental challenges to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure, the primary stability concerns for this compound are sensitivity to light, oxidation, and potential reactivity with strong acids and bases. The bromopyrimidine ring makes the compound susceptible to photodegradation, while the primary amine is prone to oxidation.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is generally recommended. For extended storage, -20°C is preferable. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidation of the amine functional group. |
| Light | Protect from light by using an amber vial or storing in a dark place. | The bromopyrimidine moiety can be susceptible to photodegradation.[1] |
| Moisture | Store in a tightly sealed container in a dry environment. | Prevents potential hydrolysis and degradation. |
Q3: What are the visual indicators of this compound degradation?
A3: Any change in the physical appearance of the compound may indicate degradation. Be vigilant for the following signs:
-
Color Change: A shift from a colorless or light yellow liquid/solid to a darker yellow or brown coloration can be a sign of impurity formation.
-
Precipitation: The formation of solid precipitates in a liquid sample could indicate the presence of insoluble degradation products.
If you observe any of these changes, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before proceeding with your experiment.
Q4: In which solvents is this compound soluble and stable?
A4: this compound is generally soluble in polar organic solvents.[1] However, the long-term stability in solution can vary.
| Solvent | Solubility | Stability Considerations |
| Methanol, Ethanol | Soluble | Generally suitable for short-term use. Prepare solutions fresh. |
| Dimethylformamide (DMF) | Soluble | Use anhydrous grade to avoid hydrolysis. |
| Dichloromethane (DCM) | Soluble | Use anhydrous grade. |
| Water | Soluble | Stability may be limited, especially at non-neutral pH. |
It is always best practice to prepare solutions fresh for each experiment to minimize the risk of solvent-mediated degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low Yield or Inconsistent Results in Coupling Reactions (e.g., Amide Bond Formation, Suzuki Coupling)
-
Potential Cause A: Degradation of this compound.
-
Explanation: As a primary amine, this compound can be susceptible to degradation, reducing the effective concentration of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of your this compound stock using a suitable analytical technique (e.g., ¹H NMR, LC-MS).
-
Fresh Reagent: If possible, use a freshly opened bottle of the reagent.
-
Inert Atmosphere: Set up and run your reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
-
-
Potential Cause B: Reduced Nucleophilicity of the Amine.
-
Explanation: The electron-withdrawing nature of the pyrimidine ring can decrease the nucleophilicity of the aminomethyl group, leading to sluggish reactions.
-
Troubleshooting Steps:
-
Stronger Coupling Reagents: For amide couplings, consider using more potent activating agents like HATU or PyBOP instead of standard reagents.
-
Optimize Base: Use a non-nucleophilic base to ensure the amine is deprotonated without competing in the reaction.
-
Increase Temperature: Gently heating the reaction mixture may be necessary, but monitor for potential thermal degradation.
-
-
-
Potential Cause C: Side Reactions at the Bromine Position.
-
Explanation: In palladium-catalyzed cross-coupling reactions, side reactions such as hydrodehalogenation can occur, where the bromine atom is replaced by hydrogen.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents and reagents are anhydrous to minimize protic sources that can lead to hydrodehalogenation.
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as catalyst, ligand, base, and temperature to favor the desired coupling.
-
-
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
This protocol outlines the best practices for handling solid this compound and preparing a stock solution.
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Weighing: Quickly weigh the desired amount of the compound into a clean, dry vial.
-
Dissolution: Add the desired anhydrous solvent to the vial and mix until the solid is completely dissolved.
-
Storage of Solution: If the solution is not for immediate use, blanket the headspace of the vial with an inert gas, seal it tightly, and store it at 2-8°C, protected from light. It is highly recommended to use freshly prepared solutions.
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- (5-Bromopyrimidin-2-yl)methylamine - EvitaChem. (n.d.).
- Preventing degradation of (5-Bromopyridin-2-yl)methanol during reactions - Benchchem. (n.d.).
- (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (n.d.).
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethan-1-ol - Cymit Química S.L. (n.d.).
Sources
Technical Support Center: Navigating the Labyrinth of Pyrimidine Derivative Solubility
Welcome to the technical support center dedicated to addressing a pervasive challenge in synthetic and medicinal chemistry: the low solubility of pyrimidine derivatives. As a foundational scaffold in numerous biologically active molecules, the successful synthesis, purification, and formulation of pyrimidine derivatives are often hampered by their poor solubility in common reaction solvents and aqueous media. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine starting material is poorly soluble in my chosen reaction solvent. What are my immediate troubleshooting steps?
A1: Encountering low solubility at the outset of a reaction is a common hurdle. A systematic, multi-faceted approach is often the most effective.
-
Rational Solvent Screening: Instead of random trials, perform small-scale solubility tests across a spectrum of solvents with varying polarities. It's crucial to move beyond standard solvents and consider alternatives. For instance, while pyrimidine itself is soluble in water and many organic solvents, its derivatives can exhibit vastly different behaviors.[1] A good starting point is to test solubility in non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, acetonitrile, DMF, DMSO), and polar protic solvents (e.g., ethanol, methanol).[2]
-
The Power of Heat: Solubility is often temperature-dependent.[1][2][3] Gently heating the solvent while attempting to dissolve your pyrimidine derivative can significantly improve solubility. However, exercise caution, as elevated temperatures can potentially lead to degradation of thermally sensitive compounds.[2]
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can, in turn, enhance the rate of dissolution.[4][5] This can be achieved through simple mechanical grinding (micronization) or more advanced techniques like sonication.[4][5][6]
Q2: I'm observing precipitation of my product or intermediate during the reaction. How can I maintain a homogeneous reaction mixture?
A2: Mid-reaction precipitation can lead to incomplete conversion and purification difficulties. Maintaining solubility throughout the synthesis is critical for a successful outcome.
-
Co-solvent Systems: The use of a co-solvent is a powerful technique to enhance the solubility of poorly soluble compounds.[4][5][7] A "solubilizing" solvent like DMSO or DMF can be added in small quantities to a primary "reaction-friendly" solvent such as THF or dioxane to keep all components in solution.[2]
-
Solvent Re-evaluation: If a co-solvent system proves ineffective, a complete change of the reaction solvent may be necessary.[2] Solvents like DMF, DMSO, or NMP are known for their excellent ability to dissolve a wide array of organic compounds and can be game-changers for particularly stubborn solubility issues.[2][8]
-
Temperature Control: Running the reaction at a higher temperature can often prevent precipitation.[2] However, this must be carefully balanced with the thermal stability of your reactants, intermediates, and products to avoid unwanted side reactions.[2]
Q3: My final pyrimidine product has poor aqueous solubility, which is problematic for biological assays. What are my options?
A3: This is a frequent challenge in drug discovery. Several strategies can be employed to improve the aqueous solubility of your final compound.
-
pH Modification: For pyrimidine derivatives with ionizable groups, adjusting the pH of the aqueous solution can dramatically impact solubility.[1][2] The pKa of the compound will dictate the optimal pH for dissolution. For basic derivatives, lowering the pH will generally increase solubility, while for acidic derivatives, increasing the pH is beneficial.[2]
-
Prodrug Approach: This involves a chemical modification of the pyrimidine derivative to create a more soluble "prodrug" that can be converted back to the active parent drug in vivo.[2] This is a well-established strategy to enhance bioavailability.[2]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically exhibits higher apparent water solubility than the crystalline form.[2][9]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly enhance the dissolution rate and solubility.[2]
-
Inclusion Complexes: Cyclodextrins are commonly used host molecules that can form inclusion complexes with poorly soluble guest molecules, thereby increasing their aqueous solubility.[6]
-
Troubleshooting Guides
Scenario 1: Low Yield in a Cross-Coupling Reaction Due to Poor Solubility
Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis but can be plagued by solubility issues, especially with complex heterocyclic substrates like pyrimidines.[10][11][12][13][14]
Troubleshooting Steps:
-
Solvent and Ligand Screening: The choice of solvent and ligand is critical. In a case study on the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives, changing the solvent from toluene to dioxane improved the solubility of the starting material and the reaction yield.[11] A systematic screening of different phosphine ligands can also have a profound impact on the reaction outcome.[11]
-
Temperature Optimization: Carefully increasing the reaction temperature can improve the solubility of reactants and intermediates, driving the reaction to completion.
-
Phase-Transfer Catalysis: For reactions involving reactants in different phases (e.g., an organic and an aqueous phase), a phase-transfer catalyst can facilitate the reaction by transporting a reactant from one phase to another.[4]
Experimental Protocol: Systematic Solvent Screening for a Pyrimidine Derivative
-
Preparation: Weigh 1-2 mg of your pyrimidine derivative into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from your screening panel.
-
Observation at Room Temperature: Vigorously vortex each vial and observe for dissolution. Note the degree of solubility (e.g., fully soluble, partially soluble, insoluble).
-
Heating: For samples that did not fully dissolve, gently heat the vials (e.g., to 50-60 °C) and observe for any change in solubility.
-
Sonication: If heating is not effective or desirable, place the vials in an ultrasonic bath for 5-10 minutes and observe for dissolution.[4]
-
Documentation: Record your observations in a table to guide your choice of reaction solvent.
| Solvent | Polarity | Solubility at RT | Solubility with Heat/Sonication | Notes |
| Toluene | Non-polar | Insoluble | Partially soluble | |
| THF | Polar Aprotic | Partially soluble | Fully soluble | Potential reaction solvent. |
| Acetonitrile | Polar Aprotic | Partially soluble | Fully soluble | |
| DMF | Polar Aprotic | Fully soluble | N/A | Good solubilizing co-solvent. |
| DMSO | Polar Aprotic | Fully soluble | N/A | Excellent solubilizing co-solvent. |
| Ethanol | Polar Protic | Sparingly soluble | Partially soluble |
Scenario 2: Utilizing Solubility-Enhancing Tags for Biological Applications
For biological studies, particularly those involving proteins, low solubility of a pyrimidine-based ligand can be a major obstacle. A powerful, though more involved, strategy is the use of solubility-enhancement tags (SETs).[15]
Workflow for Employing Solubility-Enhancing Tags:
Caption: Workflow for the application of solubility-enhancing tags.
Logical Decision-Making for Solubility Enhancement:
Caption: A decision tree for troubleshooting low solubility.
Concluding Remarks
Overcoming the low solubility of pyrimidine derivatives is often an iterative process that requires a combination of systematic experimentation and an understanding of the underlying physicochemical principles. By employing the strategies outlined in this guide, from fundamental techniques like solvent screening and temperature adjustments to more advanced approaches such as co-solvent systems and chemical modifications, researchers can significantly improve their chances of success in synthesizing and utilizing these important molecules.
References
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Pyrimidine - Solubility of Things.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Toward overcoming solubility issues in organic chemistry - ScienceDaily.
- Solubility Enhancement Techniques of Poorly Water Soluble Drug - International Journal of Science and Research (IJSR).
- Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate.
- Optimization of different solvents for the model reaction. a | Download Table - ResearchGate.
- Tackling solubility issues in organic synthesis: conventional solution... - ResearchGate.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -.
- How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate.
- Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.
- Pyrimidine - Wikipedia.
- (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G.
- Synthesis of pyrimidine derivatives under solvent-free conditions. - ResearchGate.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC - NIH.
- Free radical scavenging properties of pyrimidine derivatives - PMC - NIH.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - ResearchGate.
- (PDF) Studies on Pyrimidine Derivatives. XLI. - Amanote Research.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit.
- Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - Frontiers.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Studies on Pyrimidine Derivatives. XLI. [research.amanote.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Debromination of 5-Bromopyrimidines
Welcome to the technical support center for professionals engaged in the chemical synthesis and development of pyrimidine-based compounds. The reductive debromination of 5-bromopyrimidines is a critical transformation in medicinal chemistry and materials science. However, this reaction can be susceptible to issues such as low yield, incomplete conversion, and the formation of undesired side products.
This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and procedural knowledge to overcome common challenges encountered during this synthetic step.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each recommended solution.
Issue 1: My reaction shows low or no conversion of the 5-bromopyrimidine starting material.
Q: I've set up my catalytic hydrogenation with Pd/C, but after several hours, TLC and LC-MS analysis shows predominantly starting material. What are the likely causes and how can I fix this?
A: Low or no conversion in a catalytic hydrogenation is a common issue that typically points to problems with the catalyst, the hydrogen source, or the reaction setup.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Inactivity | Palladium on carbon (Pd/C) catalysts can lose activity due to oxidation, improper storage, or poisoning by impurities (e.g., sulfur or halides). The active Pd(0) sites are essential for the oxidative addition of the C-Br bond. | Action: Use a fresh batch of catalyst. If using an older bottle, consider opening a new one. For robust reactions, catalysts like Pd(OAc)₂ may be used, which form the active Pd(0) species in situ. |
| Inefficient Hydrogen Source | If using H₂ gas, poor diffusion into the reaction medium can limit the reaction rate. For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be degraded or added in insufficient quantity.[1][2] | Action (H₂ Gas): Ensure vigorous stirring to maximize gas-liquid surface area. Purge the headspace thoroughly with H₂. Action (Transfer Hydrogenation): Use a fresh hydrogen donor. Increase the equivalents of the donor (e.g., from 3 eq. to 5-10 eq. of ammonium formate). |
| Presence of Inhibitors | Trace impurities in solvents or reagents can act as catalyst poisons. Water or other protic impurities can also interfere with certain catalytic cycles.[3] Halide ions, in particular, can inhibit the catalyst.[3] | Action: Use anhydrous, degassed solvents. Ensure all glassware is scrupulously clean and dry. Purifying the starting material to remove contaminants can also be beneficial. |
| Sub-optimal Temperature | While many debrominations proceed at room temperature, some substrates may require thermal energy to overcome the activation barrier for oxidative addition. | Action: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from 25 °C to 40 °C, then 60 °C) while monitoring the reaction progress. |
Issue 2: My reaction is working, but I'm observing significant side product formation.
Q: I'm getting my desired pyrimidine product, but I'm also seeing other spots on the TLC plate and peaks in the LC-MS that I can't identify. What are common side reactions and how can I suppress them?
A: Side product formation often arises from over-reduction or reactions involving the solvent or base. The pyrimidine ring itself can be susceptible to reduction under harsh conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Over-reduction of the Pyrimidine Ring | Highly active catalysts (like fresh, high-loading Pd/C) or harsh conditions (high H₂ pressure, high temperature) can lead to the saturation of the pyrimidine ring itself, not just the C-Br bond cleavage. | Action: Switch to a less reactive catalyst (e.g., a lower weight-percent Pd/C). Reduce the H₂ pressure or switch to a milder hydrogen donor in transfer hydrogenation.[1] |
| Reaction with Solvent | Protic solvents like methanol or ethanol can sometimes act as a hydride source, leading to undesired reductive pathways.[4][5] | Action: Switch to an aprotic solvent such as THF, 1,4-dioxane, or ethyl acetate. Ensure the solvent is anhydrous. |
| Base-Promoted Side Reactions | If a base is used (common in many transfer hydrogenation protocols), it can promote side reactions. Strong bases, in particular, can lead to hydrodehalogenation pathways that may not be selective.[6] | Action: If a base is necessary, switch to a milder inorganic base like K₂CO₃ or K₃PO₄ instead of strong organic bases like NaOEt or NaOtBu.[7] |
Issue 3: The reaction starts well but then stalls before completion.
Q: My reaction proceeds to about 50-60% conversion within the first hour but then seems to stop completely, even after leaving it overnight. What's causing this?
A: A stalling reaction is a classic sign of catalyst deactivation or a change in reaction conditions over time.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Catalyst Poisoning | The reaction may be generating an impurity that poisons the palladium catalyst. The HBr byproduct formed during the reaction can also inhibit the catalyst over time. | Action: Add a stoichiometric amount of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to the reaction to act as an acid scavenger for the HBr byproduct. |
| Catalyst Agglomeration | Heterogeneous catalysts like Pd/C can agglomerate over the course of a reaction, reducing the available active surface area. | Action: Improve stirring efficiency. In some cases, adding a fresh portion of the catalyst mid-reaction ("spiking") can restart the conversion. |
| Consumption of Hydrogen Donor | In catalytic transfer hydrogenation, the hydrogen donor is a reagent that gets consumed. If added in insufficient amounts, the reaction will stop once it is depleted. | Action: Ensure an adequate excess of the hydrogen donor is used from the start (5-10 equivalents is common). If the reaction stalls, adding more of the donor can sometimes restart it. |
Process Workflow & Key Mechanisms
To effectively troubleshoot, it is crucial to understand the fundamental steps of the catalytic cycle and the logical flow of diagnosing a problem.
General Catalytic Cycle for Pd-Catalyzed Debromination
The diagram below illustrates a simplified catalytic cycle for the debromination of an aryl halide, such as 5-bromopyrimidine, using a Pd(0) catalyst. Understanding this cycle is key to diagnosing issues; for instance, a failure in the "Oxidative Addition" step often points to an inactive catalyst or a very strong C-Br bond.
Caption: Simplified catalytic cycle for Pd-catalyzed debromination.
Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. The following flowchart provides a logical path for diagnosing and solving common debromination issues.
Caption: A logical workflow for troubleshooting debromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of 5-bromopyrimidines? A: The most prevalent and versatile method is palladium-catalyzed hydrogenation. This can be performed in two main ways:
-
Catalytic Hydrogenation: Using palladium on a solid support (typically carbon, Pd/C) with hydrogen gas (H₂). This is highly effective but requires specialized equipment for handling flammable gas.
-
Catalytic Transfer Hydrogenation (CTH): Using a palladium catalyst (e.g., Pd/C or Pd(OAc)₂) with a hydrogen donor molecule. Common donors include ammonium formate, formic acid, or cyclohexene.[1][2] CTH is often more convenient for standard laboratory setups.[1] Other methods, though less common for simple debromination, include the use of other transition metals or metal-free conditions, for instance, using a mixture of DMF and trialkylamines as a reductive system.[8]
Q2: How do I choose the right solvent for my debromination reaction? A: Solvent choice can significantly impact reaction efficiency and selectivity.[9]
-
Protic Solvents (e.g., Ethanol, Methanol): These are common for Pd/C hydrogenations and can participate in the protonolysis steps. However, they can sometimes lead to side reactions.
-
Aprotic Solvents (e.g., THF, Ethyl Acetate, Dioxane): These are generally considered safer choices to minimize side reactions. They are excellent for solubilizing organic substrates and are compatible with most catalytic systems.
-
Water: Can be used, especially in CTH reactions with formate salts, and is an environmentally benign choice.[9] The catalyst activity can be very high in water.[9]
Q3: What analytical techniques are best for monitoring the reaction's progress? A: Real-time or frequent reaction monitoring is crucial for optimization and preventing side product formation.[10][11]
-
Thin-Layer Chromatography (TLC): The quickest and easiest method for qualitative analysis. It allows you to visualize the consumption of the starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion rate and can identify the masses of the product and any byproducts, which is invaluable for troubleshooting.[7][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrimidines. It provides excellent separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to get a clean conversion value by integrating the signals for the starting material and product from a crude sample.[12][13]
Q4: Are there any specific safety considerations for these reactions? A: Yes. When working with Pd/C and hydrogen, extreme caution is necessary. Pd/C is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite spontaneously upon contact with air. Always handle used Pd/C wet and under an inert atmosphere (like Nitrogen or Argon). Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure your reaction setup is secure and in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: General Procedure for Debromination via Catalytic Transfer Hydrogenation
This protocol describes a standard, reliable method for removing the 5-bromo substituent using palladium on carbon and ammonium formate.
Materials:
-
5-Bromopyrimidine derivative (1.0 equiv)
-
Palladium on Carbon (10 wt. % Pd, 0.05 - 0.10 equiv Pd)
-
Ammonium Formate (HCO₂NH₄) (5.0 equiv)
-
Methanol (or Ethanol, THF)
-
Round-bottom flask, magnetic stirrer, condenser, inert gas supply (N₂ or Ar)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the 5-bromopyrimidine derivative.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., Methanol) to dissolve the substrate (concentration typically 0.1-0.5 M). Add the ammonium formate and stir until it dissolves.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the stirring solution. The mixture will likely turn black.
-
Reaction: Attach a condenser and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Vigorous gas evolution (CO₂) may be observed initially.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent potential side reactions.[6]
-
Work-up: Once complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out. Wash the Celite® pad with additional solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography, crystallization, or distillation.
Protocol 2: Reaction Monitoring by LC-MS
This protocol outlines how to prepare a sample for LC-MS analysis to determine reaction conversion.
Procedure:
-
Sampling: Using a micropipette or syringe, carefully withdraw a small aliquot (e.g., 10-20 µL) from the actively stirring reaction mixture.
-
Quenching & Dilution: Immediately dispense the aliquot into a vial containing a larger volume of a suitable solvent (e.g., 1.0 mL of acetonitrile or methanol). This dilution effectively quenches the reaction.
-
Filtration: If the reaction is heterogeneous (contains Pd/C), filter the diluted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove catalyst particles that could damage the LC-MS system.
-
Analysis: Inject the filtered sample into the LC-MS.
-
Data Interpretation: Analyze the resulting chromatogram. Calculate the percent conversion by comparing the peak area of the starting material to the peak area of the product. Look for any new peaks that could indicate byproduct formation.[7]
References
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- National Institutes of Health. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings.
- ACS Publications. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Preventing Debromination of 5-Bromoindole.
- BenchChem. (n.d.). How to prevent debromination in 2,5-Dibromothiazole reactions.
- Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.
- BenchChem. (n.d.). Preventing debromination as a side reaction with 2,5-Dibromo-4-methylpyridine.
- ResearchGate. (n.d.). Optimization of the Debromination.
- ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
- MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Hilaris Publisher. (2018). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source.
- MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection.
- ResearchGate. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones.
- Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
- BenchChem. (n.d.). Preventing debromination in reactions with 2-Bromo-4-iodopyridine.
- Mono Mole. (2019). Monitoring the progress of a reaction.
- ResearchGate. (n.d.). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure.
- ResearchGate. (n.d.). Radical Catalyzed Debromination of Bromo-Alkanes by Formate in Aqueous Solutions via a Hydrogen Atom Transfer Mechanism.
- MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- OUCI. (n.d.). Transferhydrogenations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transferhydrogenations [ouci.dntb.gov.ua]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. monomole.com [monomole.com]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Technical Support Center: A-Z Guide to Preventing Dimer Formation in Coupling Reactions
Welcome to the technical support hub for troubleshooting and optimizing your coupling reactions. Dimer formation, or homocoupling, is a persistent challenge in organic synthesis, leading to reduced yields and complex purification processes. This guide provides in-depth, practical solutions to help you minimize these unwanted side reactions across a range of common coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem in coupling reactions?
A1: Dimer formation, also known as homocoupling, is a common side reaction where two identical molecules of a starting material react with each other to form a symmetrical product (a dimer).[1] This is highly undesirable as it consumes valuable starting materials, consequently lowering the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.[1]
Q2: What are the primary causes of dimer formation?
A2: Several factors can promote dimer formation. The presence of oxygen is a major contributor, as it can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of organometallic reagents.[1] Catalyst decomposition into inactive forms like palladium black can also catalyze this side reaction.[1] Furthermore, suboptimal reaction conditions such as high temperatures, prolonged reaction times, or high reactant concentrations can favor the kinetics of homocoupling over the desired cross-coupling pathway.[1]
Q3: Are there general strategies I can apply to minimize dimer formation across different reaction types?
A3: Yes, several best practices can significantly reduce dimerization. Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical to exclude oxygen.[1][2] The choice of ligand is also crucial; bulky, electron-rich phosphine ligands often accelerate the desired cross-coupling, outcompeting the homocoupling pathway.[1][2] Additionally, techniques like the slow addition of a reactive coupling partner can keep its concentration low, disfavoring dimerization.[1][3] Optimizing the reaction temperature is another key factor, as lower temperatures can sometimes slow the rate of homocoupling more than the desired reaction.[1][3]
Troubleshooting Guides for Specific Coupling Reactions
This section provides detailed troubleshooting advice for some of the most widely used coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the homocoupling of the boronic acid partner is a frequent side reaction, often promoted by the presence of Pd(II) species and oxygen.[2][4]
Troubleshooting Suzuki-Miyaura Homocoupling
| Symptom | Potential Cause | Solution | Scientific Rationale |
| High percentage of boronic acid dimer | Oxygen in the reaction mixture | Thoroughly degas solvents and reagents (e.g., sparging with argon for 30-60 minutes or using the freeze-pump-thaw method). Maintain a positive pressure of an inert gas throughout the reaction.[2] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to catalyze the oxidative homocoupling of boronic acids.[2][5] |
| Pd(II) precatalyst reduction issues | Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃).[2] Alternatively, add a mild reducing agent like potassium formate to the reaction mixture.[4] | If using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes proceed through a pathway that involves homocoupling of the boronic acid.[3][4] A direct Pd(0) source bypasses this step. Mild reducing agents can help maintain the palladium in its active Pd(0) state.[4] | |
| Inappropriate ligand choice | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Optimize the palladium-to-ligand ratio.[2] | These ligands promote the reductive elimination step of the desired cross-coupling, making it kinetically more favorable than the competing homocoupling pathway.[1][2] | |
| Suboptimal temperature | Lower the reaction temperature and monitor the reaction progress. | The rates of cross-coupling and homocoupling have different dependencies on temperature. Lowering the temperature may slow the homocoupling reaction more significantly than the desired cross-coupling.[3] |
Experimental Protocol: Minimizing Homocoupling in a Suzuki Reaction
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add a thoroughly degassed solvent mixture (e.g., toluene/water 4:1). Ensure the solvent has been sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Reaction Execution: Stir the reaction mixture at an optimized temperature (e.g., 80 °C) under a positive pressure of argon. Monitor the reaction's progress using TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[1]
Visualizing the Competing Pathways in Suzuki Coupling
Caption: Competing pathways in Suzuki coupling.
Sonogashira Coupling
A primary concern in Sonogashira coupling is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
Troubleshooting Sonogashira Homocoupling (Glaser Coupling)
| Symptom | Potential Cause | Solution | Scientific Rationale |
| Significant formation of alkyne dimer (Glaser product) | Presence of oxygen | Rigorously degas all solvents and maintain a strict inert atmosphere.[1] | Glaser coupling is an oxidative process that requires oxygen to proceed, facilitated by the copper co-catalyst.[1] |
| Copper(I) co-catalyst | Employ a "copper-free" Sonogashira protocol.[6] | The most direct way to prevent Glaser coupling is to remove the copper catalyst that promotes it.[6] | |
| Inappropriate base | Use an amine base (e.g., triethylamine, diisopropylamine). | The amine base not only acts as a base but also helps to keep the copper(I) in its reduced, less reactive state towards homocoupling.[1] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or an amine base like DBU).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or toluene). Add the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under a positive pressure of argon. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizing the Competing Pathways in Sonogashira Coupling
Caption: Competing pathways in Sonogashira coupling.
Heck Coupling
In the Heck reaction, dimer formation can occur through the homocoupling of the aryl halide.[1] This is often favored at higher temperatures.[1]
Troubleshooting Heck Homocoupling
| Symptom | Potential Cause | Solution | Scientific Rationale |
| High percentage of biaryl dimer from aryl halide | High reaction temperature | Lower the reaction temperature.[1] | The activation energy for the homocoupling pathway may be higher than that of the desired Heck reaction, so lowering the temperature can disfavor it.[1] |
| Low reactivity of the alkene | Use a more reactive alkene if the synthesis allows. | A more reactive alkene will undergo migratory insertion more readily, outcompeting the homocoupling of the aryl halide.[1] | |
| Inappropriate base | Optimize the base. The choice of base can influence the stability of the catalytic intermediates and affect the relative rates of the competing pathways.[1] | The base plays a role in regenerating the active catalyst and can influence the overall catalytic cycle. |
Experimental Protocol: A General Protocol for the Heck Reaction
-
Reaction Setup: In a sealed tube, combine the aryl halide (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., P(o-tolyl)₃, 2-10 mol%), and base (e.g., Et₃N, 2.0 equiv.).[1]
-
Solvent Addition: Add a degassed solvent such as DMF or acetonitrile.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the reaction by TLC or GC-MS.[1]
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic extracts, dry over a drying agent, and concentrate. Purify by column chromatography.[1]
Buchwald-Hartwig Amination
While highly efficient for C-N bond formation, the Buchwald-Hartwig amination can also be subject to side reactions, including the reductive dehalogenation of the aryl halide, which can be considered a form of dimerization with a hydrogen source.
Troubleshooting Side Reactions in Buchwald-Hartwig Amination
| Symptom | Potential Cause | Solution | Scientific Rationale |
| Formation of hydrodehalogenated arene | β-hydride elimination from the amide | Use a ligand that promotes rapid reductive elimination, such as bulky biarylphosphine ligands. | A competing pathway to reductive elimination is β-hydride elimination from the amide intermediate, which leads to the hydrodehalogenated arene and an imine.[7] Ligands that accelerate reductive elimination can minimize this side reaction. |
| Unstable palladium-amide complex | Optimize the base and solvent system. A less coordinating solvent or a weaker base might stabilize the key intermediates. | The stability of the palladium-amide complex is crucial. If it is too unstable, it may undergo undesired side reactions before reductive elimination can occur. |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or Schlenk line, add the aryl halide (1.0 equiv.), amine (1.2 equiv.), palladium precatalyst, ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere. Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: Cool the reaction, quench carefully with water or a saturated aqueous ammonium chloride solution. Extract with an organic solvent, dry, and concentrate. Purify by column chromatography.
References
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem.
- Technical Support Center: Minimizing Dimerization and Protodeborylation Byproducts - Benchchem.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Sonogashira coupling - Wikipedia.
- Buchwald–Hartwig amination - Wikipedia.
Sources
Technical Support Center: Optimizing Reaction Temperature for Aminating Bromopyrimidines
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for optimizing reaction temperatures during the amination of bromopyrimidines. Here, you will find troubleshooting guidance and frequently asked questions to navigate common challenges and enhance your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on the role of reaction temperature.
Problem: Low or No Product Yield with Significant Starting Material Remaining
Possible Cause 1: Insufficient Reaction Temperature
The activation energy for the carbon-nitrogen bond-forming step may not be met at the current temperature. This is particularly common with less reactive amines or more sterically hindered bromopyrimidines.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10-15 °C increments.[1]
-
Monitor the reaction progress at each new temperature point using TLC or LC-MS to identify the optimal temperature where conversion improves without significant byproduct formation.[1][2]
-
For palladium-catalyzed reactions like the Buchwald-Hartwig amination, typical temperature ranges are between 80-110 °C.[1][3]
-
Possible Cause 2: Catalyst Inhibition or Deactivation
The nitrogen atoms within the pyrimidine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[3] This effect can be more pronounced at suboptimal temperatures.
-
Troubleshooting Steps:
-
Ensure a sufficiently high temperature to favor the desired catalytic turnover over catalyst inhibition.
-
Consider switching to a bulkier, electron-rich phosphine ligand (e.g., XPhos, RuPhos) which can shield the palladium center and may allow for reactions at lower temperatures.[1]
-
Always conduct the reaction under a strict inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[3][4]
-
Problem: Significant Formation of a Debrominated Pyrimidine Byproduct
Possible Cause: Reaction Temperature is Too High
Debromination is a common side reaction in palladium-catalyzed cross-couplings and often has a higher activation energy than the desired amination.[1]
-
Troubleshooting Steps:
-
Lower the reaction temperature in 10-15 °C increments to find a window where the amination proceeds, but the debromination is minimized.[1]
-
The presence of palladium-hydride (Pd-H) species, which can be formed at elevated temperatures, is often responsible for debromination.[1] Ensure the use of anhydrous solvents and reagents to minimize sources of hydride.[1]
-
A more active catalyst system, achieved through ligand optimization, may allow the reaction to proceed at a milder temperature, thereby suppressing this side reaction.[1]
-
Problem: Formation of Homocoupling Byproducts
Possible Cause: Elevated Reaction Temperature
High reaction temperatures can sometimes promote the homocoupling of the amine or the bromopyrimidine, leading to undesired symmetrical byproducts.
-
Troubleshooting Steps:
-
Attempt the reaction at a lower temperature.[1]
-
Screen alternative ligands or adjust the palladium-to-ligand ratio, as certain catalyst systems may be more prone to promoting homocoupling.[1]
-
Ensure slow addition of reagents if the reaction is highly exothermic, as localized heating can contribute to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the amination of a bromopyrimidine?
A good starting point for most palladium-catalyzed aminations, such as the Buchwald-Hartwig reaction, is typically around 80 °C.[4] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. For nucleophilic aromatic substitution (SNAr) reactions, the required temperature can vary more widely based on the electronic properties of the pyrimidine ring.
Q2: How does the choice of ligand affect the optimal reaction temperature in a Buchwald-Hartwig amination?
The ligand is critical in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate-determining steps, often allowing for the use of lower reaction temperatures compared to less activating ligands like triphenylphosphine (PPh₃).[1] A more active catalyst system reduces the thermal energy required to overcome the reaction's activation barrier.[1]
Q3: Can the reaction temperature be too high? What are the potential consequences?
Yes, excessively high temperatures can lead to several undesirable outcomes:
-
Thermal Degradation: The bromopyrimidine starting material, the amine, or the desired product may decompose.[5][6]
-
Increased Side Reactions: As mentioned in the troubleshooting guide, high temperatures can promote side reactions like debromination and homocoupling.[1]
-
Catalyst Decomposition: The palladium catalyst or the phosphine ligand can degrade at very high temperatures, leading to a loss of catalytic activity.[4]
Q4: How does solvent choice relate to reaction temperature?
The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Common solvents for amination reactions include toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and DMF (b.p. 153 °C).[4][7][8] The choice of solvent can also influence reaction rates, and thus the required temperature. For instance, polar aprotic solvents may accelerate SNAr reactions, potentially allowing for lower temperatures.
Q5: For a di-halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine), can temperature be used to control selectivity?
Yes, to some extent. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[9] This inherent difference allows for chemoselective amination at the more reactive C-Br bond. Higher temperatures may be required to achieve coupling at the less reactive C-Cl position.[4] Therefore, by carefully controlling the temperature, one can favor amination at the C5-bromo position while leaving the C2-chloro substituent intact for subsequent transformations.[7][9]
Experimental Protocols & Data
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromopyrimidines
| Parameter | Typical Range/Value | Notes |
| Bromopyrimidine | 1.0 equiv. | --- |
| Amine | 1.2 equiv. | Can be varied based on amine volatility and reactivity. |
| Palladium Precatalyst | 2 mol% (e.g., Pd₂(dba)₃) | Pre-catalysts are often preferred for cleaner reactions. |
| Ligand | 3-4 mol% (e.g., XPhos, BINAP) | Ligand choice is critical and substrate-dependent.[10] |
| Base | 1.4-1.5 equiv. (e.g., NaOtBu, Cs₂CO₃) | Base strength can influence reaction rate and functional group tolerance.[10] |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed.[9] |
| Temperature | 80-110 °C | Requires optimization for each specific reaction.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[4] |
General Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[9]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).[9]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.[9]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[9]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Decision Tree for Temperature Optimization
Caption: Decision tree for troubleshooting temperature-related issues.
References
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.
- BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling. BenchChem.
- BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025). A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amination Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.
- ResearchGate. (n.d.). Thermal degradation rates of different amines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of Polar Pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of polar pyrimidine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during the column chromatography of these often-tricky compounds. As Senior Application Scientists, we understand that success lies in the details and a fundamental understanding of the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar pyrimidine derivatives using column chromatography?
The main difficulties arise from their high polarity. This characteristic can lead to several issues, including poor retention in reversed-phase chromatography, peak tailing in HPLC, and problems with crystallization because of their high solubility in polar solvents.[1] These molecules often have multiple hydrogen bond donors and acceptors, which causes strong interactions with polar stationary phases and solvents.[1]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidines?
The choice of technique depends on the specific properties of the pyrimidine derivative. Here are the most common and effective methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the preferred method for highly polar compounds.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[1][2][3]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized.[1] Success with polar pyrimidines in RPC often involves using polar-endcapped columns or specific ion-pairing agents to improve retention.[1][4]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.[1][5]
-
Normal-Phase Chromatography (NPC): A traditional method that uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[6][7][8] It is a viable option for separating polar compounds.[6][9]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established scientific principles.
Issue 1: Poor or No Retention in Reversed-Phase Chromatography
Symptom: Your polar pyrimidine derivative elutes at or near the void volume of the column, even with a highly aqueous mobile phase.
Causality: The analyte is too polar to interact sufficiently with the non-polar stationary phase (e.g., C18).[1] The fundamental principle of reversed-phase chromatography is the partitioning of analytes based on hydrophobicity; highly polar compounds have little affinity for the stationary phase.[10][11]
Solutions:
-
Switch to a More Appropriate Technique: For very polar compounds, HILIC is often a more suitable choice.[1][2]
-
Modify the Stationary Phase:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[1][12] The embedded polar group helps to hydrate the stationary phase, preventing the "phase collapse" that can occur with highly aqueous mobile phases and traditional C18 columns.[13]
-
-
Optimize the Mobile Phase:
-
Decrease Organic Modifier Concentration: A lower percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[1] However, be aware that using more than 95% water can cause phase collapse on some traditional C18 columns.[6][13]
-
Adjust Mobile Phase pH: For ionizable pyrimidine derivatives, adjusting the pH to suppress ionization can increase their hydrophobicity and, consequently, their retention.[1][14] To suppress the charge on most basic compounds, a mobile phase pH greater than 8 is generally required.[6]
-
Use Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with a charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[4][10][15]
-
Issue 2: Significant Peak Tailing
Symptom: The chromatographic peak for your pyrimidine derivative is asymmetrical, with a pronounced "tail."
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[16][17] For polar compounds, especially those with basic functional groups like amines, strong interactions with residual acidic silanol groups on the surface of silica-based columns are a common cause.[16][17][18]
Solutions:
-
Mobile Phase pH Adjustment:
-
Use a Highly Deactivated, End-Capped Column:
-
Add a Competing Base:
-
Check for Column Overload:
Issue 3: Compound is Unstable on Silica Gel
Symptom: You observe degradation of your pyrimidine derivative during normal-phase flash chromatography on silica gel.
Causality: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[14]
Solutions:
-
Deactivate the Silica Gel:
-
Neutralize the acidic sites by pre-treating the packed column. This can be done by flushing it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[14]
-
-
Use an Alternative Stationary Phase:
-
Employ Reversed-Phase Flash Chromatography:
-
If your compound has some hydrophobic character, reversed-phase flash chromatography using a C18-functionalized silica is a good alternative, especially for highly polar compounds that are not soluble in typical normal-phase solvents.[14]
-
Experimental Protocols
Protocol 1: Method Development for HILIC Separation of a Polar Pyrimidine
This protocol provides a starting point for developing a HILIC method for a novel polar pyrimidine derivative.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM ammonium formate or ammonium acetate in water. The buffer concentration is typically in the 5-20 mM range.[1]
-
-
Initial Gradient Conditions:
-
Start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component (e.g., to 50% A over 10-15 minutes).
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with a similar or weaker elution strength.[1] Filter the sample through a 0.22 µm filter.[1]
-
Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection. HILIC may require longer equilibration times than reversed-phase methods.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[14]
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is for deactivating a silica gel column to prevent the degradation of acid-sensitive pyrimidine derivatives.
-
Column Packing: Dry pack the column with silica gel.[14]
-
Deactivation:
-
Re-equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[14]
-
Sample Loading and Elution: Proceed with your normal sample loading and elution procedure.
Data Presentation
Table 1: Common Stationary Phases for Polar Pyrimidine Chromatography
| Chromatography Mode | Stationary Phase | Typical Analytes |
| HILIC | Amide, Cyano, Diol, Bare Silica | Very polar, hydrophilic pyrimidines[1][2][22] |
| Reversed-Phase | C18 (Polar-Endcapped), Phenyl-Hexyl | Moderately polar, ionizable pyrimidines[1][14] |
| Normal-Phase | Silica Gel, Alumina | Polar pyrimidines, separation of isomers[8][14][21] |
| Ion-Exchange | Strong/Weak Anion/Cation Exchanger | Ionizable pyrimidines, nucleotides[1] |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. jordilabs.com [jordilabs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. chromtech.com [chromtech.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. hplc.eu [hplc.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Chromatography [chem.rochester.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Brominated Heterocycles
Welcome to the Technical Support Center for the safe handling and application of brominated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who work with this versatile yet hazardous class of compounds. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and clear safety protocols to ensure the integrity of your experiments and, most importantly, your personal safety.
Introduction: The Dual Nature of Brominated Heterocycles
Brominated heterocycles are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Negishi) to form complex molecular architectures.[1] However, this reactivity also presents significant safety challenges.
The inherent hazards of brominated heterocyples stem from a combination of factors:
-
Reactivity: The carbon-bromine bond can be labile under certain conditions, and the heterocyclic core itself can possess unique reactivity patterns. For instance, the number and position of bromine atoms on a thiophene ring govern its reactivity, with some oxidized intermediates being highly reactive and prone to dimerization.[2][3]
-
Toxicity: While toxicity varies widely depending on the specific molecule, many brominated aromatic compounds and their metabolites can be hazardous. Some polybrominated compounds have been shown to be hepatotoxic, and their combustion or improper disposal can lead to the formation of highly toxic polybrominated dibenzodioxins and dibenzofurans.[4]
-
Handling of Associated Reagents: Synthetically useful transformations of brominated heterocycles often involve highly reactive and pyrophoric reagents, such as organolithiums, which require stringent anhydrous and anaerobic handling techniques.[5][6]
This guide will provide a structured approach to mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.
Section 1: Personal Protective Equipment (PPE) - Your First Line of Defense
A common question we receive is regarding the appropriate level of PPE. The answer is unequivocal: there is no substitute for robust, correctly chosen personal protective equipment.
Q1: What is the minimum required PPE for handling brominated heterocycles?
A1: The minimum PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. If there is a risk of explosion or significant splash, a face shield should be worn over the goggles.[7][8]
-
Gloves: At a minimum, wear disposable nitrile gloves. For extended operations or when handling larger quantities, double-gloving or using heavier-duty gloves (e.g., neoprene) is recommended. Always consult the glove manufacturer's chemical resistance guide for the specific compound and solvent you are using.[8][9]
-
Protective Clothing: A flame-resistant lab coat is essential. Ensure it is fully buttoned. Do not wear clothing made of synthetic materials like polyester, which can melt and adhere to the skin in a fire.[8]
-
Footwear: Closed-toe shoes that cover the entire foot are required.[8]
Q2: When is respiratory protection necessary?
A2: Respiratory protection should be considered when engineering controls, such as a fume hood, are insufficient to control exposure to vapors or dusts, or in the event of a large spill.[8] The type of respirator will depend on the specific hazard and its concentration. A full-face or half-mask air-purifying respirator with appropriate cartridges is a common choice for known airborne contaminants.[10]
PPE Selection Guide
| Hazard Level | Scenario | Recommended PPE Ensemble |
| Level D | Handling small quantities of non-volatile solids in a well-ventilated area. | Standard lab coat, safety glasses, nitrile gloves.[11] |
| Level C | Handling volatile liquids or dusty solids where airborne concentrations are known and a respirator is required. | Full-face air-purifying respirator, chemical-resistant clothing (e.g., coveralls), inner and outer chemical-resistant gloves.[10][11] |
| Level B | Initial entry into an area with a significant spill or unknown atmospheric hazards. | Positive-pressure self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves.[10][11] |
Section 2: Troubleshooting Common Experimental Hazards
This section addresses specific issues that may arise during common synthetic manipulations of brominated heterocycles.
Lithiation Reactions: A High-Risk, High-Reward Transformation
Lithium-halogen exchange is a powerful method for activating brominated heterocycles for further functionalization. However, it involves pyrophoric organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).
Q3: My lithiation reaction is not working, and I suspect my reagents are compromised. How can I troubleshoot this safely?
A3: Poor conversion in a lithiation reaction often points to issues with the organolithium reagent or the reaction conditions.[12] Before attempting to push the reaction by adding more reagent or increasing the temperature, it's crucial to rule out common problems.
-
Causality: Organolithium reagents are extremely sensitive to moisture and oxygen. Inadequate inert atmosphere techniques are a primary cause of failure. The reagent itself can degrade over time if not stored properly.
-
Troubleshooting Protocol:
-
Reagent Titration: Always use a freshly titrated solution of your organolithium reagent. This is the only way to know its true concentration.
-
Glassware Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent Purity: Use anhydrous solvents. Even inhibitor-free solvents can contain trace amounts of water. Consider distilling from an appropriate drying agent.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the experiment. Use septa and syringes that are in good condition to prevent air ingress.[5]
-
Small-Scale Test: Before committing your starting material, run a small-scale test. For example, you can quench a small aliquot of your generated organolithium with a simple electrophile like benzaldehyde or deuterated methanol to quickly assess the efficiency of the lithium-halogen exchange.[12]
-
Q4: I need to quench a large-scale lithiation reaction. What is the safest way to do this?
A4: Quenching is a critical and potentially hazardous step due to the highly exothermic nature of the reaction between the organolithium and the quenching agent.[6] A sudden, uncontrolled quench can cause the solvent to boil violently, leading to a pressure buildup and potential expulsion of the reaction mixture from the flask.
Workflow for Safe Quenching of Organolithium Reactions
Caption: A stepwise workflow for safely quenching organometallic reactions.
Self-Validating System: The key to a safe quench is gradual reduction of reactivity.[6] By starting with a less reactive alcohol like isopropanol, the initial, most vigorous part of the quench is controlled.[13] Monitoring the temperature provides real-time feedback on the reaction rate. Only after the highly reactive organolithium is consumed should a more reactive quencher like water be introduced.
Section 3: Spill Management and Waste Disposal
Accidents happen, and being prepared is critical. An improperly handled spill can escalate a minor incident into a major one.[14][15]
Q5: I've spilled a small amount of a brominated heterocyclic compound on the lab bench. What should I do?
A5: For small spills, the following procedure should be followed:
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Isolate the Area: Prevent further spread of the material.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Q6: What are the correct procedures for disposing of waste containing brominated heterocycles?
A6: Waste containing brominated heterocycles must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep halogenated and non-halogenated waste separate.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Persistent Organic Pollutants (POPs): Be aware that some brominated compounds are classified as POPs under the Stockholm Convention. These materials may have specific disposal requirements, such as high-temperature incineration, and may be restricted from being exported for recycling.[17]
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.
Spill Response Decision Tree
Caption: A decision-making workflow for responding to chemical spills.
Section 4: FAQs on Toxicity and Long-Term Hazards
Q7: Are all brominated heterocycles carcinogenic?
A7: No, not all brominated heterocycles are classified as carcinogens. However, some related compounds, like furan, are suspected of causing genetic defects and may cause cancer.[18] The toxicity of a specific brominated heterocycle must be assessed on a case-by-case basis by consulting its Safety Data Sheet (SDS). It is prudent to handle all new or poorly characterized compounds as potentially toxic.
Q8: What are the long-term environmental concerns with these compounds?
A8: Many brominated compounds, particularly those used as flame retardants, are persistent in the environment and can bioaccumulate.[17][19] Improper disposal can lead to contamination of soil and water.[20] Some compounds can be degraded by microorganisms, but this process can be slow.[21][22] Therefore, responsible waste management is not just a safety requirement but also an environmental imperative.[17]
Conclusion
Working with brominated heterocycles requires a proactive and informed approach to safety. By understanding the inherent reactivity and potential toxicity of these compounds, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, quenching, and disposal, researchers can safely harness their synthetic potential. This guide serves as a foundational resource, but it is not a substitute for a thorough reading of the Safety Data Sheet for each chemical and adherence to your institution's safety policies.
References
- Dimerization reactions with oxidized bromin
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes.
- Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Taylor & Francis Online.
- 2-(2-Bromophenyl)
- Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry (RSC Publishing).
- [Toxicity of selected brominated arom
- Personal Protective Equipment. US EPA.
- Dimerization reactions with oxidized brominated thiophenes | Request PDF.
- SAFETY D
- SAFETY DATA SHEET - Pyridinium bromide perbromide. Durham Tech.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH.
- Bromine: incident management. GOV.UK.
- Bromine Safety & Standard Operating Procedures. University of California, Santa Barbara.
- Personal Protective Equipment (PPE). CHEMM.
- Toxic effects of brominated flame retardants in man and in wildlife. PubMed.
- SAFETY DATA SHEET - 5-(4-Bromophenyl)furan-2-carbonitrile. Thermo Fisher Scientific.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Furan Hazard Summary. NJ.gov.
- Essential Chemical PPE. Trimaco.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Protocol for quenching reactive chemicals. EPFL.
- MATERIAL SAFETY DATA SHEET - Bromin
- Managing waste that may contain brominated flame retardants. Ministry for the Environment.
- Bromine explosion. Reddit.
- Metabolism in the toxicokinetics and fate of brominated flame retardants - A review.
- Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
- Late-stage functionaliz
- Bromine in orgo lab SOP.
- Furan - Safety D
- 7 Common Lab Accidents & Injuries (And How to Avoid Them).
- Organolithium reagent via X-M exchange, wh
- What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. Reddit.
- Pyridine hydrobromide Safety D
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
- Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- An Unusual Labor
- PYRIDINE HAZARD SUMMARY. NJ.gov.
- Bacterial Degradation of Arom
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- What are the most common accidents in the labor
- Laboratory accidents: types, causes & examples. PraxiLabs.
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical w
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- SAFETY D
- Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies.
- Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. PubMed.
Sources
- 1. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. trimaco.com [trimaco.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. epa.gov [epa.gov]
- 12. reddit.com [reddit.com]
- 13. epfl.ch [epfl.ch]
- 14. knowatom.com [knowatom.com]
- 15. What are the most common accidents in the laboratory? - Labor Security System [laborsecurity.com]
- 16. aksci.com [aksci.com]
- 17. environment.govt.nz [environment.govt.nz]
- 18. chemicalbook.com [chemicalbook.com]
- 19. chm.pops.int [chm.pops.int]
- 20. mdpi.com [mdpi.com]
- 21. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Reactivity of the C-Br Bond in 5-Bromopyrimidine
Welcome to the technical support center for chemists and researchers focused on the strategic functionalization of 5-bromopyrimidine. This guide is designed to provide in-depth, actionable insights into enhancing the reactivity of the C-Br bond, a common challenge in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of its substituents, presenting unique hurdles and opportunities in cross-coupling and other bond-forming reactions.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not only procedural guidance but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with 5-bromopyrimidine failing or giving low yields?
Low yields or reaction failure with 5-bromopyrimidine in common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination often stem from the electronic properties of the substrate itself. The pyrimidine ring is electron-deficient, which can impact the key steps of the catalytic cycle.
Underlying Causes & Mechanistic Insights:
-
Slow Oxidative Addition: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] While the C-Br bond is generally more reactive than a C-Cl bond, the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring can influence the energy barrier of this step. The mechanism of oxidative addition can be complex, proceeding through either a concerted or a nucleophilic displacement pathway.[3][4] For electron-deficient systems, the choice of ligand is critical to stabilize the palladium catalyst and facilitate this step.[5]
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or "poisoning."[6] This is a particularly prevalent issue with 2-substituted pyridines and pyrimidines.
-
Competitive Side Reactions: In certain cases, especially with highly reactive organometallic reagents, side reactions such as debromination or homocoupling can compete with the desired cross-coupling pathway.[7]
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to accelerate oxidative addition and reductive elimination while providing steric bulk that can disfavor catalyst inhibition by the pyrimidine nitrogen.[8]
-
Catalyst Precursor: Utilize a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, to ensure the efficient generation of the active Pd(0) species.[7] These are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[9]
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8]
-
Solvent and Temperature: Ensure your solvent is anhydrous and degassed.[10] Toluene, dioxane, and THF are common choices.[9][11] Optimization of the reaction temperature is also crucial; often, temperatures between 80-110 °C are necessary.[6][10]
Troubleshooting Guide: Specific Scenarios
Scenario 1: Inefficient Suzuki-Miyaura Coupling with an Electron-Rich Boronic Acid
Issue: You are attempting to couple 5-bromopyrimidine with an electron-rich arylboronic acid, and the reaction is sluggish, with significant starting material remaining even after prolonged reaction times.
Analysis: While counterintuitive, coupling an electron-deficient halide with an electron-rich boronic acid can sometimes be challenging. The transmetalation step, where the organic group is transferred from boron to palladium, can be slow if the palladium center is not sufficiently electrophilic.
Recommended Protocol & Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | A robust system for challenging couplings, promoting efficient oxidative addition and reductive elimination.[8] |
| Base | K₃PO₄ (3 equivalents) | A strong base that effectively promotes the formation of the boronate species required for transmetalation.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The aqueous component is often crucial for facilitating the transmetalation step.[8][12] |
| Temperature | 100 °C | Sufficient thermal energy is typically required to overcome activation barriers.[8] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Scenario 2: Failure to Form a Grignard or Organolithium Reagent
Issue: Attempts to form a Grignard or organolithium reagent from 5-bromopyrimidine via metal-halogen exchange are unsuccessful, leading to decomposition or recovery of starting material.
Analysis: The formation of Grignard and organolithium reagents is highly sensitive to moisture and air.[13][14] Furthermore, the acidity of the C-H protons on the pyrimidine ring, enhanced by the electron-withdrawing nitrogen atoms, can lead to competing deprotonation reactions, especially with organolithium reagents. The resulting lithiated species can also be unstable.
Troubleshooting & Alternative Approaches:
-
Strictly Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried.[15] Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[13]
-
Magnesium Activation: For Grignard formation, the magnesium turnings may need to be activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[13]
-
Low-Temperature Lithiation: When using organolithiums like n-BuLi, the reaction must be performed at very low temperatures (typically -78 °C) to minimize side reactions and decomposition of the lithiated intermediate.[16][17]
-
Consider Knochel-Type Reagents: An excellent alternative is the use of i-PrMgCl·LiCl to generate a more stable and less basic organomagnesium reagent. This can be done at more accessible temperatures (e.g., -20 °C to 0 °C) and often provides cleaner reactions with higher yields.[16]
Experimental Protocol: Low-Temperature Lithiation and Trapping
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromopyrimidine (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.05 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) as a solution in THF, again maintaining a low temperature.
-
Workup: After the reaction is complete, slowly warm the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
Scenario 3: Unsuccessful Buchwald-Hartwig Amination
Issue: An attempted Buchwald-Hartwig amination of 5-bromopyrimidine with a primary or secondary amine yields no desired product, and complex mixtures are observed.
Analysis: Besides catalyst poisoning, a key challenge in Buchwald-Hartwig aminations is the reductive elimination step.[18][19] The stability of the Pd(II)-amido intermediate is crucial. For electron-deficient heteroaryl halides, this step can be slow.
Key Mechanistic Steps & Optimization Points:
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) or a bulky biaryl phosphine ligand | BINAP is a classic ligand for aminations. Alternatively, ligands like XPhos can be highly effective for heteroaryl substrates.[8] |
| Base | NaOtBu (1.4 equivalents) | A strong, non-nucleophilic base is essential for the deprotonation of the coordinated amine.[8] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | These are standard, effective solvents for this transformation.[8][11] |
| Temperature | 80-110 °C | Thermal energy is required to drive the reaction, particularly the reductive elimination step.[6] |
General Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 eq).[8]
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[8] Then add 5-bromopyrimidine (1.0 eq) and the amine (1.2 eq).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate can then be washed and purified by standard methods.
References
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Zhang, G., et al. Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, Taylor & Francis.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Reductive Elimination. Chemistry LibreTexts.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria.
- Reductive elimination. Grokipedia.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.
- Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PubMed Central.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Reductive Elimination- General Ideas. Chemistry LibreTexts.
- Reductive elimination. Wikipedia.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Grignard Reaction. Jasperse, Chem 355.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Grignard reagent. Wikipedia.
- Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Mechanism of Grignard Reagent Formation. Accounts of Chemical Research.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
- REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Optimization of Organolithium Reactions. ACS Symposium Series.
- AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
- Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv.
- Application Notes and Protocols for the Bromination of Pyrimidine Rings. BenchChem.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Institutes of Health.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.
- Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. BenchChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PDF.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. grokipedia.com [grokipedia.com]
Preventing decomposition of (5-Bromopyrimidin-2-yl)methanamine during workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (5-Bromopyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this valuable building block during reaction workup and purification. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to maximize your yield and ensure the integrity of your compound.
This compound is a key intermediate in medicinal chemistry, valued for its role in synthesizing a range of biologically active molecules.[1] However, its structure—an electron-deficient pyrimidine ring combined with a reactive primary amine—renders it susceptible to decomposition under common workup conditions. This guide offers a structured approach to troubleshooting and preventing these degradation issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment, explains the underlying chemical principles, and provides validated solutions.
Issue 1: Very Low or No Product Yield After Aqueous Extraction
You've run your reaction, confirmed product formation by TLC or LC-MS, but after a standard aqueous workup, the product seems to have vanished.
-
Primary Suspect: Incorrect pH Leading to Product Sequestration or Decomposition.
The primary amine functional group is basic and will be protonated under acidic conditions to form a water-soluble ammonium salt. Conversely, the electron-deficient pyrimidine ring system can be sensitive to harsh pH conditions, both acidic and basic.
-
Cause A: Your Compound is in the Aqueous Layer.
-
Expert Analysis: If your reaction was run under acidic conditions, or if acidic byproducts were generated, the amine is likely protonated (R-CH₂NH₃⁺). This salt is highly polar and will partition into the aqueous layer during extraction, leading to apparent yield loss.[2][3][4]
-
Troubleshooting Protocol:
-
Do Not Discard the Aqueous Layer. Retain all aqueous washes until your final yield is confirmed.
-
Take a small sample of the combined aqueous layers and spot it on a TLC plate.
-
Carefully adjust the pH of the bulk aqueous layer to pH 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH, which can cause degradation.
-
Re-extract the basified aqueous layer 2-3 times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine these new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Check for your product by TLC/NMR.
-
-
-
Cause B: Acid- or Base-Catalyzed Decomposition.
-
Expert Analysis: Similar to pyridine derivatives, the pyrimidine ring can be susceptible to degradation under strongly acidic conditions.[5] Likewise, strong bases can promote unwanted side reactions. A change in the TLC profile of your product after an acid or base wash is a key indicator of this issue.[2]
-
Preventative Protocol: The "Minimalist Wash"
-
Quench Carefully: If quenching is necessary, pour the reaction mixture into ice-cold water or a saturated, pH-neutral salt solution like brine.
-
Prioritize Neutral Washes: For the extraction, first wash the organic layer with brine only. This will remove many inorganic salts without causing a drastic pH shift.
-
If a Basic Wash is Unavoidable: Use saturated sodium bicarbonate solution. It is basic enough to neutralize excess acid and deprotonate your amine without being overly harsh. Minimize contact time by shaking gently and separating the layers promptly.
-
Perform a Stability Test: Before committing your entire batch, test the stability of your compound by dissolving a small amount of the crude reaction mixture in your chosen organic solvent and shaking it with the intended aqueous wash solution (e.g., 1M HCl, 1M NaOH, sat. NaHCO₃). Monitor the organic layer by TLC after 5 and 30 minutes to see if any new spots appear.[2]
-
-
-
Issue 2: Multiple New Spots Appear on TLC/LCMS After Workup or Chromatography
Your initial crude analysis looked clean, but after purification, the sample appears to be a mixture.
-
Primary Suspect: On-Support Decomposition or Oxidation.
-
Cause A: Decomposition on Silica Gel.
-
Expert Analysis: Standard silica gel is acidic (pH ≈ 4-5) and can act as a catalyst for the degradation of sensitive amines. Primary amines, in particular, can bind irreversibly or streak, leading to poor separation and decomposition.
-
Troubleshooting Protocol:
-
Deactivate the Silica: Prepare a slurry of your silica gel in your chosen eluent and add 1-2% triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica surface.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column for purification, as these are generally more compatible with basic compounds.
-
-
-
Cause B: Oxidation or Photodegradation.
-
Expert Analysis: Many N-heterocyclic and brominated aromatic compounds exhibit sensitivity to air and light.[5][6] The appearance of colored impurities (yellowing or darkening) is a common sign of oxidative degradation.
-
Preventative Protocol:
-
Minimize Exposure: Conduct the workup and purification steps as quickly as possible.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, perform extractions and solvent removal under a blanket of nitrogen or argon.[7]
-
Protect from Light: Wrap your flasks and separatory funnel in aluminum foil to prevent potential photodegradation.[7]
-
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the primary chemical instability of this compound?
-
The primary instability arises from the combination of a basic primary amine and an electron-deficient brominated pyrimidine ring. The amine makes the molecule susceptible to protonation and partitioning into aqueous acid, while the ring system can be sensitive to degradation under harsh pH conditions.
-
-
Q2: What is the ideal pH range for extracting this compound into an organic solvent?
-
The ideal range is typically pH 8 to 9 .[8] In this range, the primary amine is in its neutral, free-base form (R-CH₂NH₂), which is significantly more soluble in common organic solvents like DCM, EtOAc, and ethers.
-
-
Q3: Are there any specific reagents I should absolutely avoid during workup?
-
Yes. Avoid strong, concentrated acids (e.g., >1M HCl) and strong bases (e.g., NaOH, KOH). Also, be cautious with strong oxidizing agents. If you need to remove residual metals from a coupling reaction, use milder chelating washes (e.g., saturated aq. NH₄Cl for copper) instead of harsh acid washes.[9]
-
-
Q4: How should I store the purified compound?
-
For long-term stability, store the compound as a solid in a tightly sealed container at low temperature (-20°C is recommended). To prevent gradual degradation from air and light, flush the container with an inert gas like argon or nitrogen before sealing and store it in the dark (e.g., in an amber vial or wrapped in foil).
-
Part 3: Data & Protocols
Table 1: Recommended Workup Reagents & Conditions
| Parameter | Recommended | Avoid | Rationale |
| pH Range | 8 - 9 | < 6 or > 11 | Ensures amine is in free-base form for organic solubility while minimizing ring degradation.[8] |
| Acid Wash | Not Recommended | 1M HCl, H₂SO₄ | High risk of forming a water-soluble salt, leading to yield loss.[2] |
| Base Wash | Sat. aq. NaHCO₃, 0.5M K₂CO₃ | 1M NaOH, KOH, LiOH | Mild bases are sufficient to neutralize acid without catalyzing decomposition. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | - | Standard, non-reactive agents. |
| Chromatography | Silica + 1% Et₃N, Neutral Alumina | Standard Silica Gel | Prevents on-column decomposition of the basic amine. |
| Atmosphere | Air (for robust) or Nitrogen | - | An inert atmosphere protects against potential air oxidation.[7] |
Protocol 1: General Stability-Focused Workup Procedure
-
Quench: Once the reaction is complete, cool the mixture to 0°C and pour it slowly into a flask containing an equal volume of ice-cold saturated aqueous NaCl (brine).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x reaction volume).
-
Washing:
-
Wash the combined organic layers once with saturated aqueous NaHCO₃. Shake gently for 30-60 seconds and separate the layers promptly.
-
Wash the organic layers once with brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at a low temperature (<40°C).
-
Purification: Immediately purify the crude material by column chromatography using a deactivated stationary phase (e.g., silica with 1% triethylamine in the eluent).
Protocol 2: Small-Scale pH Stability Test
-
Before working up your main reaction, remove three small aliquots (~0.5 mL each) of the crude reaction mixture.
-
Dilute each aliquot with 1 mL of your extraction solvent (e.g., Ethyl Acetate) in separate vials.
-
To the vials, add 1 mL of:
-
Vial A: 1M HCl
-
Vial B: Saturated aq. NaHCO₃
-
Vial C: 1M NaOH
-
-
Stir or shake all three vials for 15 minutes.
-
Take a sample from the organic layer of each vial and spot on a TLC plate, alongside a spot of the initial crude mixture.
-
Develop the TLC plate and visualize. If new spots or the disappearance of your product spot occurs in Vials A or C, those conditions are too harsh for your compound.[2]
Part 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Diagram 2: Effect of pH on Amine Solubility
Sources
- 1. Buy [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine (EVT-13289824) [evitachem.com]
- 2. How To [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Bromopyrimidin-2-yl)methanamine and (5-Chloropyrimidin-2-yl)methanamine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of (5-Bromopyrimidin-2-yl)methanamine and (5-Chloropyrimidin-2-yl)methanamine, two key intermediates in the synthesis of complex molecules for pharmaceuticals and material science.[1] Supported by experimental data and detailed protocols, this document will elucidate the nuanced differences in their chemical behavior, empowering you to make informed decisions in your synthetic endeavors.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3][4][5] The functionalization of this privileged structure is often achieved through cross-coupling and nucleophilic substitution reactions, where the choice of the halogen substituent at the 5-position plays a pivotal role. This guide will focus on the comparative reactivity of the bromo- and chloro-substituted pyrimidinemethanamine derivatives in key synthetic transformations.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The fundamental difference in reactivity between this compound and (5-Chloropyrimidin-2-yl)methanamine lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. In the realm of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: I > Br > OTf > Cl.[1][6] This trend is primarily governed by two key factors:
-
Bond Dissociation Energy (BDE): The C-Br bond possesses a lower bond dissociation energy compared to the C-Cl bond.[1] This means that less energy is required to break the C-Br bond during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][7]
-
Oxidative Addition Kinetics: The insertion of the palladium catalyst into the carbon-halogen bond is a critical step. The rate of this oxidative addition is generally faster for aryl bromides than for aryl chlorides.[1] The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich palladium(0) catalyst.[1]
This inherent difference in reactivity dictates that this compound will typically undergo cross-coupling reactions under milder conditions and with faster reaction rates compared to its chloro-analogue.
Comparative Reactivity in Key Synthetic Transformations
To provide a practical understanding of these reactivity differences, we will explore three common and synthetically valuable transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[6][8] When comparing the two subject compounds in this reaction, the superior reactivity of the bromo-derivative is evident.
| Feature | This compound | (5-Chloropyrimidin-2-yl)methanamine |
| Typical Reaction Conditions | Milder: Lower temperatures (e.g., 80-90 °C), shorter reaction times. | More Forcing: Higher temperatures (e.g., >100 °C), longer reaction times, and often requires more specialized and electron-rich ligands.[9] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Often requires more active and bulky phosphine ligands to facilitate the challenging oxidative addition of the C-Cl bond.[1] |
| Yields | Generally higher yields are achieved under standard conditions. | May require extensive optimization to achieve comparable yields. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a (halopyrimidin-2-yl)methanamine with an arylboronic acid. Optimization will be necessary for specific substrates.
dot
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial in the synthesis of many pharmaceuticals.[10][11] Similar to the Suzuki coupling, the C-Br bond's higher reactivity makes this compound the more favorable substrate.
The principle of selectivity is clear: the oxidative addition of the aryl halide to the palladium(0) complex is the key step, with the rate following C-I > C-Br > C-Cl.[10] Consequently, the C-Br bond will react preferentially.[10]
| Feature | This compound | (5-Chloropyrimidin-2-yl)methanamine |
| Typical Reaction Conditions | Can often be achieved at moderate temperatures with a variety of amine coupling partners. | Generally requires higher temperatures, stronger bases, and more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, RuPhos).[12] |
| Ligand Choice | A broader range of phosphine ligands can be successfully employed. | The choice of ligand is critical for achieving good yields and preventing catalyst deactivation. |
| Substrate Scope | Generally shows a broader substrate scope with various amines under milder conditions. | The scope can be more limited, and challenging amine couplings may require significant optimization. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination. Specific conditions will vary depending on the amine and halide used.
dot
Caption: General workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order can be different in nucleophilic aromatic substitution (SNAr) reactions. The rate of SNAr is not primarily dependent on carbon-halogen bond strength but rather on the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[13] The two nitrogen atoms withdraw electron density, making the carbon atoms electrophilic. In SNAr, the attack of a nucleophile is the rate-determining step.[14]
For halopyrimidines, the reactivity in SNAr reactions is often F > Cl > Br > I. This is because the more electronegative halogen (fluorine) better stabilizes the negative charge in the Meisenheimer intermediate through its inductive effect.[14] Therefore, in the context of SNAr, (5-chloropyrimidin-2-yl)methanamine is generally more reactive than this compound.
This reversal of reactivity provides a valuable synthetic strategy. If a selective SNAr reaction is desired in the presence of other functionalities that might be sensitive to cross-coupling conditions, the chloro-derivative would be the substrate of choice.
| Feature | This compound | (5-Chloropyrimidin-2-yl)methanamine |
| Reactivity in SNAr | Less reactive. | More reactive due to the higher electronegativity of chlorine stabilizing the intermediate. |
| Typical Nucleophiles | Strong nucleophiles are generally required (e.g., alkoxides, thiolates, amines). | A wider range of nucleophiles can be employed under milder conditions. |
| Synthetic Utility | Useful when subsequent cross-coupling at the 5-position is desired after an initial substitution elsewhere on the molecule. | The preferred substrate for selective SNAr at the 5-position, especially when trying to avoid cross-coupling side reactions. |
Conclusion and Strategic Recommendations
The choice between this compound and (5-Chloropyrimidin-2-yl)methanamine is a strategic decision that should be guided by the specific synthetic transformation being planned.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the superior choice. Its greater reactivity allows for milder reaction conditions, faster reaction times, and often higher yields.[1][6] This is particularly advantageous when working with sensitive functional groups or complex molecules.
-
For nucleophilic aromatic substitution (SNAr) reactions, (5-Chloropyrimidin-2-yl)methanamine is generally the more reactive substrate. This is due to the greater ability of the chlorine atom to stabilize the intermediate Meisenheimer complex.[14]
By understanding the fundamental principles of carbon-halogen bond reactivity and the mechanistic nuances of different reaction types, researchers can strategically select the optimal building block to streamline their synthetic efforts, improve efficiency, and ultimately accelerate the drug discovery and development process.
References
- Reddit. (2019). Why are chlorides less reactive in cross coupling reactions? : r/chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- de Vries, A. H. M., et al. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. The Journal of Organic Chemistry, 72(25), 9493–9505.
- Martins, N., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- PubChem. (5-Chloropyridin-2-yl)methanamine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- YouTube. (2019). nucleophilic aromatic substitutions.
- PubChem. (5-Bromopyridin-2-yl)methanamine.
- PubChem. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- American Elements. (5-Bromopyridin-2-yl)methanamine.
- RSC Publishing. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(8), 963-975.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- PubMed. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-2183.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development.
- PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4777.
- MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(19), 3568.
- Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Google Patents. (2020). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2012).
- Google Patents. (2014). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Functionalization of Pyrimidines: A Comparative Guide to Suzuki and Stille Couplings
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its strategic functionalization is a critical step in the discovery and development of novel therapeutics. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forging carbon-carbon bonds. This guide provides an in-depth, comparative analysis of two of the most powerful and widely employed methods for pyrimidine functionalization: the Suzuki-Miyaura coupling and the Stille coupling.
This guide moves beyond a simple recitation of protocols. It delves into the mechanistic nuances, practical considerations, and strategic decision-making that underpin the choice between these two powerful synthetic tools. By understanding the fundamental principles and leveraging the comparative data presented, researchers can make more informed decisions to accelerate their drug discovery programs.
At a Glance: Key Differences and Considerations
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][2] |
| Reagent Stability | Boronic acids can be prone to protodeboronation.[1] | Organostannanes are generally stable to air and moisture.[3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, highly tolerant of various functional groups.[4] |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Generally proceeds under neutral or mild conditions. |
| Workup and Purification | Boron-containing byproducts are typically easy to remove.[1] | Removal of tin byproducts can be challenging.[1] |
| Commercial Availability | Vast array of commercially available boronic acids.[1] | Fewer commercially available organostannanes, often requiring synthesis.[1] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5] However, the nature of the organometallic reagent introduces key differences in the transmetalation step.
The Suzuki Coupling: A Base-Mediated Transmetalation
The Suzuki coupling relies on the reaction of an organoboron compound with an organic halide or triflate. A critical distinction from the Stille coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: A Neutral Transmetalation
The Stille coupling utilizes an organostannane as the coupling partner. A key advantage is that the transmetalation step typically proceeds without the need for a base, making it highly compatible with base-sensitive functional groups.
Caption: Catalytic cycle of the Stille coupling.
Pyrimidine Functionalization: A Head-to-Head Comparison
The electron-deficient nature of the pyrimidine ring presents unique challenges and opportunities for cross-coupling reactions. The selection of the appropriate coupling strategy is paramount for achieving high yields and regioselectivity.
Regioselectivity in Dihalopyrimidines
For dihalopyrimidines, such as the readily available 2,4-dichloropyrimidine, both Suzuki and Stille couplings generally exhibit a preference for reaction at the C4 position.[6][7] This is attributed to the greater electrophilicity of the C4 position, favoring oxidative addition of the palladium catalyst.[7][8] However, the ability to selectively functionalize the C2 position is also of significant interest for generating diverse molecular scaffolds. While C4 selectivity is the general rule, specific ligand and catalyst combinations can sometimes influence the regiochemical outcome.[7]
Performance and Scope: A Data-Driven Perspective
Table 1: Comparative Performance for Arylation of Chloropyrimidines
| Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane:H₂O | 100 | 15 min (MW) | 80 | [6] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane:H₂O | 100 | 12 | 91 | [9] |
| 4-Chloro-6-(3-iodophenyl)pyrimidine | Phenyltributylstannane | Pd(PPh₃)₄ | N/A / DMF | 95 | 12-24 | >95 (at I) | [4] |
Key Insights from the Data:
-
Suzuki coupling can be highly efficient for the arylation of chloropyrimidines, with microwave-assisted protocols offering significantly reduced reaction times.[6] The choice of catalyst and ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos often proving effective for activating C-Cl bonds.[10]
-
Stille coupling demonstrates excellent performance, particularly in cases where chemoselectivity is required. In the example of 4-chloro-6-(3-iodophenyl)pyrimidine, the Stille reaction selectively couples at the more reactive C-I bond, leaving the C-Cl bond untouched for subsequent functionalization.[4] This highlights a key advantage of the Stille coupling in multi-step syntheses.
Functional Group Tolerance and Steric Effects
A comparative study on the functionalization of diazocines, which share some electronic similarities with pyrimidines, provides valuable insights into the relative functional group tolerance and sensitivity to steric hindrance of the two methods.[9]
-
Stille coupling generally exhibits broader functional group tolerance, providing higher yields with substrates containing coordinating heteroatoms (e.g., furan, thiophene, pyridine).[9]
-
Suzuki coupling can be more susceptible to steric hindrance. In the coupling of sterically demanding ortho-substituted aryl bromides, the Stille coupling has been shown to outperform the Suzuki coupling.[9]
Practical Considerations and Experimental Protocols
The choice between Suzuki and Stille coupling often comes down to a balance of practical considerations.
Caption: Decision-making workflow for selecting a coupling method.
General Experimental Workflow
The following protocols provide a general framework for performing Suzuki and Stille couplings on a representative chloropyrimidine substrate. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary for achieving optimal results with a new substrate.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki Coupling of 2-Chloropyrimidine with an Arylboronic Acid
-
Preparation: In a flame-dried Schlenk flask, combine 2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₃PO₄ (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Stir the mixture at a temperature ranging from 80–120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stille Coupling of 2-Chloropyrimidine with an Arylstannane
-
Preparation: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if used).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, Dioxane, Toluene) via syringe.
-
Reagent Addition: Add the arylstannane (1.1 - 1.5 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. To remove tin byproducts, a fluoride workup (e.g., stirring with a saturated aqueous solution of KF) is often employed. Following the fluoride treatment, perform a standard aqueous workup and extraction.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion and Future Outlook
Both the Suzuki and Stille couplings are indispensable tools for the functionalization of pyrimidines, each with its own set of advantages and disadvantages. The Suzuki coupling is often the first choice due to the low toxicity and wide commercial availability of organoboron reagents. However, for substrates that are base-sensitive, sterically hindered, or contain coordinating functional groups, the Stille coupling provides a powerful and often superior alternative.
The continued development of more active and robust catalysts and ligands for both reactions will undoubtedly expand their scope and utility in the synthesis of complex pyrimidine-containing molecules. As our understanding of the subtle mechanistic details of these reactions on heteroaromatic substrates grows, so too will our ability to rationally design and execute efficient and selective pyrimidine functionalization strategies, ultimately accelerating the pace of drug discovery.
References
- Kralj, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2889. [Link]
- Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 12(12), 2721–2724. [Link]
- Kralj, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Kralj, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
- Gendron, T., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3216–3229. [Link]
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6353. [Link]
- Zinad, D. S., & Langer, P. (2010). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
- Gendron, T., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry, 87(11), 7041-7053. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Sharma, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(1), 104. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]
- Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Shaik, S. P., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
- Gendron, T., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- de la Torre, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 180. [Link]
- Reddy, T. J., et al. (2006). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Zinad, D. S., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- Chen, C. H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
- Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891-1913. [Link]
- Hocek, M., & Dvorakova, H. (2003). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Knie, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- Stanetty, C., et al. (2012). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions.
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Wikipedia. (2023, December 29). Stille reaction. [Link]
- Rossi, R. A., & Postigo, A. (2010). Stille coupling reactions with organostannanes.
- Narayanan, B., & Ali, M. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Dı́az-Ortiz, Á., et al. (2007). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- Dreher, S. D., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 336-351. [Link]
- Singh, S., et al. (2023). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions.
- Mujahid, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(19), 3465. [Link]
- Roughley, S. D., & Jordan, A. M. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(11), 3299. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11628-11643. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Analysis of (5-Bromopyrimidin-2-yl)methanamine: An HPLC-Centric Approach
Abstract: The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. (5-Bromopyrimidin-2-yl)methanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires rigorous analytical control. This guide provides an in-depth, expert-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for its purity determination. We will dissect a robust, stability-indicating reversed-phase HPLC method, explaining the scientific rationale behind each parameter. This document is designed for researchers, analytical scientists, and drug development professionals, offering practical protocols, comparative data, and a framework for making informed decisions on purity assessment strategies.
The Analytical Challenge: this compound
This compound is a polar, basic compound containing a primary amine and a pyrimidine ring system. These structural features present a distinct set of analytical challenges. The primary amine group is susceptible to interacting with residual silanols on silica-based HPLC columns, often leading to poor peak shape (tailing). The pyrimidine ring provides a strong chromophore, making UV detection highly suitable. As a critical intermediate, its purity profile must be well-characterized, identifying and quantifying any process-related impurities or degradation products that could compromise the quality of the final API.[1][2]
The primary objective of this guide is to establish a reliable HPLC method as the principal tool for quality control and to objectively compare its performance against orthogonal techniques, ensuring a comprehensive understanding of the molecule's purity.
The Primary Method: Stability-Indicating Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the industry's gold standard for the purity analysis of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Rationale for Method Selection
The selection of a C18 stationary phase is a conventional starting point for many reversed-phase methods.[5] However, for a basic compound like this compound, the key to a successful separation lies in controlling the ionization state of the analyte and mitigating undesirable secondary interactions.
-
Mobile Phase pH: By maintaining the mobile phase at an acidic pH (e.g., pH 3.0 with a phosphate buffer), the primary amine is protonated (-CH₂NH₃⁺). This consistent positive charge prevents fluctuations in retention and improves peak shape. The buffer must be selected to have a pKa close to the desired pH to provide adequate buffering capacity.[5]
-
Column Chemistry: A modern, end-capped C18 column with low silanol activity is crucial to minimize peak tailing. The end-capping process masks most of the acidic silanol groups that can interact with the protonated amine.
-
Gradient Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile), allows for the effective elution of both the polar main compound and any less polar impurities that may be present.
Detailed Experimental Protocol: HPLC Purity Determination
This protocol is designed to be a self-validating system by incorporating stringent system suitability requirements.
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides a good balance of efficiency and backpressure. A smaller particle size enhances resolution. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffers the system to ensure the analyte is consistently protonated, improving peak symmetry. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10% to 80% B; 25-30 min: 80% B; 30.1-35 min: 10% B | Ensures elution of the polar main analyte while also separating potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility. |
| Detection Wavelength | 260 nm | Chosen based on the UV absorbance maximum of the pyrimidine chromophore. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Solution Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration is used to ensure the detection of impurities at low levels (e.g., 0.1%).
System Suitability Testing (SST): Before sample analysis, inject the Standard Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
-
Repeatability: Relative Standard Deviation (RSD) of the main peak area is ≤ 2.0%.
-
Tailing Factor (Asymmetry): Between 0.8 and 1.5 for the main peak.
-
Theoretical Plates (Efficiency): Not less than 3000 for the main peak.
Analysis Procedure:
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Perform the SST injections.
-
Inject the Sample Solution once.
-
Calculate the percentage of each impurity by the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Data Presentation and Discussion
A robust HPLC method should effectively separate the main component from all potential impurities.
Representative HPLC Performance Data
The following table presents hypothetical data from the analysis of a typical batch, demonstrating the method's resolving power.
| Component | Retention Time (min) | Area % | Specification |
| Impurity 1 (Starting Material) | 4.5 | 0.08 | ≤ 0.15% |
| This compound | 10.2 | 99.75 | ≥ 99.5% |
| Impurity 2 (Unknown) | 15.8 | 0.12 | ≤ 0.15% |
| Impurity 3 (Degradant) | 18.1 | 0.05 | Report |
| Purity (Area %) | - | 99.75 | ≥ 99.5% |
Understanding Potential Impurities
Impurities can originate from the synthetic route or from degradation. A stability-indicating method is one that can separate the API from its degradation products.[6] Forced degradation studies (exposing the compound to acid, base, oxidative, thermal, and photolytic stress) are essential to develop such a method.
Caption: Hypothetical Synthesis and Impurity Formation.
Comparison with Alternative Analytical Techniques
While HPLC is the primary workhorse, a comprehensive purity assessment often relies on orthogonal methods that measure the same attribute using a different scientific principle.
| Technique | Principle | Primary Application for this Analyte | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases | Routine QC, purity/impurity quantification, stability testing | High resolution, sensitivity, and precision; well-established and robust.[3] | Requires a chromophore; relative quantification unless a certified standard is used for each impurity. |
| GC-MS | Partitioning into a gaseous mobile phase; separation by boiling point/polarity | Analysis of volatile impurities (e.g., residual solvents) | Excellent for volatile/semi-volatile compounds; MS provides structural identification.[1] | Analyte is non-volatile and would require derivatization, risking degradation; not suitable for the main component. |
| qNMR | Nuclear spin resonance in a magnetic field | Absolute purity determination of reference standards | Provides an absolute purity value without needing a specific analyte standard; gives structural confirmation.[1][7] | Lower sensitivity than HPLC; requires highly pure internal standards; higher instrument and operational cost. |
| LC-MS | HPLC separation followed by mass spectrometry detection | Impurity identification and structural elucidation | Combines HPLC's separation power with MS's mass identification capabilities for unknown peak characterization.[8] | Quantification can be complex and less precise than UV detection without isotope-labeled standards. |
Conclusion: An Integrated Purity Strategy
For the routine quality control and purity determination of this compound, a well-developed, stability-indicating HPLC method is unequivocally the most suitable technique. Its high resolving power, sensitivity, and robustness make it ideal for a high-throughput manufacturing environment.
However, a comprehensive analytical strategy should not rely on a single method. An integrated approach is superior:
-
HPLC for routine purity and stability testing.
-
GC-MS for the control of residual solvents from the synthesis.
-
qNMR for the initial characterization and absolute purity assignment of the primary reference standard.
-
LC-MS during method development and for investigating any unknown impurities that may appear.
By leveraging the strengths of each technique, scientists and drug developers can build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- Grosjean, C., et al. (2012).
- Grosjean, C., et al. (2012). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. [Link]
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. [Link]
- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
- ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
- Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. omnipresent.com. [Link]
- NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rroij.com [rroij.com]
A Senior Application Scientist's Guide to the NMR Characterization of (5-Bromopyrimidin-2-yl)methanamine Derivatives
This guide provides an in-depth comparison and technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (5-Bromopyrimidin-2-yl)methanamine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive framework for spectral interpretation, supported by established principles of NMR spectroscopy and comparative data from related heterocyclic systems. We will delve into the expected ¹H and ¹³C NMR chemical shifts and coupling patterns, and discuss how derivatization of the primary amine is likely to influence the spectra.
Foundational Principles: Understanding the NMR Landscape of the Pyrimidine Core
The interpretation of the NMR spectra of this compound derivatives begins with a solid understanding of the parent pyrimidine ring system. The pyrimidine ring is an electron-deficient aromatic heterocycle, which significantly influences the chemical shifts of its ring protons and carbons.
The Parent Pyrimidine Molecule
In unsubstituted pyrimidine, the protons at the 2, 4, and 6 positions are deshielded due to the electron-withdrawing nature of the two nitrogen atoms. The proton at the 5-position is the most shielded of the ring protons.
| Proton | Typical ¹H Chemical Shift (ppm) | Carbon | Typical ¹³C Chemical Shift (ppm) |
| H-2 | ~9.26 | C-2 | ~157.4 |
| H-4, H-6 | ~8.78 | C-4, C-6 | ~156.9 |
| H-5 | ~7.36 | C-5 | ~121.7 |
Table 1: Typical ¹H and ¹³C NMR chemical shifts for unsubstituted pyrimidine in CDCl₃.[1]
The Influence of Substituents
The introduction of substituents to the pyrimidine ring causes predictable changes in the chemical shifts of the remaining protons and carbons. These changes, known as Substituent Chemical Shifts (SCS), are invaluable for structure elucidation.
-
Electron-donating groups (EDGs) , such as amino and alkyl groups, tend to shield the ring protons and carbons, causing upfield shifts (to lower ppm values).
-
Electron-withdrawing groups (EWGs) , such as halogens and nitro groups, further deshield the ring, leading to downfield shifts (to higher ppm values).
Predicted NMR Characterization of this compound
Based on the foundational principles and data from related compounds, we can predict the ¹H and ¹³C NMR spectra for the parent compound, this compound.
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-4, H-6 | 8.5 - 8.7 | s | - | These protons are equivalent due to free rotation of the methanamine group. The bromine at the 5-position will cause a downfield shift compared to unsubstituted pyrimidine. |
| -CH ₂- | 3.9 - 4.2 | s | - | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring and the amino group, leading to a downfield shift. They will appear as a singlet. |
| -NH ₂ | 1.5 - 2.5 | br s | - | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
Table 2: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Spectrum
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 160 - 165 | The attachment of the electron-donating aminomethyl group will cause a slight upfield shift compared to unsubstituted pyrimidine. |
| C-4, C-6 | 157 - 160 | These carbons are deshielded by the adjacent nitrogen atoms and the bromine at the 5-position. |
| C-5 | 110 - 115 | The bromine atom directly attached to this carbon will cause a significant upfield shift due to the "heavy atom effect". |
| -C H₂- | 45 - 50 | This aliphatic carbon is deshielded by the attached nitrogen and the pyrimidine ring. |
Table 3: Predicted ¹³C NMR spectral data for this compound.
Comparison with Derivatives: The Impact of N-Substitution
Derivatization of the primary amine in this compound will lead to predictable changes in the NMR spectrum. This section provides a comparative guide for common derivatives.
Caption: Impact of N-substitution on key ¹H NMR signals.
N-Alkyl Derivatives
-
¹H NMR:
-
-CH₂-: A slight downfield shift is expected due to the inductive effect of the additional alkyl group.
-
-NH-: The chemical shift will remain variable, and the signal may still be broad.
-
New Signals: The protons of the new alkyl group will appear in the aliphatic region of the spectrum with characteristic multiplicities.
-
-
¹³C NMR:
-
-CH₂-: A slight downfield shift is anticipated.
-
New Signals: The carbons of the new alkyl group will be observed.
-
N-Acyl Derivatives
-
¹H NMR:
-
-CH₂-: A significant downfield shift is expected due to the strong electron-withdrawing nature of the acyl group. The methylene protons are now adjacent to an amide nitrogen.
-
-NH-: The amide proton will appear as a sharp signal, typically a triplet if coupled to the methylene protons, at a much more downfield position (often > 8 ppm).
-
New Signals: Signals corresponding to the acyl group will be present.
-
-
¹³C NMR:
-
-CH₂-: A noticeable downfield shift will occur.
-
New Signals: The carbonyl carbon of the acyl group will be observed in the range of 165-175 ppm.
-
Experimental Protocols for High-Quality NMR Data Acquisition
To obtain reliable and reproducible NMR data for this compound derivatives, the following experimental protocols are recommended.
Caption: Recommended workflow for NMR data acquisition and analysis.
Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine group.[2]
-
Ensure complete dissolution. Gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H NMR Spectroscopy
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum using a 30° pulse angle.
-
Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.
¹³C NMR Spectroscopy
-
Acquire a proton-decoupled ¹³C spectrum.
-
Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups.
Conclusion
The NMR characterization of this compound and its derivatives is a powerful tool for structure elucidation and purity assessment. By understanding the fundamental NMR properties of the pyrimidine core and the predictable effects of substituents, researchers can confidently interpret their spectral data. This guide provides a solid predictive framework and practical experimental advice to aid in these analytical endeavors. While the presented chemical shifts are predictive, they offer a robust starting point for the analysis of this important class of compounds.
References
- Wiley-VCH. (2007).
- Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529.
- EvitaChem. (5-Bromopyrimidin-2-yl)methylamine.
- ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- Al-Sanea, M. M., et al. (2022).
- ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
- ResearchGate.
- OpenOChem Learn. Interpreting NMR.
- Chad's Prep. (2018). Interpreting NMR Example 1. YouTube.
- University of Wisconsin. NMR Chemical Shifts.
- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.
- The Royal Society of Chemistry.
- ChemicalBook. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- AMERICAN ELEMENTS. (5-Bromopyridin-2-yl)methanamine.
- Smolecule. (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
- University of Cambridge.
- University College London. Chemical shifts.
- University of Wisconsin-Madison.
- ESA-IPB.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- BLD Pharm. This compound.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
A Comparative Guide to the Biological Activity of Substituted Pyrimidine Scaffolds for Drug Discovery Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids like thymine, cytosine, and uracil.[1][2][3][4] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutic agents with diverse applications.[5][6] This guide offers a comparative analysis of the biological activities of substituted pyrimidine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate the chemical space of these versatile molecules.
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][7][8] Strategic modifications can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will delve into a comparative analysis of substituted pyrimidines across key therapeutic areas: anticancer, anti-inflammatory, antimicrobial, and antiviral activities.
Comparative Anticancer Activity of Pyrimidine Derivatives
The quest for novel anticancer agents has extensively explored the pyrimidine scaffold, leading to the discovery of potent inhibitors of various cancer-related targets.[5] Modifications to the pyrimidine core can significantly impact cytotoxic activity and the mechanism of action.[7][9]
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Substituted pyrimidines have emerged as promising CDK inhibitors. For instance, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective CDK2 inhibitors, demonstrating significant inhibition of in-vitro cellular proliferation in cultured human tumor cells.[10]
Table 1: Comparative in-vitro Cytotoxic Activity (IC50, µM) of Pyrimidine Derivatives as CDK2 Inhibitors
| Compound | R1 | R2 | R3 | R4 | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 6a | 4-Cl-Ph | NH-c-Pr | H | H | 0.87 | 1.12 | 1.54 |
| 6b | 4-F-Ph | NH-c-Pr | H | H | 0.95 | 1.25 | 1.87 |
| 6c | 4-OCH3-Ph | NH-c-Pr | H | H | 1.23 | 1.56 | 2.11 |
| Roscovitine | - | - | - | - | 15.0 | 16.0 | 18.0 |
Data synthesized from multiple sources for illustrative comparison.
The data illustrates that substitutions on the phenyl ring at position 4 of the pyrimidine core significantly influence the anticancer activity. Halogen substitutions (Cl, F) generally confer greater potency compared to a methoxy group.
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase is a critical enzyme in the DNA synthesis pathway, making it an attractive target for cancer chemotherapy.[7] Pyrido[2,3-d]pyrimidine derivatives have been effectively designed as TS inhibitors.[7]
Table 2: Comparative in-vitro Cytotoxic Activity (IC50, µM) of Pyrido[2,3-d]pyrimidine Derivatives as TS Inhibitors
| Compound | R1 | R2 | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |
| 1n | 4-OCH3-Ph | H | 1.98 | 2.18 | 4.04 |
| 1o | 4-Cl-Ph | H | 1.52 | 1.89 | 3.15 |
| Pemetrexed | - | - | 0.002 | 0.004 | 0.009 |
Data sourced from BenchChem's guide on pyrimidine derivatives.[7]
This comparison highlights the potent activity of the established drug Pemetrexed, while also demonstrating the promising activity of novel substituted pyrido[2,3-d]pyrimidines.
Experimental Workflow for Anticancer Activity Screening
Caption: General workflow for screening the anticancer activity of pyrimidine derivatives.
Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and various cytokines.[11][12][13]
Cyclooxygenase (COX) Inhibition
The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Certain pyrimidine derivatives have shown high selectivity for COX-2.[12][14]
Table 3: Comparative in-vitro COX Inhibition (IC50, µM) and Selectivity Index of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| L1 | >100 | 0.12 | >833 |
| L2 | >100 | 0.15 | >667 |
| Celecoxib | 15 | 0.04 | 375 |
| Meloxicam | 25 | 0.25 | 100 |
Data from a study on pyrimidine derivatives as selective COX-2 inhibitors.[12][14]
Compounds L1 and L2 exhibit superior selectivity for COX-2 compared to the established drug meloxicam and are comparable to celecoxib.[12][14] This highlights the potential of the pyrimidine scaffold in designing safer anti-inflammatory agents.
Signaling Pathway of COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by substituted pyrimidine derivatives.
Comparative Antimicrobial Activity of Pyrimidine Scaffolds
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents.[15] Pyrimidine derivatives have a long history as antimicrobial agents and continue to be a promising source of new antibiotics and antifungals.[3][16][17]
Antibacterial Activity
Substituted pyrimidines have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[18][19] The nature and position of substituents play a critical role in determining the potency and spectrum of activity. For example, a study on thiophenyl substituted pyrimidines demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs).[15]
Table 4: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of Pyrimidine Derivatives Against Bacterial Strains
| Compound | S. aureus (Gram +ve) | B. subtilis (Gram +ve) | E. coli (Gram -ve) | P. aeruginosa (Gram -ve) |
| Compound A | 8 | 4 | 16 | 32 |
| Compound B | 16 | 8 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |
Illustrative data based on trends reported in the literature.[16][18][19]
The illustrative data shows that while novel pyrimidines may not always reach the potency of established antibiotics like ciprofloxacin, they represent important scaffolds for further optimization.
Antifungal Activity
Several pyrimidine derivatives also exhibit significant antifungal activity.[16][19] For instance, certain pyrimidinopyrazoles and pyrimidinotriazoles have shown significant activity against Candida albicans and Aspergillus niger.[16]
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the antimicrobial activity of pyrimidine derivatives.
Comparative Antiviral Activity of Pyrimidine Analogues
Pyrimidine nucleoside analogues have been instrumental in the development of antiviral therapies.[20] More recently, non-nucleoside pyrimidine derivatives have also emerged as potent antiviral agents, targeting various stages of the viral life cycle.[21][22]
Inhibition of Viral Replication
Certain pyrimidine derivatives act by inhibiting key viral enzymes, such as reverse transcriptase in HIV or RNA polymerase in influenza virus.[20][22] For example, a series of pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against wild-type and resistant HIV-1 strains.[22]
Another novel mechanism involves the inhibition of host pyrimidine biosynthesis, which creates an antiviral state.[21] A tetrahydrobenzothiazole-based compound was found to have broad-spectrum antiviral activity by inhibiting this host pathway.[21]
Table 5: Comparative Antiviral Activity (EC50, nM) of Pyrimidine Derivatives Against HIV-1
| Compound | HIV-1 IIIB (Wild-type) | RES056 (K103N/Y181C) |
| 48 | 3.43 | 11.8 |
| Etravirine | 3.5 | 50 |
Data from a study on pyrimidine NNRTIs.[22]
Compound 48 demonstrates comparable potency to the approved drug Etravirine against the wild-type HIV-1 strain and superior activity against a double mutant strain, highlighting its potential to overcome drug resistance.[22]
Mechanism of Action for Pyrimidine-based Antivirals
Caption: Dual antiviral mechanisms of substituted pyrimidine derivatives.
Detailed Experimental Protocols
Protocol 1: In-vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a pyrimidine derivative that inhibits 50% of cell growth (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In-vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Add the assay buffer, enzyme (COX-1 or COX-2), and test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Add arachidonic acid to initiate the reaction.
-
Immediately add TMPD and measure the absorbance at 590 nm over time.
-
The rate of TMPD oxidation is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value for each compound against both COX-1 and COX-2 using non-linear regression analysis.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a pyrimidine derivative that inhibits the visible growth of a microorganism.
Materials:
-
96-well plates
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
The pyrimidine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that even minor modifications to the substitution pattern on the pyrimidine ring can lead to significant changes in biological activity, selectivity, and potency.[2][8] This guide provides a comparative framework and foundational protocols to aid researchers in the rational design and evaluation of new pyrimidine derivatives with enhanced therapeutic potential across a spectrum of diseases. The continued exploration of this privileged scaffold is poised to yield the next generation of innovative medicines.
References
- Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(9), 1133–1146. [Link]
- Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., Mohamed, A. M., & Abbas, S. Y. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry, 3(5), 56. [Link]
- Rashid, M., Husain, A., & Mishra, R. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(59), 35917–35939. [Link]
- Szymański, P., Kocięba, M., Pluskota-Karwatka, D., Wiela-Hojeńska, A., & Wujec, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]
- Bhat, K. I., Kumar, A., Kumar, P., & Riyaz, E. K. (2014). Synthesis and Biological Evaluation of Some Novel Pyrimidine Derivatives Derived from Chalcones. Research Journal of Pharmacy and Technology, 7(9), 995-998. [Link]
- Hassan, A. S., El-Sayed, M. A., Abou-El-Ella, D. A., & El-Adl, K. (2010). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. European Journal of Medicinal Chemistry, 45(3), 1158–1166. [Link]
- Ialongo, C., Bernardini, L., & Da Pozzo, E. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(19), 4478. [Link]
- Rana, A., Siddiqui, N., & Khan, S. A. (2008). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 70(3), 281. [Link]
- Kanth, M. R., & Latha, J. (2012). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. International Journal of Pharmacy and Pharmaceutical Sciences, 4, 573-576. [Link]
- Natarajan, A., Ramachandran, R., & Perumal, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. Current Organic Synthesis, 19(5), 498-518. [Link]
- Szymański, P., Kocięba, M., Pluskota-Karwatka, D., Wiela-Hojeńska, A., & Wujec, M. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
- Sharma, P., & Rane, N. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 13(9), 1461. [Link]
- Almalki, A. J., Al-Radadi, N. S., Zaki, I., Al-Ghorbani, M., & El-Sharkawy, M. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(11), 4531. [Link]
- Lee, J. S., Lee, H. J., Lee, S. H., Park, S. J., Kim, S. Y., Kim, Y., Choi, M., & Kim, J. (2021). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 65(11), e00973-21. [Link]
- Nath, R., Uddin, M. J., & Jawaid, M. (2025). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Molecular diversity, 29(1), 817–848. [Link]
- Natarajan, A., Ramachandran, R., & Perumal, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(5), 498–518. [Link]
- Wang, S., Li, Y., Wu, A., Li, L., & Lou, H. (2014). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 4(71), 37888. [Link]
- El-Faham, A., El-Sayed, W. A., & Al-Otaibi, A. M. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 279–300. [Link]
- Kumar, R., & Singh, R. K. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central journal, 12(1), 46. [Link]
- Jain, K. S., Bari, S. B., & Chhabria, M. T. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]
- Kumar, A., Singh, V., & Singh, R. K. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 10(04), 213-221. [Link]
- Madawali, R. M., & Mathad, V. I. (2016). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research, 7(10), 4061. [Link]
- Ilango, K., & Arunkumar, S. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268. [Link]
- Siddappa, B. C. R., Biju, P., Ameen, M. P., & Dsouza, N. G. (2023). A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds. Journal of Chemical and Life Sciences, 2(11), 1198-1216. [Link]
- Dhama, K., Sharun, K., & Gugjoo, M. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]
- Schloer, S., Goretzko, J., & Rescher, U. (2023). Inhibitors of pyrimidine synthesis synergize with Molnupiravir to suppress influenza A virus replication. Antiviral Research, 216, 105658. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (5-Bromopyrimidin-2-yl)methanamine Analogs as Kinase Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2][3] Its prevalence stems from its ability to mimic the purine core of ATP, allowing pyrimidine-based compounds to function as competitive inhibitors for a vast array of protein kinases.[4][5] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly versatile subclass: (5-Bromopyrimidin-2-yl)methanamine analogs.
The strategic placement of a bromine atom at the C5 position and an aminomethyl group at the C2 position provides two orthogonal chemical handles for systematic modification. This allows for a comprehensive exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. We will dissect the causal relationships between specific structural modifications and their resulting biological activity, supported by experimental data and established biochemical protocols.
The this compound Scaffold: A Blueprint for Kinase Inhibition
The core scaffold is designed to engage with the highly conserved ATP-binding pocket of protein kinases. The 2-aminomethyl group is strategically positioned to interact with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction, typically involving one or two hydrogen bonds, is critical for anchoring the inhibitor. The 5-bromo position, pointing out towards the solvent-exposed region, serves as a versatile vector for introducing substituents that can probe deeper into the binding site or interact with less conserved regions, thereby driving selectivity.
Below is a diagram illustrating the general workflow for developing and evaluating novel analogs from this scaffold.
Caption: General workflow for SAR studies of novel kinase inhibitors.
Part 1: Core Structure-Activity Relationship Analysis
The development of potent and selective inhibitors from the this compound scaffold hinges on systematic modifications at two primary sites: the C5-position and the 2-aminomethyl group.
A. The C5-Position: The Gateway to Selectivity
The bromine atom at the C5 position is not merely a placeholder; it is a synthetic linchpin for introducing diverse chemical functionalities via palladium-catalyzed cross-coupling reactions.[6] This position typically extends towards the ribose-binding pocket or the solvent front, making it a critical determinant of inhibitor selectivity.
1. Suzuki Coupling (Aryl and Heteroaryl Substituents): The introduction of aromatic rings at C5 can establish additional van der Waals and pi-stacking interactions. The choice of the aryl or heteroaryl moiety is critical.
-
Rationale: Replacing the bromine with a phenyl, pyridyl, or pyrazolyl group can enhance binding affinity by occupying a nearby hydrophobic pocket. The electronics of this ring can also influence the overall properties of the molecule.
-
SAR Insights:
-
Small, planar rings (e.g., phenyl, pyridyl) are generally well-tolerated and often lead to a significant increase in potency.
-
Substitution on the aryl ring can be used to fine-tune activity. For example, a small electron-donating group (e.g., -OCH3) in the para position might enhance interactions, whereas a bulky group could introduce a steric clash.
-
Heteroatoms (e.g., nitrogen in a pyridine ring) can act as hydrogen bond acceptors, potentially forming a new interaction with a residue in the binding site, further boosting potency and selectivity.
-
2. Sonogashira Coupling (Alkynyl Substituents): The introduction of a linear, rigid alkynyl linker provides a different way to probe the topology of the ATP binding site.
-
Rationale: Alkynes can span narrow, hydrophobic channels that are inaccessible to bulkier aryl groups. The terminal end of the alkyne can be further functionalized.
-
SAR Insights:
-
A terminal alkyne can interact favorably with the protein backbone or be used as a handle for attaching larger groups.
-
Appending a small cyclic group (e.g., cyclopropyl) or an aromatic ring to the alkyne can significantly improve potency if a corresponding pocket exists.
-
Table 1: Comparative Activity of C5-Modified Analogs (Hypothetical Data for Target Kinase X)
| Compound ID | C5-Substituent | IC50 (nM) for Kinase X | Rationale for Change in Activity |
| 1 (Core) | -Br | 1250 | Baseline activity of the core scaffold. |
| 2a | -Phenyl | 85 | Phenyl group occupies a hydrophobic pocket, enhancing affinity. |
| 2b | -4-Methoxyphenyl | 40 | Methoxy group may form a favorable interaction or improve electronics. |
| 2c | -3-Pyridyl | 32 | Pyridyl nitrogen acts as a hydrogen bond acceptor with a key residue. |
| 3a | -Ethynyl | 450 | Linear alkyne probes a narrow channel but lacks terminal interactions. |
| 3b | -(Cyclopropylethynyl) | 95 | Cyclopropyl cap fits into a small terminal hydrophobic pocket. |
B. The 2-Aminomethyl Group: The Anchor to the Hinge
The primary amine of the aminomethyl group is the principal anchor, forming critical hydrogen bonds with the kinase hinge region. Modifications here must be carefully considered to maintain this pivotal interaction.
1. N-Alkylation and N-Arylation: Adding substituents to the amine nitrogen directly impacts its hydrogen-bonding capacity and introduces steric bulk.
-
Rationale: This strategy explores the space immediately surrounding the hinge-binding region.
-
SAR Insights:
-
N-Methylation: Often tolerated, as the small methyl group can fit into a small hydrophobic groove near the hinge. Potency may increase or decrease slightly depending on the specific kinase.
-
N-Ethylation and Larger Alkyl Groups: Typically leads to a significant loss of activity due to steric hindrance with the hinge backbone, preventing proper hydrogen bond formation.
-
N-Arylation: Generally detrimental to activity for the same steric reasons, unless the specific kinase has an unusually open conformation in this region.
-
2. N-Acylation: Converting the amine to an amide changes its electronic properties and hydrogen-bonding pattern.
-
Rationale: An amide can still participate in hydrogen bonding (as an acceptor via the carbonyl oxygen and a donor via the N-H). This modification can also introduce new vectors for interaction.
-
SAR Insights:
-
N-Acetylation: The acetyl group may orient the carbonyl oxygen to form a new hydrogen bond, sometimes recovering or even enhancing potency.
-
Larger Acyl Groups: The SAR follows a similar trend to N-alkylation; bulky groups are generally disfavored.
-
Table 2: Comparative Activity of N-Modified Analogs (Hypothetical Data for Target Kinase X)
| Compound ID | N-Substituent on Aminomethyl | IC50 (nM) for Kinase X | Rationale for Change in Activity |
| 1 (Core) | -H | 1250 | Primary amine forms optimal hydrogen bonds. |
| 4a | -Methyl | 1500 | Slight steric clash, weakening hinge interaction. |
| 4b | -Ethyl | >10,000 | Significant steric clash disrupts essential hydrogen bonds. |
| 5a | -Acetyl | 980 | Carbonyl oxygen may form a compensatory H-bond. |
Part 2: Target-Specific Case Study: Epidermal Growth Factor Receptor (EGFR)
Many pyrimidine-based inhibitors target EGFR, a receptor tyrosine kinase whose hyperactivity is a driver in several cancers.[7] The this compound scaffold is well-suited to target the ATP-binding site of EGFR.
EGFR Signaling Pathway
Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a downstream cascade involving pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell proliferation, survival, and differentiation. Inhibitors block this first step of autophosphorylation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
SAR for EGFR Inhibition: For EGFR, the 2-aminomethylpyrimidine core is known to form a key hydrogen bond with the backbone nitrogen of Met793 in the hinge region. The C5-substituent extends towards the solvent-exposed region near the ribose pocket.
-
Optimal C5-Substituent: Studies on related scaffolds have shown that introducing small, substituted anilino or heteroaromatic groups at a position analogous to C5 can significantly enhance potency against EGFR.[7] This is because these groups can occupy the hydrophobic pocket and form additional interactions.
-
Optimal N-Substituent: For EGFR, the primary amine is often crucial. N-alkylation is generally not tolerated.
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and validated assays are paramount.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the activity of a kinase and the potency of an inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
1. Principle: The assay is performed in two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the test compound. Then, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
2. Materials:
-
Kinase (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
3. Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup:
-
To each well of a 96-well plate, add 2.5 µL of the test compound dilution or DMSO (for positive and negative controls).
-
Add 5 µL of a 2X kinase/substrate mixture prepared in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a 4X ATP solution (prepared in reaction buffer) to all wells to start the reaction. The final volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- Suresh Kumar, et al. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences. [Link]
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Chen, S. H., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(7), 1341-1347. [Link]
- Jain, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of Novel Pyrimidine-Based Compounds
For researchers in drug discovery and materials science, the precise three-dimensional atomic arrangement of a novel compound is not just data—it is the blueprint for function and interaction. Pyrimidine derivatives, a cornerstone of medicinal chemistry found in everything from antiviral medications to kinase inhibitors, are of particular interest.[1][2] Determining their exact structure is paramount.
This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the expert insights behind the experimental choices, ensuring a robust and reliable path to structural determination.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
X-ray crystallography is the definitive method for obtaining high-resolution three-dimensional molecular structures.[3][4][5] The technique relies on the principle that a crystal, a highly ordered three-dimensional array of molecules, will diffract a beam of X-rays in a unique pattern.[3][6] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a detailed map of electron density within the crystal and, from that, infer the precise position of every atom.[3][6]
The underlying physics is elegantly described by Bragg's Law (
Experimental Workflow: From Powder to Final Structure
The journey from a newly synthesized pyrimidine compound to a fully validated crystal structure is a multi-step process that demands both precision and patience. Each step is critical for the success of the next.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol: A Case Study with a Novel Pyrimidine Kinase Inhibitor
Here we outline a self-validating protocol. The causality is clear: impeccable purity and methodical crystal growth are prerequisites for obtaining a high-quality crystal, which is the only way to generate diffraction data that can be refined to a high-resolution, trustworthy structure.
1. Synthesis and Purification:
-
Synthesize the target pyrimidine derivative using established organic chemistry methods.
-
Crucial Step: Purify the compound to the highest possible degree (>98%, verified by NMR and LC-MS). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.[12] Recrystallization is a common and effective purification method.[12][13][14]
2. Crystal Growth:
-
This is often the most challenging and empirical step. The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in each dimension.[5][15] Several methods should be attempted in parallel.[16][17]
-
Slow Evaporation: Dissolve 10-20 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a small vial.[16][18] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location. As the solvent slowly evaporates, the solution becomes supersaturated, promoting slow crystal growth.[19]
-
Vapor Diffusion: This is a highly successful method, especially for small quantities.[17][20] Dissolve the compound in a small amount of a less volatile solvent (e.g., chloroform) inside a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).[17][21] The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[17][21]
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[20] Insulate the container and allow it to cool to room temperature over several hours or days.[21] This gradual decrease in temperature reduces solubility, leading to crystal formation.[12]
3. Data Collection:
-
Using a microscope, select a high-quality crystal that is clear, has well-defined faces, and is free of cracks or defects.
-
Mount the crystal on a goniometer head and place it on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage and reduce thermal vibrations.
-
An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[3][6]
4. Data Processing and Structure Refinement:
-
The collected images are processed to index the reflections and integrate their intensities.[22][23] This step determines the unit cell dimensions and the crystal's space group.[3]
-
The "phase problem" is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.
-
An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[3][22]
5. Structure Validation and Deposition:
-
The final structural model must be rigorously validated.[24] The IUCr's checkCIF service is the standard tool, which checks for geometric inconsistencies, missed symmetry, and other potential errors.[25][26]
-
The final, validated structure is reported in a standard Crystallographic Information File (CIF).[27][28][29][30][31] This file contains all the necessary information about the crystal structure and the experiment.
Choosing the Right Tool: A Comparative Analysis
While X-ray crystallography provides unparalleled detail in the solid state, it is not the only tool available. The choice of technique depends on the specific research question, sample availability, and the information required.
Caption: Decision tree for selecting a structural elucidation technique.
Comparison of Key Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling (DFT) |
| Sample State | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Yield | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[4] | Connectivity, conformation in solution, molecular dynamics, intermolecular interactions in solution.[32][33] | Theoretical geometry, electronic properties, reaction energies, spectral prediction.[34][35] |
| Resolution | Atomic (<1 Å) | Lower, provides through-space distances | Theoretical, accuracy depends on method |
| Key Advantage | Unambiguous, high-resolution static structure. The "gold standard" for absolute structure determination.[36] | Provides information on the molecule's behavior and conformation in a physiologically relevant solution state.[32] | Fast, low-cost, and can predict properties of hypothetical molecules before synthesis.[37][38][39] |
| Key Limitation | Requires a high-quality single crystal; provides a static picture that may not represent the solution-state conformation.[33] | Limited by molecular size; structure is an average of conformations in solution.[40] | It is a prediction, not an experimental measurement. Results must be validated experimentally.[41] |
| When to Use | When absolute proof of structure, stereochemistry, and solid-state packing is required. | To understand the dynamic behavior of a molecule in solution or for compounds that won't crystallize. | To guide synthesis, predict properties, or rationalize experimental findings. |
Conclusion: An Integrated Approach
For novel pyrimidine-based compounds, single-crystal X-ray crystallography remains the most powerful and definitive method for determining molecular structure. It provides the unambiguous, high-resolution data essential for understanding structure-activity relationships in drug design and for characterizing new materials.
However, the most comprehensive understanding is often achieved by integrating techniques. A crystal structure provides a precise scaffold, NMR can reveal its dynamic behavior in solution, and computational modeling can offer insights into its electronic properties and reactivity. By understanding the strengths and limitations of each method, researchers can strategically select the right tools to accelerate their discoveries.
References
- Crystallographic Information File - Wikipedia. Wikipedia. [Link]
- Bragg's Law - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- CIF 1.1 syntax specification.
- Bragg's law - Wikipedia. Wikipedia. [Link]
- SOP: CRYSTALLIZATION.
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange.
- CIF (Crystallographic Information Framework) - Metadata Standards Catalog.
- Bragg's Law. Birkbeck College, University of London. [Link]
- Bragg law | Definition, Equation, Diagram, & Facts. Britannica. [Link]
- scXRD: Growing single crystals. University of York. [Link]
- CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange.
- Bragg′s law. DoITPoMS - University of Cambridge. [Link]
- 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
- Current Status of Computational Approaches for Small Molecule Drug Discovery.
- How to grow crystals for X-ray crystallography.
- How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]
- Crystallization - Organic Chemistry. University of Colorado Boulder. [Link]
- Crystal Growing Tips and Methods. University of Pennsylvania. [Link]
- Getting crystals your crystallographer will treasure: a beginner's guide.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives.
- Crystallisation Techniques. University of Glasgow. [Link]
- Crystal Growing Tips. University of Florida. [Link]
- X-ray crystallography - Wikipedia. Wikipedia. [Link]
- A beginner’s guide to X-ray d
- A beginner's guide to X-ray data processing.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
- X-ray data processing.
- Structure validation in chemical crystallography.
- Comparison of X-ray Crystallography, NMR and EM.
- Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]
- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels.
- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
- Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D).
- Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations.
- New computational chemistry techniques accelerate the prediction of molecules and m
- Crystal structure prediction workflow for small molecule drug formul
- XRD data analysis: simple plotting and refinement in GSAS-II. YouTube. [Link]
- Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
- Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
- Validation of Experimental Crystal Structures. CCDC. [Link]
- X Ray crystallography.
- X-ray Crystallography.
- Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-D]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Syllabus for Chemistry (SCQP08).
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
Sources
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. rigaku.com [rigaku.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bragg's law - Wikipedia [en.wikipedia.org]
- 9. Bragg's Law [pd.chem.ucl.ac.uk]
- 10. Bragg law | Definition, Equation, Diagram, & Facts | Britannica [britannica.com]
- 11. Bragg′s law [doitpoms.ac.uk]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 18. How To [chem.rochester.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iucr.org [iucr.org]
- 22. portlandpress.com [portlandpress.com]
- 23. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 28. iucr.org [iucr.org]
- 29. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 30. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 31. researchgate.net [researchgate.net]
- 32. creative-biostructure.com [creative-biostructure.com]
- 33. news-medical.net [news-medical.net]
- 34. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 39. schrodinger.com [schrodinger.com]
- 40. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 41. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized (5-Bromopyrimidin-2-yl)methanamine
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural validation of (5-Bromopyrimidin-2-yl)methanamine, a key building block in contemporary drug discovery. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Imperative of Structural Integrity in Drug Discovery
This compound is a versatile scaffold, its constituent pyrimidine ring being a frequent pharmacophore in a variety of therapeutic agents. The presence and position of the bromine atom and the methanamine group are critical for its intended reactivity in subsequent synthetic steps and its ultimate biological activity. Any deviation in this structure, be it an isomer or a process-related impurity, can lead to failed syntheses, misleading biological data, and significant delays in the drug development pipeline. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
Our validation strategy is built upon the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a holistic understanding of the drug substance and its manufacturing process.[1][2][3][4][5][6][7]
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique is sufficient for complete structural elucidation. Instead, we employ a battery of spectroscopic and chromatographic methods, each providing a unique piece of the structural puzzle. The relationship between these techniques in a comprehensive validation workflow is illustrated below.
Caption: A comprehensive workflow for the structural validation of a synthesized small molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of a small molecule's covalent structure.[5] It provides detailed information about the chemical environment of individual atoms.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent is critical to avoid signal overlap with the analyte.
-
1D 1H NMR Acquisition: Acquire a proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).
-
1D 13C NMR Acquisition: Acquire a carbon NMR spectrum. This will determine the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H assignments.
-
Expected Spectral Data & Interpretation
| Technique | Expected Chemical Shifts (ppm) & Multiplicity | Rationale |
| 1H NMR | ~8.8 (s, 2H, pyrimidine protons), ~4.0 (s, 2H, CH2), ~2.5 (br s, 2H, NH2) | The two pyrimidine protons are in a highly deshielded environment due to the electronegative nitrogen atoms and the bromine atom. The methylene protons adjacent to the pyrimidine ring will also be deshielded. The amine protons are often broad and their chemical shift can vary. |
| 13C NMR | ~160 (C2), ~158 (C4/C6), ~115 (C5), ~45 (CH2) | The carbon atoms in the pyrimidine ring will have distinct chemical shifts influenced by the nitrogen and bromine substituents. The C5 carbon directly attached to the bromine will be significantly shifted. The methylene carbon will appear in the aliphatic region. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula with a high degree of confidence. Tandem mass spectrometry (MS/MS) provides information about the molecule's fragmentation, which can be used to deduce its structure.
Experimental Protocol: LC-MS and HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC-MS Analysis: Inject the sample into a liquid chromatograph coupled to a mass spectrometer. This is particularly useful for analyzing the purity of the sample and identifying any impurities.
-
HRMS Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
MS/MS Analysis: Select the molecular ion of the target compound and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Expected Mass Spectrometry Data
| Technique | Expected m/z Values | Interpretation |
| HRMS | [M+H]+ = 187.9927 / 189.9907 | The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br). |
| MS/MS | Loss of NH3, loss of Br, cleavage of the pyrimidine ring | Fragmentation will likely involve the loss of the amine group, the bromine atom, and characteristic fragmentation of the pyrimidine ring. |
The fragmentation pattern provides a fingerprint of the molecule, which can be compared to known fragmentation pathways of similar compounds.
Chromatographic Techniques: Assessing Purity and Identifying Impurities
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for determining the purity of the synthesized compound and for detecting and quantifying any impurities.[1]
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: Use a C18 reversed-phase column.
-
Gradient Elution: Employ a gradient elution method, starting with a high percentage of the aqueous phase and gradually increasing the percentage of the organic phase, to ensure the separation of compounds with a wide range of polarities.
-
Detection: Use a UV detector set to a wavelength where the pyrimidine ring absorbs strongly (typically around 254 nm).
Comparison with Potential Isomeric Impurities
A robust validation process must consider and rule out the presence of potential isomers that could have formed during synthesis. Based on common synthetic routes for substituted pyrimidines, potential isomers of this compound could include:
-
(4-Bromopyrimidin-2-yl)methanamine: Bromine at a different position on the pyrimidine ring.
-
(6-Bromopyrimidin-2-yl)methanamine: Another positional isomer.
-
(5-Bromopyrimidin-4-yl)methanamine: The methanamine group at a different position.
The analytical techniques described above are well-suited to differentiate these isomers from the target compound.
| Analytical Technique | How it Differentiates Isomers |
| 1H NMR | The chemical shifts and coupling patterns of the pyrimidine protons will be distinct for each isomer. |
| 13C NMR | The chemical shifts of the carbon atoms in the pyrimidine ring will be unique for each isomer. |
| MS/MS | The fragmentation patterns of the isomers may differ due to the different positions of the substituents. |
Conclusion: A Self-Validating System for Unquestionable Structural Confirmation
The structural validation of a synthesized compound like this compound is a multi-step, evidence-based process. By employing a combination of high-resolution analytical techniques and a thorough understanding of the potential for isomeric impurities, researchers can be confident in the structural integrity of their molecules. This rigorous approach not only ensures the reliability of subsequent research but also aligns with the stringent requirements of regulatory bodies in the pharmaceutical industry. The causality-driven experimental design, where each technique corroborates the others, creates a self-validating system that is the bedrock of sound scientific practice.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- GMP Compliance.
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]
- ProPharma. (2024).
- DS InPharmatics. (2020). General Information and Characterization of the Drug Substance Modules. [Link]
- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]
- European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). [Link]
- International Council for Harmonisation. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. [Link]
Sources
- 1. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. dsinpharmatics.com [dsinpharmatics.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Catalyst Selection for Bromopyrimidine Cross-Coupling Reactions
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The ability to efficiently and selectively introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds on this critical heterocycle.[1]
Bromopyrimidines are particularly valuable substrates for these transformations, offering a favorable balance of reactivity and stability. The choice of the palladium catalyst system—comprising a palladium precursor and, crucially, a supporting ligand—is the single most important factor determining the success of the coupling reaction. It profoundly influences reaction yields, substrate scope, catalyst turnover numbers (TONs), and overall process efficiency.[2]
This guide provides a comparative analysis of state-of-the-art catalyst systems for the three most synthetically valuable cross-coupling reactions of bromopyrimidines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in drug development and chemical synthesis to make informed decisions and accelerate their discovery programs.
I. The Suzuki-Miyaura Reaction: Forging C-C Bonds
The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction in modern organic synthesis.[3] Its functional group tolerance and the commercial availability of a vast array of boronic acids make it a first-choice strategy for introducing aryl, heteroaryl, or vinyl groups.
Causality of Catalyst Choice: Ligand Properties Matter
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrimidines is critically dependent on the ligand's steric and electronic properties. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Phosphine Ligands: Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for simple couplings.[3] However, for more challenging or sterically hindered substrates, electron-rich and bulky monophosphine ligands from the Buchwald group (e.g., SPhos, XPhos) or bidentate phosphines like dppf are often superior. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[3][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphines.[6] Their strong σ-donating ability enhances the electron density at the palladium center, promoting high catalytic activity.[7] This often allows for lower catalyst loadings and shorter reaction times. Pre-catalysts like PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly effective for heteroaryl couplings due to their high stability and ease of use.[8][9]
Comparative Performance Data: Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different bromopyrimidine substrates.
| Entry | Bromopyrimidine Substrate | Boronic Acid | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 80 / 18 | 85 | [3] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 80 / 18 | 92 | [3] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / 1,4-Dioxane | 100 / 24 | 71 | [6] |
| 4 | 2,4-Dichloropyrimidine (Microwave) | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ / 1,4-Dioxane/H₂O | 100 / 0.25 | 74 | [10] |
| 5 | Aryl Bromide (general) | Phenylboronic acid | PEPPSI-iPr (1 mol%) | K₂CO₃ / Solvent-free (MW) | 110 / 0.17 | 91 | [8] |
II. The Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense value in pharmaceutical synthesis where the arylamine motif is ubiquitous.[11][12] This reaction couples an amine with an aryl halide.
Causality of Catalyst Choice: Overcoming Catalyst Inhibition
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling but involves the coordination and deprotonation of an amine. A significant challenge with nitrogen-containing heterocycles like pyrimidines is their potential to act as catalyst poisons by strongly coordinating to the palladium center.[13]
The development of sterically hindered, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was a watershed moment for this reaction.[5] These ligands are designed to:
-
Promote Reductive Elimination: Their bulk facilitates the final, product-releasing step.
-
Stabilize Monoligated Species: They favor the formation of highly active, monoligated Pd(0) species, which are crucial for efficient catalysis.
-
Prevent Catalyst Deactivation: The steric hindrance around the palladium center can mitigate the inhibitory effects of substrate or product coordination.
A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is essential for deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[14]
Comparative Performance Data: Buchwald-Hartwig Amination
The following table showcases catalyst systems for the amination of bromopyrimidines.
| Entry | Bromopyrimidine Substrate | Amine | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ / XPhos | K₃PO₄ / Toluene | 100 / - | Excellent | [13] |
| 2 | Brominated Heterocycles (general) | Aniline | Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%) | NaOtBu / Toluene | 90 / 2 | up to 89 | [2] |
| 3 | 4-Bromo-1H-imidazole | Morpholine | tBuBrettPhos-Pd Precat. (1 mol%) | LHMDS / Dioxane | 50 / 12 | 85 | [11] |
| 4 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5 mol%) / XPhos (3 mol%) | NaOtBu / Toluene | Reflux / 6 | 94 | [15] |
| 5 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOtBu / Toluene | 100 / 24 | >99 | [16] |
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynyl-substituted pyrimidines.[17][18] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system of palladium and copper(I).
Causality of Catalyst Choice: A Dual-Catalyst System
The Sonogashira reaction proceeds via two interconnected catalytic cycles.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the bromopyrimidine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination yields the alkynylated pyrimidine and regenerates the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base (commonly an amine like Et₃N or piperidine) to form the crucial copper acetylide species.
A common catalyst combination is PdCl₂(PPh₃)₂/CuI. The amine base not only facilitates the formation of the copper acetylide but can also serve as the solvent. A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.
Comparative Performance Data: Sonogashira Coupling
This table presents data for the Sonogashira coupling of bromopyrimidines and related halo-pyridines/pyrimidines.
| Entry | Halide Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 / 3 | >90 | |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 / 3 | 93 | |
| 3 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT / 4 | 92 | |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 16 | 90 | |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | N-(prop-2-yn-1-yl)morpholine | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 16 | 97 |
IV. Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust starting points. As a core principle of trustworthiness, every protocol should be monitored to ensure reaction completion and product integrity. Optimization of catalyst loading, base, solvent, and temperature is often necessary for novel substrate combinations.
General Experimental Workflow
The workflow for these palladium-catalyzed reactions is highly conserved, emphasizing the need for an inert atmosphere to protect the sensitive catalyst.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Seal the tube, then evacuate and backfill with argon (repeat 3x).
-
Add the anhydrous solvent, followed by the bromopyrimidine and the amine.
-
Seal the tube tightly and place it in a preheated oil bath, stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[2]
Protocol 3: Sonogashira Coupling (General Procedure)
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Base/Solvent (e.g., Triethylamine (Et₃N) or THF/Et₃N mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask
Procedure:
-
To a dry Schlenk flask, add the bromopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3x).
-
Add the solvent (if used) and the amine base, followed by the terminal alkyne.
-
Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the solution with water or a saturated aqueous solution of ammonium chloride (to remove copper salts).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
V. Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of bromopyrimidines is a mature yet continuously evolving field. While traditional phosphine-based catalysts like Pd(PPh₃)₄ remain workhorses for many applications, the rational design of ligands has led to highly active and versatile systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky, electron-rich biaryl monophosphine (e.g., XPhos) and N-heterocyclic carbene (e.g., PEPPSI-IPr) ligands now enable the coupling of previously challenging substrates under milder conditions and at lower catalyst loadings. The dual Pd/Cu system remains the standard for Sonogashira couplings, offering high efficiency for the synthesis of alkynylpyrimidines.
For the researcher, the choice of catalyst should be guided by the specific transformation at hand. For routine Suzuki couplings, a simple Pd(PPh₃)₄ system may suffice. For challenging C-N bond formations or for maximizing efficiency in a medicinal chemistry campaign, investing in advanced ligands like XPhos or NHC pre-catalysts is highly recommended. By understanding the mechanistic principles that govern catalyst activity and by employing robust, validated protocols, scientists can effectively leverage these powerful reactions to accelerate the synthesis of novel pyrimidine-based molecules for a wide range of applications.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- National Conference on Undergraduate Research (NCUR). (n.d.). Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- BenchChem. (2025).
- ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2009).
- Organic Chemistry Portal. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Tokyo Chemical Industry UK Ltd. (n.d.).
- Semantic Scholar. (2018). Highly efficient Pd‐PEPPSI‐IPr catalyst for N‐(4‐pyridazinyl)‐bridged bicyclic sulfonamides via Suzuki–Miyaura coupling reaction.
- Beilstein Journal of Organic Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Chemistry LibreTexts. (2023).
- TCI Chemicals. (n.d.). N-Heterocyclic Carbene (NHC) Ligands.
- ResearchGate. (2025). Buchwald-Hartwig reaction: An overview.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (2023).
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- DergiPark. (2017). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
- ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
- ResearchGate. (2025). Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SHN) in 5-bromopyrimidine by action of bithiophene and its analogues.
- PubMed. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. [Link]
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- MDPI Books. (n.d.). Advances in Cross-Coupling Reactions. [Link]
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Guide to the In Vitro Efficacy of Bromopyrimidine Derivatives
Welcome to a detailed exploration of the in vitro efficacy of a compelling class of heterocyclic compounds: (5-Bromopyrimidin-2-yl)methanamine derivatives and their structural analogs. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of pyrimidine-based scaffolds. Here, we will dissect the available experimental data, compare the performance of various derivatives against a range of biological targets, and provide insights into the experimental designs that underpin these findings. Our focus is on providing a clear, data-driven narrative that is both scientifically rigorous and practically applicable in a laboratory setting.
The Significance of the Bromopyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in the this compound scaffold, offers a unique combination of steric and electronic properties. This halogen substitution can enhance binding affinities to target proteins, improve metabolic stability, and provide a handle for further synthetic modifications, making these derivatives attractive candidates for drug discovery programs.
While direct and extensive research on this compound itself is not widely published, the broader class of bromopyrimidine derivatives has shown significant promise in a variety of therapeutic areas. This guide will synthesize findings from various studies on related bromopyrimidine compounds to provide a comprehensive overview of their potential in vitro applications, ranging from antimicrobial and anticancer agents to specific enzyme inhibitors.
Comparative In Vitro Efficacy of Bromopyrimidine Derivatives
The therapeutic potential of bromopyrimidine derivatives has been evaluated across multiple disease models. The following table summarizes the in vitro activity of several distinct bromopyrimidine compounds, showcasing their diverse biological effects.
| Compound Class/Derivative | Target/Assay | Key Findings (IC50/Activity) | Reference |
| 5-Bromo-2-chloropyrimidin-4-amine derivatives | Antibacterial and antifungal activity | Compound 7b showed significant antimicrobial activity against tested pathogenic bacterial and fungal strains. | [1] |
| N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan) | Endothelin receptors (ETA and ETB) | Potent dual endothelin receptor antagonist. | [2] |
| 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds | Antimicrobial and antiproliferative activity (HCT116 cancer cell line) | Compounds k6, k12, k14, and k20 were potent against selected microbial species. Compounds k8 and k14 displayed potent anticancer activity. | [3] |
| 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines | Antiproliferative activity (FaDu cells) | Compound 7a emerged as a potent antiproliferative agent with an IC50 value of 1.73 μM. | [4] |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s ) | ULK1 kinase inhibition and antiproliferative activity (A549 cells) | Potent ULK1 inhibitor; inhibited proliferation of A549 cells and induced apoptosis while blocking autophagy. | [5] |
| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives | Bloom Helicase (BLM) inhibition | Compound 33 exhibited an IC50 value of 1.1 μM against BLM with >6-fold selectivity over WRN. | [6][7] |
Experimental Protocols: A Closer Look
The credibility of in vitro data hinges on the robustness of the experimental methodologies. Below are detailed protocols for key assays commonly used to evaluate the efficacy of bromopyrimidine derivatives.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
This method is a cornerstone for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that inhibits visible growth of the microbe after incubation.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized bromopyrimidine derivatives in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solution in sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in test tubes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).
-
Inoculation: Add the microbial inoculum to each tube of the diluted compound series. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Data Analysis: Visually inspect the tubes for turbidity. The lowest concentration at which no growth is observed is recorded as the MIC.
Antiproliferative Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation in response to a test compound.[3]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromopyrimidine derivatives for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently wash the cells with PBS and then fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the fixed cells with water and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Molecular Interactions and Pathways
To better understand the synthesis and mechanism of action of these compounds, diagrams can be invaluable.
General Synthetic Pathway for Pyrimidine Scaffolds
The synthesis of pyrimidine derivatives often involves a Claisen-Schmidt condensation followed by cyclization.
Caption: A generalized workflow for the synthesis of substituted pyrimidine scaffolds.
ULK1-Mediated Autophagy Pathway
Several bromopyrimidine derivatives have been identified as inhibitors of ULK1, a key kinase in the autophagy pathway.[5] Inhibiting ULK1 can block autophagy and induce apoptosis in cancer cells.
Caption: Inhibition of the ULK1-mediated autophagy pathway by a bromopyrimidine derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of bromopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and any attached functionalities.
-
Substitution at the 2- and 4-positions: As seen in the development of Macitentan, modifications at these positions significantly influence receptor affinity and selectivity.[2]
-
Aromatic Substituents: The nature of the aromatic group attached to the pyrimidine core is crucial for activity. For instance, in the 5-(2-amino-6-(aryl)pyrimidin-4-yl)benzene-1,3-diol series, the substitution on the aryl ring played a key role in their antimicrobial and anticancer potency.[3]
-
Flexibility and Linkers: The length and nature of linkers between the bromopyrimidine core and other pharmacophores can dramatically impact biological activity, as demonstrated in the design of various enzyme inhibitors.
Conclusion
The this compound scaffold and its broader family of bromopyrimidine derivatives represent a versatile and promising class of compounds with demonstrated in vitro efficacy across a spectrum of biological targets. The data presented in this guide highlight their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to design and execute their own investigations into this fascinating area of medicinal chemistry. Further exploration of the structure-activity relationships will undoubtedly lead to the development of even more potent and selective therapeutic candidates.
References
- Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
- Narayana, B., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry. [Link]
- Abdelhaleem, E. R., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. PubMed Central. [Link]
- (5-Bromopyridin-2-yl)methanamine. PubChem. [Link]
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PubMed Central. [Link]
- Gomes, C., et al. (2022).
- Thurmond, R. L., et al. (2014). Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists.
- Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
- Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
- Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
- Perković, I., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
- Chen, Y.-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Kumar, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Modern Pyrimidine Synthesis: A Comparative Analysis of Novel Methodologies
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are central to a vast array of biological processes.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in the design of therapeutic agents, with applications spanning antiviral, antibacterial, anti-inflammatory, and anticancer therapies.[1][2][3][4] The ability of the pyrimidine ring's nitrogen atoms and planar structure to engage in hydrogen bonding and π–π stacking interactions allows for precise tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[2] Consequently, the development of efficient, sustainable, and versatile methods for the synthesis of substituted pyrimidines remains a critical endeavor for researchers and drug development professionals.
This guide provides an in-depth comparison of emerging pyrimidine synthesis methodologies, benchmarking them against a classical approach. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges.
The Benchmark: The Classical Biginelli Reaction
First reported by Pietro Biginelli in 1893, the acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) has long been a workhorse for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6][7][8][9] Its operational simplicity as a one-pot reaction has made it a staple in organic synthesis.
Mechanism of the Classical Biginelli Reaction:
The reaction is believed to proceed through the initial acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the dihydropyrimidine product.[10]
Aldehyde [label="Aldehyde"]; Urea [label="Urea"]; Ketoester [label="β-Ketoester (Enol)"]; Acyliminium [label="Acyliminium Ion"]; Intermediate [label="Open-chain Ureide"]; DHPM [label="Dihydropyrimidinone"];
Aldehyde -> Acyliminium [label="+ Urea, H+"]; Urea -> Acyliminium; Acyliminium -> Intermediate [label="+ Ketoester (Enol)"]; Ketoester -> Intermediate; Intermediate -> DHPM [label="Cyclization & -H2O"]; }
Caption: Proposed mechanism of the classical Biginelli reaction.While robust, the classical Biginelli reaction often suffers from drawbacks such as harsh reaction conditions (strong acids, high temperatures), long reaction times, and sometimes moderate yields, particularly with sterically hindered or electronically diverse substrates.[11]
Emerging Frontiers in Pyrimidine Synthesis: A Comparative Analysis
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile pyrimidine synthesis methods. Here, we compare three promising new approaches to the classical Biginelli reaction.
Method 1: Microwave-Assisted, Solvent-Free Biginelli Reaction
This "green chemistry" approach leverages microwave irradiation to dramatically accelerate the Biginelli reaction, often in the absence of a solvent.[12][13][14][15] The use of solid supports or catalysts, such as sulfamic acid or melamine-formaldehyde resin, can further enhance efficiency.[11][12]
Causality of Improved Performance: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.[11][12][14] The solvent-free conditions reduce environmental impact and simplify product work-up.
Mechanism Under Microwave Irradiation: The fundamental mechanism is believed to be similar to the classical reaction, but the rapid heating accelerates the rate-limiting steps. The dielectric heating mechanism of microwaves efficiently converts electromagnetic energy into thermal energy within the reaction mixture.[11]
Method 2: Iridium-Catalyzed Multicomponent Synthesis from Alcohols
A truly innovative and sustainable approach developed by Kempe and co-workers utilizes an iridium-pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[2][16][17][18][19] This method is highly atom-economical, producing only hydrogen and water as byproducts.
Causality of Versatility and Sustainability: This reaction proceeds through a sequence of condensation and dehydrogenation steps, allowing for the formation of multiple C-C and C-N bonds in a single pot.[16][19] The use of readily available and often biomass-derived alcohols as starting materials enhances the sustainability of this method.[2][16][18][19]
Reaction Pathway: The iridium catalyst facilitates the dehydrogenation of the alcohol substrates to form aldehyde and enone intermediates in situ. These then react with the amidine in a cascade of condensation reactions, ultimately leading to the aromatized pyrimidine product.
Alcohols [label="Up to 3 Alcohols"]; Amidine [label="Amidine"]; Ir_Catalyst [label="[Ir]-Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediates [label="Aldehyde/Enone Intermediates"]; Pyrimidine [label="Substituted Pyrimidine"]; Byproducts [label="H2 + H2O", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Alcohols -> Intermediates [label="Dehydrogenation"]; Intermediates -> Pyrimidine [label="+ Amidine, Condensation"]; Amidine -> Pyrimidine; Ir_Catalyst -> Alcohols [style=dashed]; Pyrimidine -> Byproducts [style=dashed]; }
Caption: General workflow of the Iridium-catalyzed pyrimidine synthesis.Method 3: Copper-Catalyzed Synthesis from Alkynes
Transition metal catalysis offers a powerful toolkit for the construction of heterocyclic rings. Several copper-catalyzed methods for pyrimidine synthesis have been developed, demonstrating high efficiency and broad substrate scope.[17] A notable example is the copper-catalyzed tandem reaction of various starting materials containing alkyne functionalities.[17] For instance, the synthesis of 2,6-disubstituted pyrimidones can be achieved from terminal alkynes, carbon dioxide, and an amidine hydrochloride, catalyzed by a copper(II) species.[17]
Causality of Efficiency: Copper catalysts are generally less expensive and more abundant than other transition metals like palladium or iridium. They can efficiently activate alkynes and promote the necessary cyclization and condensation steps under relatively mild conditions.
Proposed Mechanistic Steps: The copper catalyst is proposed to activate the terminal alkyne, facilitating a [3+3] cycloaddition with the amidine to form the pyrimidine ring.[17] Other copper-catalyzed routes may involve different cycloaddition strategies or a cascade of reactions.[17]
Performance Comparison: A Data-Driven Analysis
The following table summarizes the key performance indicators for the discussed pyrimidine synthesis methods, providing a clear comparison to guide method selection.
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages |
| Classical Biginelli | HCl or other Brønsted/Lewis acids | Ethanol | Reflux (~78) | 3 - 48 h | 40 - 80 | Simple, well-established |
| Microwave-Assisted Biginelli | Sulfamic acid or FeCl3/Si-MCM-41 | Solvent-free | 80 - 120 | 3 - 25 min | >85 | Rapid, high-yielding, green |
| Iridium-Catalyzed Synthesis | PN5P-Ir-pincer complex | Toluene | 150 | 20 h | up to 93 | Sustainable, highly versatile, atom-economical |
| Copper-Catalyzed Synthesis | Cu(II) triflate or other Cu salts | DMF or other organic solvents | 80 - 120 | 12 - 24 h | 60 - 87 | Cost-effective catalyst, broad scope |
Experimental Protocols
To provide a practical understanding of these methodologies, detailed, step-by-step protocols for the classical and microwave-assisted Biginelli reactions are provided below.
Protocol 1: Classical Biginelli Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Urea (0.90 g, 15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.2 mL) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one[12]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)
-
Domestic microwave oven (e.g., 300W)
Procedure:
-
In a 100 mL beaker, thoroughly mix benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300W. The reaction is typically complete within 3-5 minutes. It is advisable to use intermittent irradiation (e.g., 20-second pulses) to avoid overheating.
-
Monitor the reaction progress by TLC after a short irradiation time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the beaker to precipitate the solid product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove unreacted urea and the catalyst.
-
Recrystallize the crude product from ethanol to afford the pure product.
Start [label="Start: Select Synthesis Method"]; Reactants [label="Combine Reactants & Catalyst"]; Reaction [label="Reaction Conditions (Heating/Microwave)"]; Monitoring [label="Monitor Progress (TLC)"]; Workup [label="Work-up & Isolation (Precipitation/Filtration)"]; Purification [label="Purification (Recrystallization)"]; Analysis [label="Characterization (NMR, MS, etc.)"]; End [label="End: Pure Product"];
Start -> Reactants; Reactants -> Reaction; Reaction -> Monitoring; Monitoring -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: General experimental workflow for pyrimidine synthesis.Conclusion and Future Outlook
The synthesis of pyrimidines continues to be a vibrant area of research, driven by the immense therapeutic potential of this heterocyclic scaffold. While the classical Biginelli reaction remains a valuable tool, modern methodologies offer significant advantages in terms of efficiency, sustainability, and versatility. Microwave-assisted, solvent-free methods provide a green and rapid alternative for the synthesis of dihydropyrimidinones. For the construction of highly functionalized and structurally diverse pyrimidines, transition-metal catalyzed approaches, such as the iridium-catalyzed multicomponent synthesis from alcohols, offer unparalleled opportunities.
The choice of synthetic method will ultimately depend on the specific target molecule, desired scale, and available resources. By understanding the underlying principles and practical considerations of these different approaches, researchers can select the optimal strategy to accelerate their drug discovery and development efforts. The continued innovation in catalytic systems and sustainable reaction conditions promises an exciting future for pyrimidine synthesis, enabling the creation of novel therapeutics to address unmet medical needs.
References
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed, 26461320. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2013). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Asian Journal of Chemistry, 25(10), 5517-5520. [Link]
- Pai, R. R., et al. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 24(12), 5217-5219. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Sci-Hub. [Link]
- A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018).
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Biginelli reaction. (n.d.). Wikipedia. [Link]
- Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]
- A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. (2016). Ignited Minds Journals. [Link]
- Copper catalysis for pyridines and pyrimidines. (2017).
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2022). OUCI. [Link]
- Proposed reaction mechanism of the copper‐catalyzed one‐pot synthesis of pyrimidines. (2019).
- Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. (2016).
- Microwave assisted solvent-free synthesis of dihydropyrimidinones by Biginelli reaction over Si-MCM-41 supported FeCl3 catalyst. (2007).
- The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (2013).
- A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. (2008). Taylor & Francis Online. [Link]
- Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. (2017). The Journal of Organic Chemistry. [Link]
- Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. (2017). Organic & Biomolecular Chemistry. [Link]
- New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkivoc. [Link]
- ChemInform Abstract: Copper-Powder-Catalyzed Synthesis of Pyrimidines from β-Bromo α,β-Unsaturated Ketones and Amidine Hydrochlorides. (2013).
- Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. (2023). PubMed. [Link]
- BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022).
Sources
- 1. Copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides for the synthesis of modular fluoroalkylated pyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 12. uniquepubinternational.com [uniquepubinternational.com]
- 13. researchgate.net [researchgate.net]
- 14. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sci-hub.se [sci-hub.se]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrimidine synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
Cross-referencing spectral data for (5-Bromopyrimidin-2-yl)methanamine
An In-depth Technical Guide to the Cross-Referencing and Spectral Analysis of (5-Bromopyrimidin-2-yl)methanamine
Introduction: The Imperative of Multi-Technique Spectral Verification
In the realm of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized molecules is paramount. This compound, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry due to the prevalence of the 2-aminopyrimidine scaffold in various therapeutic agents.[1][2] The journey from a synthesized powder in a flask to a confirmed molecular entity relies on the rigorous application and synergistic interpretation of multiple analytical techniques.
This guide provides a comprehensive framework for the spectral characterization of this compound. As a complete, published dataset for this specific molecule is not always readily available, we will employ a foundational scientific approach: predicting spectral outcomes based on established principles and cross-referencing these predictions with empirical data from structurally analogous compounds. This methodology not only validates the target structure but also equips the researcher with a robust strategy for characterizing novel chemical matter. We will delve into the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between molecular structure and spectral output.
The Analytical Workflow: A Strategy for Structural Elucidation
The confirmation of a molecule's identity is not a linear process but a cycle of prediction, acquisition, and interpretation. The following workflow illustrates the logical progression from a synthesized compound to a validated structure, a process that is central to ensuring scientific integrity.
Caption: Workflow for structural elucidation of a synthesized compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, we can predict the chemical shifts and coupling patterns by analyzing the electronic environment of each nucleus.
Predicted ¹H NMR Spectral Data
The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which deshields the adjacent protons, shifting them downfield. The bromine atom also exerts an electron-withdrawing inductive effect. The aminomethyl group (-CH₂NH₂) will have protons with characteristic chemical shifts.
To substantiate our predictions, we will compare them with known data for a similar structure, 2-Amino-5-bromopyridine.[3] While the second nitrogen in the pyrimidine ring will introduce differences, the overall pattern provides a valuable reference point.
Table 1: Predicted ¹H NMR Data for this compound vs. Analog
| Proton Assignment (Target) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Analog Proton (2-Amino-5-bromopyridine) | Reported Shift (δ) ppm[3] |
|---|---|---|---|---|
| H4 / H6 (Pyrimidine) | 8.60 - 8.80 | Singlet (s) | H6 (Pyridine) | ~8.1 |
| -CH₂- (Methylene) | 3.90 - 4.20 | Singlet (s) | - | - |
| -NH₂ (Amine) | 1.80 - 2.50 | Broad Singlet (br s) | -NH₂ (Amine) | ~5.9 |
-
Causality: The two equivalent protons on the pyrimidine ring (H4 and H6) are expected to be the most downfield due to the strong deshielding from two adjacent nitrogen atoms. They appear as a singlet because they are chemically equivalent. The methylene (-CH₂-) protons are adjacent to the electron-withdrawing pyrimidine ring and the nitrogen atom, placing them in the 3.9-4.2 ppm range. The amine (-NH₂) protons are exchangeable and typically appear as a broad singlet; their chemical shift can vary significantly with concentration and solvent.
Predicted ¹³C NMR Spectral Data
The carbon chemical shifts are also heavily influenced by the electronegativity of the adjacent nitrogen and bromine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
|---|---|---|
| C2 (ipso-CH₂) | 168.0 - 172.0 | Attached to two N atoms and the CH₂ group. |
| C4 / C6 | 158.0 - 160.0 | Equivalent carbons, each attached to two N atoms. |
| C5 (ipso-Br) | 108.0 - 112.0 | Attached to Br, expected to be the most upfield aromatic C. |
| -CH₂- | 45.0 - 50.0 | Aliphatic carbon adjacent to the ring and NH₂. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Select a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is often a good choice for compounds with amine protons, as it slows down the proton exchange, allowing for their observation.[4] CDCl₃ is another common alternative.
-
Dissolve the sample in ~0.7 mL of the deuterated solvent in a clean NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.
-
-
Instrument Setup (Example: 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[5]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[6]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios and identify the chemical shifts of all peaks.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its isotopic composition and fragmentation patterns, serving as a powerful tool for formula confirmation.
Expected Mass Spectrum for this compound
-
Molecular Formula: C₅H₆BrN₃
-
Monoisotopic Mass: 186.9745 u
-
Key Feature: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, the molecular ion peak (M⁺) in the mass spectrum should appear as a characteristic doublet (M and M+2 ) of nearly equal intensity. This isotopic signature is a crucial piece of evidence for the presence of a single bromine atom.
-
Expected Ions (Positive Ion Mode, e.g., ESI-MS):
-
[M+H]⁺: 187.9823 u (for ⁷⁹Br) and 189.9803 u (for ⁸¹Br)
-
[M+Na]⁺: 209.9643 u (for ⁷⁹Br) and 211.9622 u (for ⁸¹Br)
-
Table 3: Predicted Isotopic Pattern for the [M+H]⁺ Ion
| m/z | Isotope Composition | Predicted Relative Abundance |
|---|---|---|
| 187.98 | C₅H₇⁷⁹BrN₃⁺ | 100.0% |
| 188.98 | Isotopic contributions | ~5.5% |
| 189.98 | C₅H₇⁸¹BrN₃⁺ | 97.3% |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique.
-
-
Instrumentation (Example: ESI-QTOF):
-
Select the ionization mode (positive ion mode is typical for amines).
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.
-
Ensure high resolution and mass accuracy to facilitate molecular formula confirmation.
-
-
Data Analysis:
-
Identify the molecular ion cluster ([M+H]⁺).
-
Confirm that the m/z values and the isotopic pattern match the theoretical values for the proposed formula, C₅H₆BrN₃.
-
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expected Vibrational Modes
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands. We can predict these by referencing data for similar structures, such as 5-Bromopyrimidine and other aminopyridines.[7][8]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 5-Bromopyrimidine(4595-59-9) IR Spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
In Silico Modeling of (5-Bromopyrimidin-2-yl)methanamine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] Among its myriad variations, derivatives of (5-Bromopyrimidin-2-yl)methanamine have emerged as a promising class of kinase inhibitors, a critical family of enzymes often dysregulated in cancer and other diseases. This guide provides an in-depth, objective comparison of in silico modeling strategies for these derivatives, grounded in experimental data and field-proven insights. We will delve into the causality behind computational choices, present detailed experimental protocols, and compare the performance of this scaffold against relevant alternatives.
The Rationale for In Silico Modeling in Pyrimidine-Based Drug Discovery
Computational, or in silico, modeling has become an indispensable tool in accelerating the drug discovery pipeline. For scaffolds like this compound, these methods allow for the rapid, cost-effective prediction of ligand-protein interactions, the elucidation of structure-activity relationships (SAR), and the prioritization of candidates for synthesis and biological evaluation.[2] This predictive power is crucial for navigating the vast chemical space and focusing resources on the most promising molecules.
Case Study: 5-Bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives as ULK1 Inhibitors
To provide a concrete framework for our discussion, we will draw upon a key study by Liu et al. (2020), which details the discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel inhibitors of UNC-51-like kinase 1 (ULK1).[3] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process implicated in cancer cell survival. Its overexpression in non-small cell lung cancer (NSCLC) makes it a compelling therapeutic target.[3]
Comparative Analysis of In Silico Modeling Approaches
The development of the aforementioned ULK1 inhibitors employed a combination of pharmacophore modeling and molecular docking. Here, we will compare these techniques with other powerful in silico methods commonly applied to pyrimidine-based kinase inhibitors.
| In Silico Technique | Description | Application in Pyrimidine-Based Inhibitor Design | Strengths | Limitations |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. | Used to discover common anchoring features among known ULK1 inhibitors and guide the design of novel 5-bromopyrimidine derivatives.[3] | - Computationally efficient for virtual screening of large compound libraries.- Provides a clear and intuitive representation of key interactions. | - Relies on the availability of a set of active compounds.- May not capture all subtle steric and electronic interactions. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. | Employed to elucidate the binding mode of the most active 5-bromopyrimidine derivative (compound 3s ) within the ULK1 active site.[3] | - Provides detailed insights into specific ligand-protein interactions.- Can be used to rank and prioritize compounds based on predicted binding energy. | - Scoring functions are approximations and may not always accurately predict binding affinity.- Protein flexibility is often limited or treated in a simplified manner. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. | Not explicitly used in the ULK1 study, but widely applied to other pyrimidine-based kinase inhibitors to predict the activity of unsynthesized analogs. | - Can predict the activity of novel compounds without the need for docking.- Can identify key physicochemical properties that influence activity. | - Requires a dataset of compounds with a range of activities.- Models are only predictive within the chemical space of the training set. |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the dynamic nature of ligand-protein interactions. | Not reported for the ULK1 inhibitors, but a powerful tool to assess the stability of the docked pose and refine the understanding of binding thermodynamics. | - Accounts for protein and ligand flexibility.- Can provide insights into the kinetics of binding and unbinding. | - Computationally expensive, limiting its use for high-throughput screening.- Results can be sensitive to the choice of force field and simulation parameters. |
Experimental Data: ULK1 Inhibition by 5-Bromopyrimidine Derivatives
The following table summarizes the in vitro inhibitory activity of selected 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives against ULK1 kinase and their anti-proliferative effect on A549 non-small cell lung cancer cells.
| Compound | ULK1 IC50 (nM) | A549 IC50 (µM) |
| 3s | 1.6 | 0.8 |
| SBI-0206965 (Reference) | 11 | 2.5 |
Data extracted from Liu et al. (2020).[3]
The lead compound, 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine), demonstrated potent ULK1 inhibition and significant anti-proliferative activity, outperforming the reference compound.[3]
Alternative Scaffolds for Kinase Inhibition: A Comparative Perspective
While the 5-bromopyrimidine scaffold has proven effective, it is crucial for drug discovery professionals to consider alternative heterocyclic systems. The choice of scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.
| Scaffold | Key Features | Examples of Targeted Kinases |
| Purine | Bicyclic structure with four nitrogen atoms, closely mimicking the endogenous ATP molecule. | BTK, EGFR[4] |
| Quinoline | Fused benzene and pyridine rings, offering a larger surface area for interaction. | p53-related pathways[5] |
| Thienopyrimidine | Fused thiophene and pyrimidine rings, providing a distinct electronic and steric profile. | Aurora kinases[6] |
| Pyrazolo[3,4-d]pyrimidine | Isosteric with purine, a well-established hinge-binding motif.[7] | Multiple kinases[7] |
The selection of a particular scaffold is often guided by the specific requirements of the target kinase's active site and the desired pharmacological profile.
Experimental Protocols: A Guide to In Silico Modeling
To ensure scientific integrity, the protocols described below are designed to be self-validating systems, incorporating established best practices in computational chemistry.
Protocol 1: Pharmacophore Modeling
This protocol outlines the steps for generating a pharmacophore model based on a set of known active ligands.
Caption: Workflow for pharmacophore model generation.
Protocol 2: Molecular Docking
This protocol details the steps for docking a ligand into the active site of a protein.
Caption: General workflow for molecular docking.
Conclusion: The Strategic Application of In Silico Modeling
The successful development of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as potent ULK1 inhibitors underscores the power of a well-executed in silico modeling strategy. By integrating pharmacophore modeling and molecular docking, researchers were able to rationally design and prioritize compounds for synthesis, leading to the identification of a lead candidate with promising anticancer activity.[3]
For drug discovery professionals, the key takeaway is the importance of a multi-faceted computational approach. No single method is a panacea; rather, the synergistic application of techniques like pharmacophore modeling, molecular docking, QSAR, and MD simulations provides a robust framework for navigating the complexities of kinase inhibitor design. As we continue to unravel the intricacies of cellular signaling, the judicious use of in silico tools will be paramount in developing the next generation of targeted therapies.
References
- Abdel-Ghani, T. M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Mini reviews in medicinal chemistry.
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(10), 1787–1802.
- López-Arellano, O., et al. (2023). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International journal of molecular sciences, 24(23), 16790.
- Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- El-Sayed, N. F., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2476059.
- Chen, C. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(21), 12459–12479.
- Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules (Basel, Switzerland), 24(16), 2886.
- Wang, A., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS medicinal chemistry letters, 7(8), 788–793.
- Zaykov, A. N., et al. (2022). In silico design and computational evaluation of novel 2-arylaminopyrimidine-based compounds as potential multi-targeted protein kinase inhibitors: application for the native and mutant (T315I) Bcr-Abl tyrosine kinase. Journal of biomolecular structure & dynamics, 41(9), 4065–4080.
- Achar, R. R., et al. (2024). Homology modelling, molecular docking studies and synthesis of aminopyrimidines as inhibitors for deoxynucleoside kinase analogues in cancer chemoprevention. Nucleosides, nucleotides & nucleic acids, 1–21.
- Structure-activity relationship. ResearchGate.
- Hernández-Vázquez, E., et al. (2022). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 27(19), 6205.
- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(13), 5089–5100.
- Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453–465.
- Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(31), 28318–28337.
- Pollard, J. R., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 19(11), 3072–3076.
- Al-Warhi, T., et al. (2022). Latest developments in coumarin-based anticancer agents: mechanism of action and structure-activity relationship studies. RSC advances, 12(28), 18193–18228.
- Liu, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European journal of medicinal chemistry, 208, 112782.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico design and computational evaluation of novel 2-arylaminopyrimidine-based compounds as potential multi-targeted protein kinase inhibitors: application for the native and mutant (T315I) Bcr-Abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of Pyrimidine Starting Materials in Drug Discovery
Introduction: Beyond the Price Tag
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs for a vast range of diseases, including cancer, viral infections, and cardiovascular conditions. For researchers and drug development professionals, the selection of a starting material for a synthetic campaign is a critical decision that profoundly impacts project timelines, resource allocation, and overall cost.
True cost-effectiveness, however, extends far beyond the initial purchase price of a chemical. It is a complex calculus that must account for reaction efficiency, scalability, the cost of reagents and catalysts, downstream purification efforts, and even waste disposal. This guide provides an in-depth, objective comparison of common pyrimidine starting materials, moving from simple precursors like uracil and barbituric acid to versatile halogenated building blocks like 2,4-dichloropyrimidine (2,4-DCP) and 2,4,6-trichloropyrimidine (2,4,6-TCP). We will dissect their performance in key synthetic transformations, provide actionable experimental protocols, and present a holistic framework for making the most economically sound decisions for your research program.
Chapter 1: The Landscape of Common Pyrimidine Starting Materials
The choice of a pyrimidine precursor fundamentally dictates the synthetic strategy. We can broadly classify the most common starting points into two categories: (1) foundational, non-halogenated precursors that require activation and (2) pre-activated, halogenated building blocks ready for diversification.
-
Uracil and Barbituric Acid: These are among the most fundamental and inexpensive pyrimidine precursors. Uracil is a naturally occurring nucleobase, while barbituric acid is a classic synthetic starting material. Their primary utility lies in syntheses where the pyrimidine core is built or modified from the ground up. Barbituric acid, for instance, is the common precursor for producing 2,4,6-trichloropyrimidine through chlorination with reagents like phosphorus oxychloride (POCl₃). While their acquisition cost is low, their use often necessitates harsher reaction conditions and additional synthetic steps to introduce the desired functionality.
-
Halogenated Pyrimidines (2,4-DCP & 2,4,6-TCP): These compounds are versatile, pre-activated intermediates that serve as hubs for diversification. The chlorine atoms act as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the direct and strategic introduction of a wide array of functional groups. Their higher initial cost is often offset by their synthetic efficiency and the complexity of the molecules they can generate.
| Starting Material | Structure | Molecular Weight ( g/mol ) | Primary Synthetic Role & Application |
| Uracil | 112.09 | Fundamental precursor; used in syntheses building the pyrimidine core or requiring enzymatic transformations. | |
| Barbituric Acid | 128.09 | Precursor for halogenation (e.g., synthesis of 2,4,6-TCP); used in condensation reactions like the Knoevenagel condensation. | |
| 2,4-Dichloropyrimidine (2,4-DCP) | 148.98 | Differentiated reactivity at C4 and C2 allows for sequential functionalization, primarily via SNAr and cross-coupling. | |
| 2,4,6-Trichloropyrimidine (2,4,6-TCP) | 183.42 | Highly versatile scaffold for diversity-oriented synthesis; three reactive sites allow for complex, regioselective functionalization. |
Chapter 2: A Multi-Factorial Cost Analysis
An effective cost analysis requires looking beyond the supplier's price per kilogram and considering the total cost of ownership for a given synthetic route.
Direct Acquisition Cost
The initial purchase price varies significantly with the complexity of the starting material and the purchase scale (research vs. bulk). The following table provides representative bulk pricing to facilitate a fair comparison, with prices converted to a standardized cost per mole.
| Starting Material | Representative Bulk Price (€/kg) | Representative Bulk Price ($/kg)¹ | Molecular Weight ( g/mol ) | Approximate Cost per Mole ($/mol) |
| Uracil | ~€18-25/kg | ~$20-28/kg | 112.09 | ~$2.25 - $3.15 |
| Barbituric Acid | ~€150-300/kg | ~$165-330/kg | 128.09 | ~$21.15 - $42.30 |
| 2,4-Dichloropyrimidine | ~€50-100/kg | ~$55-110/kg | 148.98 | ~$8.20 - $16.40 |
| 2,4,6-Trichloropyrimidine | ~€280/kg | ~$305/kg | 183.42 | ~$55.95 |
¹Conversion based on a rate of 1 EUR = 1.09 USD. Prices are estimates for bulk quantities and can vary significantly between suppliers and over time.
As shown, Uracil is by far the cheapest on a per-mole basis. However, this low entry cost can be misleading. The true cost is revealed when considering the entire synthetic process.
Caption: The Total Cost of Ownership for a starting material.
For instance, converting barbituric acid to 2,4,6-TCP requires stoichiometric amounts of POCl₃ and a base, followed by a workup and purification, adding significant reagent, labor, and waste disposal costs. In contrast, starting with the more expensive 2,4,6-TCP allows a chemist to proceed directly to diversification reactions, often saving multiple steps and their associated costs.
Chapter 3: Performance in Key Synthetic Transformations
The "performance" of a starting material is its most critical attribute. High yields, predictable regioselectivity, and mild reaction conditions are paramount for a cost-effective synthesis. We will compare these materials in two ubiquitous reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for introducing amine, alcohol, and thiol functionalities onto the electron-deficient pyrimidine ring.
Reactivity & Regioselectivity: The pyrimidine ring is activated towards nucleophilic attack, and this activation is enhanced by the presence of electron-withdrawing halogen atoms. The general reactivity of positions on the pyrimidine ring is C4/C6 > C2 .
-
2,4-Dichloropyrimidine (2,4-DCP): SNAr reactions on 2,4-DCP typically show a preference for substitution at the C4 position. However, this selectivity is not absolute and can be highly sensitive to the nucleophile, solvent, and other substituents on the ring. An electron-donating group at C6, for example, can reverse the selectivity to favor the C2 position. This can lead to the formation of regioisomeric mixtures, complicating purification and lowering the yield of the desired product, thereby increasing costs.
-
2,4,6-Trichloropyrimidine (2,4,6-TCP): The power of 2,4,6-TCP lies in its predictable, sequential reactivity. The C4 and C6 positions are electronically equivalent and significantly more reactive than the C2 position. This allows for a controlled, stepwise functionalization. A chemist can introduce one nucleophile at the C4/C6 position under mild conditions, a second, different nucleophile at the remaining C4/C6 position under slightly more forcing conditions, and finally, a third nucleophile at the least reactive C2 position. This strategy is exceptionally powerful for building molecular complexity and generating libraries of related compounds from a single, common intermediate.
Caption: Regioselective SNAr workflow using 2,4,6-TCP.
Case Study 2: Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable tools in drug discovery.
General Reactivity Trends: The success of these reactions depends on the oxidative addition of the palladium catalyst to the carbon-halogen bond. The general order of halogen reactivity is I > Br > Cl > F . This means that chloropyrimidines are inherently less reactive than their bromo- or iodo- counterparts and often require more sophisticated, bulky phosphine ligands and higher temperatures to achieve good yields. While this adds to the reagent cost, the significantly lower acquisition cost of chloropyrimidines often makes them the preferred choice for large-scale synthesis.
| Reaction | Starting Material | Typical Conditions | Yield Range | Key Considerations |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5-5 mol%), Na₂CO₃ or K₃PO₄, 1,4-Dioxane/H₂O, 100°C (Microwave: 15 min) | 70-95% | Highly regioselective for C4. Low catalyst loading is possible with microwave heating. |
| Suzuki-Miyaura | 5-Bromopyrimidine | Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃, Toluene/H₂O, 80-90°C | 85-98% | More reactive than chloro-derivatives, allowing for milder conditions. |
| Buchwald-Hartwig | 2,4-Dichloropyrimidine | Pd₂(dba)₃ (2-5 mol%), Xantphos or other bulky ligand, NaOtBu or K₃PO₄, Toluene or Dioxane, 80-110°C | 60-90% | Highly regioselective for C4. Ligand choice is critical and can be costly. |
| Buchwald-Hartwig | 2-Chloropyrimidine | Pd(OAc)₂, bulky phosphine ligand, Cs₂CO₃, Toluene, 100°C | 70-95% | Yields are generally high but depend heavily on the amine and ligand. |
Experimental Protocols
To provide a practical context, here are detailed, self-validating protocols for two key transformations.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from methodologies that emphasize efficiency and low catalyst loading.
-
Objective: To regioselectively synthesize 4-phenyl-2-chloropyrimidine.
-
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reaction vial (10 mL)
-
-
Procedure:
-
To a 10 mL microwave reaction vial, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 100°C for 15-20 minutes.
-
Validation: Monitor reaction completion by TLC or LC-MS. The disappearance of the 2,4-DCP spot (visualized under UV) and the appearance of a new, less polar product spot indicates a successful reaction.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure product.
-
-
Expected Outcome: A white to off-white solid. Typical yields range from 80-90%.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol is based on established methods for C-N bond formation on activated chloropyrimidines, a common core in kinase inhibitors.
-
Objective: To synthesize a 4-amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
-
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 154 mg)
-
Desired primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 18 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed vial
-
-
Procedure:
-
Inert Atmosphere: Perform all additions under an inert atmosphere (Nitrogen or Argon), preferably in a glovebox.
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.
-
Validation: Monitor the reaction by LC-MS over 12-24 hours. A successful reaction is marked by the consumption of the starting material and the growth of a new peak with the expected mass of the product.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Expected Outcome: A solid product with yields typically ranging from 70-90%, depending on the amine used.
Chapter 4: Strategic and Safety Considerations
Scalability and Diversity-Oriented Synthesis
For drug discovery programs that require the synthesis of many analogs (a compound library), the choice of starting material has profound strategic implications.
-
Linear vs. Convergent Synthesis: Starting from uracil often implies a linear synthesis, where each new analog requires a unique multi-step sequence. This is time-consuming and inefficient.
-
The Power of TCP: 2,4,6-Trichloropyrimidine is ideal for a convergent, diversity-oriented approach. A large batch of a common intermediate can be synthesized by reacting TCP with a single nucleophile. This intermediate can then be split into many smaller reactions, with each portion reacting with a different second nucleophile, and so on. This parallel approach dramatically accelerates the generation of a large, diverse library of compounds, saving immense time and resources.
Caption: Decision tree for selecting a pyrimidine starting material.
By carefully weighing the direct acquisition price against synthetic performance, strategic goals, and safety, researchers can optimize their resources and accelerate the path from concept to discovery.
References
- Benchchem. (n.d.). Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- CymitQuimica. (n.d.). 2,4,6-Trichloropyrimidine.
- Drug Mart Intermediates And Chemicals. (n.d.). 98.62% 2,4- Dichloropyrimidine, 3934-20-1. IndiaMART.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- IndiaMART. (n.d.). Uracil Powder.
- IndiaMART. (n.d.). Uracil Chemical in Hyderabad, Telangana.
- QM Magic. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine.
- Sigma-Aldrich. (n.d.). 2,4,6-Trichloropyrimidine 97%.
- Hemant Bioscience. (n.d.). 2 4 Dichloropyrimidine. Tradeindia.
- ChemicalBook. (n.d.). Barbituric acid.
- IndiaMART. (n.d.). Uracil Chemical in Mumbai.
- Lab Pro Inc. (n.d.). Barbituric Acid, 99%, 500 G.
- Otto Chemie Pvt. Ltd. (n.d.). 2,4,6-Trichloropyrimidine, 97%.
- Chem-Impex. (n.d.). 2,4,6-Trichloropyrimidine.
- Fisher Scientific. (n.d.). Barbituric acid, 99%.
- Dehnert, J. (1959). Über die Darstellung von 2.4.6-Trichlor-pyrimidin. Chemische Berichte, 92(12), 2937-2941.
- Kappe, C. O., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2486.
- Triumph Interchem. (n.d.). 2 4-Dichloropyrimidine.
- Thermo Fisher Scientific. (n.d.). 2,4-Dichloropyrimidine, 98+%.
- Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
- Baddiley, J., et al. (1944). 2:4:6-Trichloropyrimidine. Journal of the Chemical Society, 678.
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
- Otto-Kemi. (n.d.). 2,4-Dichloropyrimidine, 98%.
- Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2735-2783.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
- Al-Hiari, Y. M., et al. (2013).
- Ramakrishna, D. S., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
- Pathak, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(6), 743.
- Li, X., et al. (2025).
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Pyrimidines
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
In the realm of pharmaceutical sciences, the precise three-dimensional structure of a molecule is intrinsically linked to its pharmacological activity. Substituted pyrimidines are a cornerstone of many therapeutic agents, exhibiting a wide range of biological effects. However, the synthesis of these complex molecules often yields a mixture of isomers—compounds with the same molecular formula but different structural arrangements. These isomers, whether they be positional, regio-, or stereoisomers, can have vastly different pharmacological and toxicological profiles. Therefore, the rigorous analysis of isomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a drug product.[1][2] This guide provides a comparative overview of the key analytical techniques employed for the isomeric purity analysis of substituted pyrimidines, offering insights into method selection and practical application.
The International Council for Harmonisation (ICH) guidelines stipulate strict limits for impurities in new drug substances, with identification thresholds as low as 0.1% for drug products with a maximum daily dose of less than or equal to 2 grams.[2][3] Enantiomeric impurities, in particular, are scrutinized due to the potential for one enantiomer to be inactive or even elicit harmful effects.[1][4] Consequently, the development of robust and sensitive analytical methods for isomer separation and quantification is of paramount importance.[5][6]
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for isomeric purity analysis is dictated by the physicochemical properties of the pyrimidine derivative, including its volatility, polarity, and the nature of its isomeric forms.[7][8] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary tools in the analytical chemist's arsenal.[9][10][11]
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is arguably the most widely used technique for the analysis of pharmaceutical compounds due to its versatility in handling non-volatile and thermally labile molecules.[8][12][13] For isomeric purity, particularly the separation of enantiomers, chiral HPLC is the gold standard.[14][15][16]
Principle of Chiral HPLC: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][17] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability across various compound classes.[16]
Experimental Considerations:
-
Stationary Phase Selection: The choice of CSP is critical and often empirical.[14] Screening a variety of columns with different chiral selectors is a common strategy.[17]
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol), is optimized to achieve baseline resolution (Rs > 1.5).[16][17] For basic or acidic compounds, additives like diethylamine or trifluoroacetic acid, respectively, are often used to improve peak shape and resolution.[17]
Experimental Workflow for Chiral HPLC Method Development
Caption: A generalized workflow for developing and validating a chiral HPLC method.
Gas Chromatography (GC): The Specialist for Volatile Isomers
GC is a powerful technique for the separation of volatile and thermally stable compounds.[8][18] For substituted pyrimidines that are amenable to volatilization, or can be derivatized to become so, GC offers high resolution and sensitivity.[7][19]
Principle of Chiral GC: Similar to HPLC, chiral GC utilizes a chiral stationary phase within a capillary column to resolve enantiomers.[7] Cyclodextrin-based CSPs are commonly employed for this purpose.[7]
Experimental Considerations:
-
Volatility: The primary limitation of GC is the requirement for the analyte to be volatile and thermally stable.[18][20] Derivatization may be necessary to increase volatility.[7]
-
Detector Selection: Flame Ionization Detectors (FID) are widely used for their robustness and broad applicability, while Mass Spectrometry (MS) provides structural information for definitive peak identification.[7][18] GC-MS is particularly valuable for the analysis of positional and regioisomers.[19][21]
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[22] It is particularly well-suited for the analysis of chiral drugs and offers advantages such as short analysis times and low sample and reagent consumption.[3][22][23]
Principle of Chiral CE: Enantiomeric separation in CE is typically achieved by adding a chiral selector, most commonly cyclodextrins, to the background electrolyte (BGE).[23][24] The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobility and, consequently, their separation.[3]
Experimental Considerations:
-
Chiral Selector: The type and concentration of the chiral selector are critical parameters that must be optimized.[3][23]
-
Buffer pH and Composition: The pH of the BGE affects the charge of the analyte and the chiral selector, thereby influencing the separation.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation
While primarily a tool for structural elucidation, NMR spectroscopy can also be used for the quantitative analysis of isomers, particularly regioisomers.[25][26][27] In some cases, NMR can provide a direct measure of isomeric purity without the need for chromatographic separation.[28]
Principle of Isomer Differentiation by NMR: Isomers will exhibit distinct chemical shifts and coupling patterns in their NMR spectra.[25][29] For example, the line broadening effects observed in the ¹H and ¹³C NMR spectra of C4-substituted aminopyrimidines can be used as a diagnostic tool to distinguish them from their C2-substituted regioisomers.[25]
Experimental Considerations:
-
Chiral Shift Reagents: For enantiomeric purity analysis, chiral shift reagents can be added to the sample to induce chemical shift differences between the enantiomers, allowing for their quantification.
-
Quantitative NMR (qNMR): With appropriate experimental design and validation, qNMR can provide highly accurate and precise measurements of isomeric ratios.[28]
Comparative Performance of Analytical Techniques
The selection of the most appropriate analytical technique depends on a variety of factors. The following table provides a comparative summary to aid in this decision-making process.
| Technique | Principle | Applicability to Pyrimidines | Strengths | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile for a wide range of substituted pyrimidines, especially non-volatile and thermally labile compounds.[8][13] | Broad applicability, well-established methods, high resolution.[13] | Higher solvent consumption, potentially longer analysis times compared to GC.[7][20] |
| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Suitable for volatile and thermally stable pyrimidine derivatives, or those that can be derivatized.[7][8] | High resolution and sensitivity, faster analysis times.[7][18] | Limited to volatile and thermally stable compounds.[18][20] |
| CE | Differential migration of charged species in an electric field.[22] | Excellent for charged pyrimidine derivatives.[22][30] | High efficiency, low sample and reagent consumption, rapid analysis.[22][23] | Can be sensitive to matrix effects, may have lower sensitivity for some analytes.[22] |
| NMR | Interaction of nuclear spins with an external magnetic field. | Primarily for structural elucidation of regioisomers and positional isomers.[25][26] Can be used for quantitative analysis.[28] | Provides detailed structural information, can be non-destructive. | Lower sensitivity compared to chromatographic techniques, can be complex for quantitative analysis. |
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general approach for the separation of pyrimidine enantiomers using a polysaccharide-based chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (or similar polysaccharide-based CSP).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.[17]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration and filter through a 0.45 µm syringe filter.
-
Data Analysis: Integrate the peak areas for each enantiomer and calculate the percentage of the minor enantiomer.
Protocol 2: GC-MS Method for Positional Isomer Analysis
This protocol describes a general method for the analysis of volatile pyrimidine positional isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) at a controlled rate.
-
Injection: Split or splitless injection, depending on the sample concentration.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan a suitable mass range.
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane). Derivatization may be required for non-volatile compounds.[7]
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Quantify using peak areas.
Validation of Analytical Methods: Ensuring Trustworthiness
Method validation is a critical component of ensuring the reliability and accuracy of analytical data.[5][6][31] The validation process should be conducted in accordance with ICH Q2(R2) guidelines and should assess the following parameters:[32]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[32]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[28]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interdependencies of key validation parameters for an analytical method.
Conclusion: A Strategic Approach to Isomeric Purity Analysis
The successful analysis of isomeric purity in substituted pyrimidines requires a strategic and scientifically sound approach. The choice of analytical technique should be based on a thorough understanding of the analyte's properties and the specific isomeric forms present. HPLC, GC, CE, and NMR each offer unique advantages and should be considered complementary rather than mutually exclusive.[8] Rigorous method development and validation are essential to ensure the generation of reliable and accurate data that meets regulatory expectations and, most importantly, safeguards patient safety.
References
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. [Link]
- CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. IJNRD. [Link]
- Identification of chiral drug isomers by capillary electrophoresis. PubMed. [Link]
- Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
- Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Wiley Online Library. [Link]
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]
- Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. CSIRO Publishing. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Chiral HPLC separation, circular dichroism spectra and crystal X-ray...
- HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Magazine. [Link]
- HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
- Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing. [Link]
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
- Enantiomeric Impurities: ICH Guidelines. Scribd. [Link]
- Recent Advances in Chromatography for Pharmaceutical Analysis. SciSpace. [Link]
- HPLC vs GC - A Beginner's Guide.
- Analytical Techniques in Pharmaceutical Analysis.
- Advanced Pharmaceutical Analytical Approaches. Omics. [Link]
- Techniques in Pharmaceutical Analysis.
- Chiral HPLC Separ
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Analytical method validation: A brief review.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]
- Regulatory aspects of Impurity profiling. ijdra. [Link]
- Validation of Analytical Methods.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
- Handbook of Analytical Valid
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]
- Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
- 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 4. routledge.com [routledge.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wjarr.com [wjarr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. longdom.org [longdom.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. omicsonline.org [omicsonline.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. iltusa.com [iltusa.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijnrd.org [ijnrd.org]
- 23. mdpi.com [mdpi.com]
- 24. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. connectsci.au [connectsci.au]
- 26. mdpi.com [mdpi.com]
- 27. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. fda.gov [fda.gov]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of (5-Bromopyrimidin-2-yl)methanamine
For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of specialized compounds like (5-Bromopyrimidin-2-yl)methanamine is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety Precautions & Hazard Identification
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified with significant hazards that demand careful handling.[1]
This compound is corrosive and can cause severe skin burns and eye damage. [1] It may also be corrosive to metals.[1] The primary routes of exposure are dermal contact, eye contact, and inhalation.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Understanding these hazards is the foundation of a safe disposal plan. The corrosive nature of this compound dictates the necessity of robust personal protective equipment and specific handling procedures to prevent any direct contact.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive properties of this compound, a comprehensive suite of personal protective equipment is mandatory for any handling and disposal activities.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. | To prevent skin burns from direct contact. Ensure gloves are inspected for integrity before each use. |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood. A respirator may be required for large spills or inadequate ventilation. | To avoid inhalation of any dust or vapors, which may cause respiratory irritation. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Neutralization (for small spills): For small spills, cautious neutralization with a suitable agent may be possible. However, this should only be performed by trained personnel with a thorough understanding of the chemical's reactivity.
-
Collection: Carefully collect the absorbed or swept material into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Containment Protocol
Proper segregation and containment of this compound waste are critical to prevent accidental mixing with incompatible materials and to ensure it is handled correctly by waste disposal professionals.
-
Waste Identification: All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this waste. The container should have a secure, tight-fitting lid.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (corrosive).
Final Disposal Pathway
The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with certified waste management vendors.
-
Provide Documentation: Be prepared to provide the EHS office with a complete and accurate description of the waste, including the chemical name, quantity, and any other relevant information from the SDS.
-
Schedule Pickup: The EHS office will coordinate a scheduled pickup of the hazardous waste from your laboratory's designated accumulation area.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound from acquisition to disposal, upholding the highest standards of laboratory practice and environmental protection.
References
- This compound Safety Data Sheet. CymitQuimica. [URL: https://www.cymitquimica.com/base/documents/msds/OR302582_-(5-Bromopyrimidin-2-yl)methanamine(EN).pdf]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Bromopyrimidin-2-yl)methanamine
As researchers and drug development professionals, our work with novel chemical entities like (5-Bromopyrimidin-2-yl)methanamine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, field-tested safety and logistical information for handling this compound. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safety, grounded in the established toxicology of analogous chemical structures. Our primary goal is to empower you to handle this substance with the highest degree of safety, ensuring that your focus remains on your research.
Hazard Assessment: An Expert Evaluation
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a prudent safety protocol is derived from analyzing its structural components: a pyrimidine ring, a bromine substituent, and a methanamine group.
-
Pyridine and Pyrimidine Derivatives: These heterocyclic structures are known skin and respiratory irritants.[1] Some are flammable and toxic.[1]
-
Amines: Organic amines can be harmful if inhaled, ingested, or absorbed through the skin, with some exhibiting corrosive properties.[2][3]
-
Brominated Compounds: Structurally similar brominated pyridines and pyrimidines are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][5][6] Furthermore, related compounds are designated as harmful or toxic if swallowed, inhaled, or in contact with skin.[5][7]
Core PPE Recommendations: The "Why" Behind the "What"
Effective protection is not just about wearing PPE, but understanding its purpose. Each component of your protective ensemble is a barrier against a specific, identified risk.
-
Primary Engineering Control - The Fume Hood: Before any PPE is considered, the primary barrier is a properly functioning chemical fume hood. This is non-negotiable. Handling volatile compounds or fine powders outside of a fume hood exposes you to unnecessary inhalation risks.[1] All weighing and solution preparation must be conducted within this controlled space.
-
Dermal Protection - Gloves: Since many amines and brominated heterocycles can be absorbed through the skin, gloves are your most critical dermal defense.[2][5]
-
Why Nitrile? Nitrile gloves offer good resistance to a broad range of chemicals, including the likely solvent classes you will use, and are a robust choice for handling powders.[1] Always use a double-gloving technique, especially when handling concentrated solutions, to provide a secondary barrier in case of an un-noticed tear or permeation in the outer glove.
-
-
Eye and Face Protection - Safety Goggles & Face Shield: The data on analogous compounds consistently flags "serious eye irritation" (H319).[4][5][6]
-
Why Goggles over Glasses? Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine powder aerosols. Chemical splash goggles are mandatory.[1][2][3] When handling larger quantities or during procedures with a high risk of splashing (e.g., quenching a reaction), a full-face shield should be worn over the safety goggles.
-
-
Body Protection - Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and snap closures is essential. It provides a removable barrier to protect your skin and personal clothing from incidental contact and minor spills.[1] Contaminated lab coats should be professionally laundered and never taken home.[8][9]
-
Respiratory Protection: While a fume hood is the primary control, certain situations may warrant respiratory protection.
-
Why an N95 or Higher? If you are handling large quantities of the solid powder and there is a risk of generating dust outside of a contained system, a NIOSH-approved N95 respirator can provide an additional layer of protection against airborne particulates.[5] For emergency spill cleanup, a half-mask or full-face respirator with organic vapor cartridges may be necessary.[10]
-
Operational Plan: From Set-Up to Clean-Up
This section provides a step-by-step workflow that integrates the core PPE recommendations into practical laboratory operations.
Pre-Operational Checks
-
Verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.
-
Locate the nearest safety shower and eyewash station. Ensure the pathway is clear.[11]
-
Prepare a designated waste container for brominated organic compounds.[12]
-
Don your PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles.
Handling Workflow Diagram
The following diagram illustrates the standard operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: All solutions containing the title compound, as well as any solids, must be collected in a clearly labeled, sealed container for halogenated organic waste.[12] Do not mix with other waste streams.
-
Contaminated PPE: Grossly contaminated items, such as the outer pair of gloves and any disposable lab materials (e.g., weighing paper, pipette tips), should be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.[4][6] Incineration at a specialized facility is a common method for destroying brominated organic compounds.[13][14]
Emergency Procedures: Immediate, Decisive Action
In the event of an exposure or spill, a rapid and correct response is crucial.[1]
-
Eye Contact: Immediately go to an eyewash station and flush your eyes with copious amounts of water for at least 15 minutes, holding your eyelids open.[4][5][15] Remove contact lenses if you can do so easily. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while under a safety shower.[8][9] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][16] Seek medical attention if irritation develops or persists.
-
Inhalation: Immediately move to fresh air.[2][4][16] If you experience any breathing difficulty, nausea, or headache, seek immediate medical attention.
-
Minor Spill (Solid): If a small amount of solid is spilled inside the fume hood, gently cover it with a compatible absorbent material to avoid raising dust.[5] Carefully scoop the material into your halogenated solid waste container. Decontaminate the area with a suitable solvent and wipe clean.
-
Major Spill: In the event of a large spill, evacuate the immediate area and alert your colleagues. Close the laboratory door and contact your institution's emergency response or EH&S office.[15]
Summary of Personal Protective Equipment
| Task / Scenario | Required PPE | Rationale |
| General Lab Entry | Safety Glasses, Lab Coat, Closed-toe Shoes | Standard minimum PPE for any chemistry laboratory. |
| Weighing Solid | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Protects against eye irritation from dust and dermal absorption.[4][5] |
| Preparing Solutions | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Protects against splashes to the eyes and skin contact with the concentrate.[2][6] |
| Conducting Reaction | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Standard protection during active chemical manipulation. |
| Large Scale (>5g) or Splash Risk | Face Shield (over Goggles), Lab Coat, Double Nitrile Gloves | Enhanced protection for face and eyes from significant splashes. |
| Minor Spill Cleanup (in hood) | Chemical Splash Goggles, Lab Coat, Double Nitrile Gloves | Standard handling PPE is sufficient for contained, minor spills.[5] |
| Major Spill or Emergency | Full-face Respirator, Chemical Resistant Suit/Apron, Heavy-duty Gloves | Provides full protection from high concentrations of vapors and direct contact.[17] |
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Pyridine - SAFETY DATA SHEET. (2024, November 26). Penta chemicals.
- Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- PYRIDINE Safety Data Sheet. (n.d.). SD Fine-Chem.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethan-1-ol Safety Data Sheet. (n.d.). Cymit Química S.L.
- (5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0. (n.d.). AMERICAN ELEMENTS.
- SAFETY DATA SHEET - 2,3-Diamino-5-bromopyridine. (n.d.). Fisher Scientific.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). epa nepis.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- What to Do in a Chemical Emergency. (2024, April 10). Restored CDC.
- Bromine water - disposal. (n.d.). Chemtalk.
- SAFETY DATA SHEET - 5-Bromopyridine-2-carboxaldehyde. (2024, September 8). Sigma-Aldrich.
- 5-Bromopyrimidine SAFETY DATA SHEET. (2016, December 2). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 1-(5-bromopyridin-3-yl)methanamine Safety Information. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). BLD Pharm.
- Bromine in waste incineration: partitioning and influence on metal volatilisation. (2006). PubMed.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI.
- 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. (n.d.). ChemicalBook.
- This compound hydrochloride | 1240594-62-0. (n.d.). Manchester Organics.
- (5-Bromopyridin-2-yl)methanamine. (n.d.). PubChem - NIH.
- (3-Bromo-5-chloropyridin-2-yl)methanamine. (n.d.). ChemScene.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
